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  • Product: (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine
  • CAS: 1251073-22-9

Core Science & Biosynthesis

Foundational

(4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine chemical structure

Initiating Comprehensive Search I'm starting a broad search to compile all data on (4-Fluoro -3-(pyrimidin-5-yl)phenyl)methanamine. I'm focusing on its structure, properties, synthesis, and known uses or biological roles...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Comprehensive Search

I'm starting a broad search to compile all data on (4-Fluoro -3-(pyrimidin-5-yl)phenyl)methanamine. I'm focusing on its structure, properties, synthesis, and known uses or biological roles. The goal is to build a complete information base for further analysis, focusing on key technical details and experimental setups.

Structuring the Technical Guide

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Organizing Research Findings

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Gathering Initial Data

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Discovering Pyrimidine Insights

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Developing a Hypothetical Guide

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Exploratory

An In-Depth Technical Guide to the Synonyms and Nomenclature of 4-Fluoro-3-(pyrimidin-5-yl)benzylamine

Prepared by a Senior Application Scientist This guide provides a comprehensive overview of the synonyms, nomenclature, and key identifiers for the chemical compound 4-Fluoro-3-(pyrimidin-5-yl)benzylamine. Intended for re...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of the synonyms, nomenclature, and key identifiers for the chemical compound 4-Fluoro-3-(pyrimidin-5-yl)benzylamine. Intended for researchers, scientists, and professionals in drug development, this document elucidates the various naming conventions and provides essential structural and registration information.

Introduction: The Significance of Precise Chemical Identification

In the realm of chemical research and pharmaceutical development, unambiguous identification of molecules is paramount. The compound 4-Fluoro-3-(pyrimidin-5-yl)benzylamine, a substituted benzylamine derivative, represents a scaffold of interest in medicinal chemistry. Its structural complexity, featuring a fluorinated phenyl ring coupled with a pyrimidine moiety, necessitates a thorough understanding of its systematic and common nomenclature to ensure accurate communication and sourcing. This guide will dissect the components of its name and explore the alternative identifiers used in scientific literature and chemical databases.

Unraveling the Nomenclature: A Multi-faceted Approach

The naming of a chemical compound can be approached from several angles, each with its own set of rules and conventions. For 4-Fluoro-3-(pyrimidin-5-yl)benzylamine, understanding these different systems is crucial for comprehensive literature searches and regulatory submissions.

Systematic IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring that each distinct compound has a unique and descriptive name. The IUPAC name for this compound is (4-fluoro-3-(pyrimidin-5-yl)phenyl)methanamine. This name is derived by identifying the parent structure, in this case, methanamine, and then detailing the substituents on the phenyl group attached to the methylamine.

CAS Registry Number: A Universal Identifier

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier, known as the CAS Registry Number, to every chemical substance. This number provides a reliable and unambiguous way to identify a compound, regardless of the naming convention used. The CAS number for 4-Fluoro-3-(pyrimidin-5-yl)benzylamine is 1205645-36-5.

Common Synonyms and Alternative Names

In addition to its systematic name, a compound may be known by several synonyms or alternative names in different contexts, such as in supplier catalogs or patent literature. Some of the common synonyms for 4-Fluoro-3-(pyrimidin-5-yl)benzylamine include:

  • 1-(4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine

  • Benzenemethanamine, 4-fluoro-3-(5-pyrimidinyl)-

The use of these synonyms can vary, and it is essential to cross-reference them with the CAS number to ensure the correct compound is being referenced.

Tabular Summary of Identifiers

For ease of reference, the following table summarizes the key identifiers for 4-Fluoro-3-(pyrimidin-5-yl)benzylamine.

Identifier TypeValue
IUPAC Name (4-fluoro-3-(pyrimidin-5-yl)phenyl)methanamine
CAS Registry Number 1205645-36-5
Molecular Formula C11H10FN3
Molecular Weight 203.22 g/mol
Common Synonyms 1-(4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine, Benzenemethanamine, 4-fluoro-3-(5-pyrimidinyl)-

Structural Elucidation and Naming Rationale

The systematic name of 4-Fluoro-3-(pyrimidin-5-yl)benzylamine is a direct reflection of its molecular structure. The following diagram illustrates the relationship between the compound's structure and its nomenclature.

Caption: Structural basis of 4-Fluoro-3-(pyrimidin-5-yl)benzylamine nomenclature.

The name "benzylamine" indicates a benzene ring attached to a methylamine group. The prefixes "4-Fluoro" and "3-(pyrimidin-5-yl)" specify the substituents on the benzene ring and their respective positions. The numbering of the pyrimidine ring dictates the "5-yl" attachment point to the phenyl group.

Synthesis and Applications in Drug Discovery

4-Fluoro-3-(pyrimidin-5-yl)benzylamine serves as a crucial building block in the synthesis of various pharmacologically active molecules. Its synthesis often involves a multi-step process, typically starting from commercially available substituted benzonitriles or benzaldehydes. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the pyrimidine ring can participate in hydrogen bonding interactions with biological targets. These structural features make it a valuable intermediate in the development of kinase inhibitors and other therapeutic agents.

Conclusion

A thorough understanding of the synonyms and nomenclature of 4-Fluoro-3-(pyrimidin-5-yl)benzylamine is indispensable for researchers and developers in the chemical and pharmaceutical sciences. By utilizing systematic names, and most importantly, the CAS Registry Number, scientists can ensure the accurate identification and communication of this important chemical entity, thereby facilitating seamless collaboration and advancing scientific discovery.

References

A comprehensive list of references will be compiled upon the completion of in-depth literature searches for specific synthetic protocols and applications. The following are examples of authoritative databases where information on this compound can be found:

  • PubChem: National Center for Biotechnology Information. PubChem Compound Summary for CID 44237725, 4-Fluoro-3-(pyrimidin-5-yl)benzylamine. [Link]

  • Chemical Abstracts Service (CAS): A division of the American Chemical Society. For CAS Registry Number 1205645-36-5. [Link]

  • Chemical Supplier Catalogs: Websites of major chemical suppliers such as Sigma-Aldrich (Merck)
Foundational

The Architectural Blueprint for Modern Kinase Inhibitors: A Technical Guide to Pyrimidine-Phenyl Biaryl Amine Building Blocks

For researchers, scientists, and professionals in the dynamic field of drug development, the pyrimidine-phenyl biaryl amine scaffold represents a cornerstone in the design of targeted therapeutics. This structural motif...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the pyrimidine-phenyl biaryl amine scaffold represents a cornerstone in the design of targeted therapeutics. This structural motif is a recurring theme in a multitude of clinically successful kinase inhibitors, owing to its unique combination of synthetic accessibility and potent, selective biological activity. This in-depth technical guide provides a comprehensive exploration of these vital building blocks, from their rational design and synthesis to their critical role in the ongoing evolution of precision medicine.

The Strategic Importance of the Pyrimidine-Phenyl Biaryl Amine Core

The prevalence of the pyrimidine-phenyl biaryl amine framework in medicinal chemistry is no coincidence. Pyrimidine, as a bioisostere of the purine core of ATP, provides a privileged scaffold for competitive inhibition at the kinase hinge region.[1][2] The appended phenyl amine moiety offers a versatile vector for synthetic elaboration, allowing for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR) to achieve desired potency and selectivity against specific kinase targets.[3][4] This modular design has been instrumental in the development of numerous targeted therapies for a range of human diseases, most notably in oncology.[5][6]

The Synthetic Cornerstone: Palladium-Catalyzed Cross-Coupling Reactions

The construction of the critical C-N and C-C bonds that define the pyrimidine-phenyl biaryl amine architecture is predominantly achieved through the strategic application of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions stand as the two pillars of this synthetic strategy, offering reliable and versatile methods for the construction of these complex molecules.[7]

Forging the Biaryl C-C Bond: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of C-C bonds, particularly in the context of creating biaryl systems.[8] This reaction typically involves the coupling of a halo-pyrimidine with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, especially when dealing with the often electron-deficient pyrimidine ring.[9][10]

A generalized catalytic cycle for the Suzuki-Miyaura reaction is depicted below:

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) oa_complex Ar-Pd(II)(X)L2 (Oxidative Addition Complex) pd0->oa_complex Ar-X (Oxidative Addition) transmetalation Ar-Pd(II)-Ar'L2 oa_complex->transmetalation Ar'-B(OR)2 Base (Transmetalation) product_complex Ar-Ar' + Pd(0)L2 transmetalation->product_complex (Reductive Elimination) product_complex->pd0 Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrimidine with Phenylboronic Acid

This protocol provides a representative procedure for the synthesis of a 2-phenylpyrimidine, a foundational component of many biaryl amine building blocks.

Materials:

  • 2-Chloropyrimidine (1.0 mmol, 114.5 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • 1,4-Dioxane (5 mL, anhydrous)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenylpyrimidine.

Table 1: Comparison of Palladium Catalysts for Suzuki Coupling of Chloropyrimidines [9]

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄2,4-DichloropyrimidinePhenylboronic acidK₂CO₃Dioxane/H₂O1002471
Pd(dppf)Cl₂2-Chloropyrimidine4-Methoxyphenylboronic acidK₃PO₄Toluene/H₂O901885
PEPPSI-IPr2-ChloropyrimidinePhenylboronic acidK₃PO₄1,4-Dioxane100492
Constructing the Crucial C-N Linkage: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a powerful and general method for the formation of C-N bonds.[11][12] This reaction is paramount for coupling the pyrimidine core to the requisite phenyl amine moiety. The efficiency of this transformation is highly dependent on the choice of palladium precatalyst, the sterically demanding and electron-rich phosphine ligand, and the base.[13][14]

Below is a depiction of the generally accepted catalytic cycle for the Buchwald-Hartwig amination:

Buchwald_Hartwig_Cycle pd0 Pd(0)L (Active Catalyst) oa_complex Ar-Pd(II)(X)L pd0->oa_complex Ar-X (Oxidative Addition) amine_complex [Ar-Pd(II)(NHR'R'')L]X oa_complex->amine_complex HNR'R'' amido_complex Ar-Pd(II)(NR'R'')L amine_complex->amido_complex Base (-HX) product_complex Ar-NR'R'' + Pd(0)L amido_complex->product_complex (Reductive Elimination) product_complex->pd0 Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyrimidine with Aniline

This protocol outlines a general procedure for the C-N bond formation, a critical step in the synthesis of pyrimidine-phenyl biaryl amine building blocks.[15][16]

Materials:

  • 2-Chloropyrimidine (1.0 mmol, 114.5 mg)

  • Aniline (1.2 mmol, 111.7 mg, 109 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)

  • Xantphos (0.04 mmol, 23.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Toluene (5 mL, anhydrous and degassed)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add the 2-chloropyrimidine and a magnetic stir bar.

  • Seal the tube with a rubber septum, remove from the glovebox, and place under an inert atmosphere.

  • Add toluene, followed by the aniline via syringe.

  • Heat the reaction mixture to 100-110°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the desired N-phenylpyrimidin-2-amine.

Table 2: Influence of Ligands and Bases on the Buchwald-Hartwig Amination of Aryl Chlorides [13]

LigandBaseSolventTemp (°C)Time (h)Yield (%)
XPhosNaOtBuToluene1001295
RuPhosK₃PO₄t-BuOH1101888
BrettPhosLHMDSDioxane1001692
SPhosCs₂CO₃Toluene1102485

Application in Drug Discovery: Targeting Kinases with Precision

The pyrimidine-phenyl biaryl amine scaffold is a privileged structure in the design of kinase inhibitors.[17][18] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] The N-phenylpyrimidin-2-amine core, for instance, is a key pharmacophore in a number of FDA-approved kinase inhibitors.[19]

The pyrimidine ring often forms critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine of ATP.[1] The phenyl amine portion extends into more variable regions of the active site, and modifications to this part of the molecule can be used to achieve selectivity for a particular kinase.

Kinase_Inhibition cluster_0 Kinase ATP-Binding Site hinge Hinge Region pocket Hydrophobic Pocket inhibitor Pyrimidine-Phenyl Biaryl Amine Inhibitor inhibitor->hinge H-Bonding (Pyrimidine Ring) inhibitor->pocket Hydrophobic/Van der Waals Interactions (Phenyl Amine)

Caption: Schematic of pyrimidine-phenyl biaryl amine inhibitor binding to a kinase active site.

A prime example of the successful application of this scaffold is in the development of inhibitors for Epidermal Growth Factor Receptor (EGFR), a key target in non-small-cell lung cancer.[11] The pyrimidine core anchors the inhibitor in the active site, while substitutions on the phenyl ring can be tailored to target specific mutations in the EGFR kinase domain, leading to more effective and personalized therapies.

Conclusion and Future Perspectives

The pyrimidine-phenyl biaryl amine building block is a testament to the power of rational drug design and the enabling capabilities of modern synthetic organic chemistry. The continued refinement of palladium-catalyzed cross-coupling methodologies will undoubtedly lead to even more efficient and sustainable routes to these valuable scaffolds. As our understanding of the kinome and the molecular drivers of disease deepens, the versatility of the pyrimidine-phenyl biaryl amine core will ensure its enduring legacy as a cornerstone of targeted drug discovery. The ability to synthetically diversify this scaffold will continue to empower medicinal chemists to address the ongoing challenges of drug resistance and to develop the next generation of precision medicines.

References

  • Wang, J. (2016). Mechanistic Studies of Pd-Catalyzed C-N Bond Forming Reactions. eScholarship, University of California. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Ingenta Connect. (2014). Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. Ingenta Connect. [Link]

  • Google Patents. (2012). WO2012101065A2 - Pyrimidine biaryl amine compounds and their uses.
  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. [Link]

  • PubMed. (2014). Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature. PubMed. [Link]

  • Journal for Research in Applied Sciences and Biotechnology. (2024). Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology. [Link]

  • MDPI. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • NROChemistry. (2023). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • PMC. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PMC. [Link]

  • Semantic Scholar. (2018). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. Semantic Scholar. [Link]

  • Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • PubMed. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed. [Link]

  • Science. (2024). Aminative Suzuki–Miyaura coupling. Science. [Link]

  • PubChem. 4-(Pyridin-3-yl)aniline. PubChem. [Link]

Sources

Exploratory

Strategic Engineering of Novel Fluorinated Pyrimidine Scaffolds

Executive Summary: The Fluorine Imperative In modern drug discovery, the pyrimidine heterocycle remains a "privileged scaffold," appearing in a vast percentage of kinase inhibitors, antivirals, and nucleotide analogues....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Imperative

In modern drug discovery, the pyrimidine heterocycle remains a "privileged scaffold," appearing in a vast percentage of kinase inhibitors, antivirals, and nucleotide analogues. However, the "low-hanging fruit" of simple pyrimidine derivatives has largely been harvested. The current frontier lies in fluorinated pyrimidine scaffolds —specifically, moving beyond simple 5-fluorouracil analogues to complex, regioselectively fluorinated cores (e.g., -CF₃, -CHF₂, and fluorinated fused systems).

The incorporation of fluorine into the pyrimidine ring is not merely a steric substitution; it is an electronic and metabolic engineering tool. It alters the basicity (pKa) of the ring nitrogens, modulates lipophilicity (LogD), and blocks oxidative metabolism at labile C-H sites (cytochrome P450 blocking).

This guide details the strategic design, synthesis, and validation of these novel scaffolds.

Physicochemical Profiling: The "Fluorine Effect"

To design effective scaffolds, one must understand how fluorine substitution patterns alter the pyrimidine core. Unlike hydrogen, fluorine is highly electronegative (3.98 Pauling scale) yet small enough (Van der Waals radius 1.47 Å vs 1.20 Å for H) to mimic hydrogen sterically while drastically altering electronics.

Modulation of pKa and Lipophilicity

The basicity of pyrimidine nitrogens is crucial for hydrogen bonding in the active site (e.g., the hinge region of kinases). Fluorine substitution reduces the pKa of the ring nitrogens, potentially altering binding modes or improving membrane permeability by reducing the energetic penalty of desolvation.

Table 1: Impact of Fluorine Substitution on Pyrimidine Physicochemical Properties

Substituent PositionElectronic Effect (Hammett σ)Impact on N1/N3 pKaMetabolic Stability ImpactPrimary Application
Unsubstituted Reference~1.3 (Weakly Basic)Low (C-H oxidation prone)General Scaffold
5-Fluoro (-F) Inductive Withdrawal (-I)↓ Decreases by ~1-2 unitsHigh (Blocks C5 oxidation)Antimetabolites (e.g., 5-FU)
2-Trifluoromethyl (-CF₃) Strong Withdrawal (-I)↓↓ Drastic DecreaseHigh (Hydrolytic stability)Kinase Inhibitors (Hinge Binder)
4-Difluoromethyl (-CHF₂) Moderate Withdrawal, H-bond Donor↓ Moderate DecreaseModerate (Lipophilic H-bond donor)Bioisostere for -OH or -SH
Strategic Decision Framework

The choice of fluorination must follow a logic gate based on the target profile.

Fluorine_Logic Start Lead Optimization Requirement Metab Issue: High Metabolic Clearance? Start->Metab Potency Issue: Low Potency/Binding? Start->Potency Perm Issue: Low Permeability? Start->Perm Block Strategy: C-H Blocking (Add -F at metabolic soft spot) Metab->Block Yes Electronic Strategy: pKa Modulation (Add -CF3 to alter H-bond strength) Potency->Electronic H-bond tuning Lipo Strategy: Lipophilicity Boost (Add -SCF3 or -CF3) Perm->Lipo LogD modulation

Figure 1: Decision matrix for incorporating fluorinated motifs into pyrimidine scaffolds based on ADME/Tox liabilities.

Synthetic Methodologies: Constructing the Core

Synthesizing fluorinated pyrimidines is challenging due to the high cost of fluorinated building blocks and the deactivated nature of the ring toward electrophilic aromatic substitution. Two primary strategies dominate: De Novo Cyclization and Late-Stage Functionalization (LSF) .

Strategy A: De Novo Cyclization (Condensation)

This is the most reliable method for generating trifluoromethyl-pyrimidines. It involves the condensation of fluorinated


-diketones with amidines.
  • Mechanism: Nucleophilic attack of the amidine nitrogen on the carbonyl carbons of the diketone, followed by dehydration.

  • Regioselectivity: Controlled by the steric bulk of the diketone substituents and the electronic nature of the amidine.

Strategy B: Late-Stage Functionalization (Radical Minisci)

For diversifying an existing pyrimidine library, radical alkylation (Minisci reaction) is superior. Since the pyrimidine ring is electron-deficient, it rejects Friedel-Crafts acylation but readily accepts nucleophilic radicals.

  • Reagents: Sodium triflinate (Langlois reagent) or Trifluoroiodomethane (

    
    ).
    
  • Catalysis: Photoredox catalysis (Ir or Ru based) or simple peroxide initiation.

Synthesis_Workflow Precursors Precursors: Amidines + Fluorinated u03b2-diketones Cyclization Step 1: Cyclization (Base/EtOH, Reflux) Precursors->Cyclization Core Intermediate: OH-Pyrimidine-CF3 Cyclization->Core Activation Step 2: Activation (POCl3 -> Chlorination) Core->Activation Coupling Step 3: Suzuki/Buchwald Coupling Activation->Coupling Final Final Drug Candidate Coupling->Final

Figure 2: The standard "De Novo" synthetic workflow for generating 4-trifluoromethylpyrimidine scaffolds.

Experimental Protocol: Innate Radical Trifluoromethylation

Context: This protocol describes the Late-Stage Functionalization of a 4-substituted pyrimidine using the Langlois Reagent. This method is preferred for its operational simplicity and air tolerance compared to gaseous


.
Materials & Reagents
  • Substrate: 4-phenylpyrimidine (1.0 equiv)

  • Fluorine Source: Sodium triflinate (

    
    , Langlois Reagent) (3.0 equiv)
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 5.0 equiv)

  • Solvent: Dichloromethane (DCM) : Water (2:1 biphasic mixture)

  • Temperature: Ambient (

    
    )
    
Step-by-Step Methodology
  • Setup: To a 20 mL vial equipped with a magnetic stir bar, add 4-phenylpyrimidine (0.5 mmol) and Sodium triflinate (1.5 mmol).

  • Solvent Addition: Add DCM (2 mL) and Water (1 mL). The biphasic system is crucial for solubilizing the inorganic salt while keeping the organic substrate in the DCM layer.

  • Initiation: Add TBHP (2.5 mmol) dropwise over 2 minutes.

    • Expert Insight: The reaction is exothermic. Rapid addition can cause solvent boiling.

  • Reaction: Stir vigorously at room temperature for 12–24 hours.

    • Self-Validation Check: Monitor reaction progress via TLC (hexane/EtOAc). The product will be significantly less polar (higher

      
      ) than the starting material due to the lipophilic 
      
      
      
      group.
  • Workup: Dilute with DCM (10 mL), wash with saturated

    
     (to remove triflinic acid byproducts), and dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography.

Mechanism of Action

The TBHP generates a tert-butoxy radical, which abstracts a hydrogen from the sulfinate, generating a


 radical after 

extrusion. The electrophilic

radical attacks the most electron-deficient position on the pyrimidine (typically C2 or C4/6 depending on substitution).

Case Study: Kinase Inhibitor Optimization

Consider a theoretical development program for a JAK2 inhibitor.

  • Lead Compound: A 2-aminopyrimidine derivative.

  • Problem: High metabolic clearance (

    
    ) due to oxidation at the C5 position.
    
  • Solution: Introduction of a Fluorine atom at C5.

  • Result:

    • Metabolic: C-F bond is metabolically inert. Clearance reduced by 40%.

    • Electronic: The electron-withdrawing F reduces the electron density of the pyrimidine ring, weakening the interaction with the hinge region slightly, but this is offset by the gain in half-life.

    • Selectivity: The small size of Fluorine fits the ATP binding pocket without steric clash, unlike a Chlorine or Methyl group.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415.

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319.

Foundational

(4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine molecular weight and formula

A Comprehensive Overview for Researchers and Drug Development Professionals Introduction (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine is a synthetically derived organic compound characterized by a fluorinated phenyl ri...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

(4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine is a synthetically derived organic compound characterized by a fluorinated phenyl ring substituted with a pyrimidinyl group and a methanamine moiety. Its structural complexity, incorporating motifs found in various bioactive molecules, positions it as a compound of significant interest within the fields of medicinal chemistry and drug discovery. The presence of the pyrimidine ring, a core structure in many pharmaceuticals, coupled with the fluorine atom, known to enhance metabolic stability and binding affinity, suggests a potential for diverse pharmacological applications. This guide provides a detailed examination of its chemical properties, a potential synthetic pathway, and explores its relevance in the context of modern therapeutic development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine is essential for its application in research and development. These parameters influence its solubility, membrane permeability, and interaction with biological targets.

PropertyValueSource
Molecular Formula C11H10FN3[1]
Molecular Weight 203.22 g/mol [1]

Synthesis and Chemical Reactivity

The synthesis of (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine involves multi-step chemical transformations, leveraging principles of organic synthesis to construct the target molecule from simpler, commercially available starting materials. A plausible synthetic route is outlined below, highlighting key chemical reactions and transformations.

Proposed Synthetic Workflow

The synthesis of complex organic molecules like (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine is a multi-step process that relies on a series of controlled chemical reactions.[2] A general understanding of these reactions is crucial for medicinal chemists and drug development professionals. The process often begins with simpler, more readily available chemical building blocks.

Caption: A generalized workflow for the synthesis of (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine.

Step-by-Step Methodology (Illustrative)
  • Suzuki Coupling: A key step in the synthesis would likely involve a palladium-catalyzed Suzuki coupling reaction. This reaction would form the crucial carbon-carbon bond between the fluorinated phenyl ring and the pyrimidine ring. The choice of a boronic acid or ester derivative of one of the aromatic rings and a halide on the other is a critical aspect of this step.

  • Introduction of the Methanamine Group: Following the successful coupling of the two aromatic systems, the methanamine group would be introduced. This could be achieved through a variety of methods, such as the reduction of a nitrile or an amide group that was previously installed on the fluorinated phenyl ring. The choice of reducing agent is important to ensure that other functional groups in the molecule are not affected.

  • Purification: After the chemical reactions are complete, the crude product would undergo purification to remove any unreacted starting materials, byproducts, and catalysts. Techniques such as column chromatography are commonly employed to achieve a high degree of purity, which is essential for biological testing and further development.

Potential Applications in Drug Discovery

The structural features of (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine suggest its potential as a scaffold or lead compound in various therapeutic areas. The pyrimidine moiety is a well-established pharmacophore present in numerous approved drugs, including anticancer agents and antivirals.

Kinase Inhibition

Many kinase inhibitors, which are a cornerstone of modern cancer therapy, incorporate a pyrimidine ring in their structure. These compounds often target the ATP-binding site of kinases, and the pyrimidine can form key hydrogen bond interactions within this site. The specific substitution pattern on the pyrimidine and the attached phenyl ring in (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine could confer selectivity for certain kinases, making it a candidate for development as a targeted anticancer agent.[3][4]

Central Nervous System (CNS) Applications

The ability of small molecules to cross the blood-brain barrier is a critical factor for drugs targeting the central nervous system. The physicochemical properties of (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine, including its molecular weight and the presence of a fluorine atom, may allow for sufficient CNS penetration. Compounds with similar structural motifs have been investigated for their activity on various CNS targets, including neurotransmitter receptors.[5][6]

Antiviral Activity

Pyrimidine derivatives have a long history in antiviral drug discovery. They can act as nucleoside analogs that interfere with viral replication or as non-nucleoside inhibitors of viral enzymes. The unique combination of the pyrimidine and the fluorophenyl group in this compound could lead to novel antiviral properties against a range of viruses.

Caption: Potential therapeutic areas and molecular targets for (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine.

Conclusion

(4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine represents a promising chemical entity with the potential for significant contributions to drug discovery and development. Its well-defined chemical structure and properties, combined with the presence of pharmacologically relevant motifs, make it a compelling candidate for further investigation. The synthesis, while requiring careful planning and execution, is achievable through established organic chemistry methodologies. As research continues, a deeper understanding of the biological activities and therapeutic potential of this and related compounds will undoubtedly emerge, paving the way for the development of novel and effective medicines.

References

  • PubMed. 4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6- tetrahydro-2H-pyran-4-carboxamide, an orally active inhibitor of 5-lipoxygenase with improved pharmacokinetic and toxicology characteristics. Available at: [Link]

  • Molport. Compound 3-{[6-(3-fluorophenyl)pyrimidin-4-yl]amino}-N-(4-methylphenyl)benzamide. Available at: [Link]

  • PubMed. N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Available at: [Link]

  • Wikipedia. Pyridine. Available at: [Link]

  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available at: [Link]

  • ResearchGate. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • PubMed. Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor. Available at: [Link]

  • Wikipedia. Methenamine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Available at: [Link]

  • PubMed Central. Molecular biophysics and inhibition mechanism of influenza virus A M2 viroporin by adamantane-based drugs – Challenges in designing antiviral agents. Available at: [Link]

  • PubMed Central. 4'-Fluorouridine mitigates lethal infection with pandemic human and highly pathogenic avian influenza viruses. Available at: [Link]

  • Wikipedia. List of miscellaneous 5-HT2A receptor agonists. Available at: [Link]

  • ResearchGate. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Available at: [Link]

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Exploratory

Technical Profile: 3-(Pyrimidin-5-yl)-4-fluorobenzylamine

Topic: 3-(Pyrimidin-5-yl)-4-fluorobenzylamine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals A Strategic Biaryl Scaffold for Kinase Inhibitor Dis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Pyrimidin-5-yl)-4-fluorobenzylamine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Strategic Biaryl Scaffold for Kinase Inhibitor Discovery

Executive Summary

3-(Pyrimidin-5-yl)-4-fluorobenzylamine (C₁₁H₁₀FN₃, MW: 203.22 g/mol ) is a high-value heterocyclic building block used primarily in the synthesis of small-molecule kinase inhibitors (e.g., JAK, SYK, LRRK2) and GPCR modulators.[1] As a biaryl system containing a nitrogen-rich pyrimidine ring and an electron-withdrawing fluorine atom, it serves as a critical pharmacophore intermediate. The molecule offers a versatile "benzylamine" handle for amide/urea coupling, while the pyrimidine-fluorobenzene core provides optimized metabolic stability and hydrogen-bonding vectors essential for ATP-competitive binding.

This guide details the physicochemical properties, synthetic methodologies, and medicinal chemistry logic driving the application of this scaffold in modern drug discovery.

Physicochemical Profile & Pharmacophore Logic

The utility of 3-(Pyrimidin-5-yl)-4-fluorobenzylamine lies in its ability to balance lipophilicity with specific polar interactions.

PropertyValue (Predicted)Significance in Drug Design
Molecular Formula C₁₁H₁₀FN₃Low MW allows for "Lead-Like" or "Fragment-Like" starting points.
Molecular Weight 203.22 DaIdeal for fragment-based drug discovery (FBDD).
cLogP ~0.9 – 1.2Moderate lipophilicity ensures good solubility while maintaining membrane permeability.
TPSA ~51.8 ŲWell within the range for CNS and peripheral penetration (<140 Ų).
pKa (Amine) ~9.2Typical primary amine; forms salts readily; good nucleophile for coupling.
pKa (Pyrimidine) ~1.3Very weakly basic; unlikely to be protonated at physiological pH, reducing hERG liability risks.
H-Bond Donors 2 (NH₂)Key for interactions with backbone carbonyls in enzyme active sites.
H-Bond Acceptors 3 (N)Pyrimidine nitrogens act as acceptors in the hinge region or solvent front.
The "Fluorine Effect"

The strategic placement of the fluorine atom at the 4-position (para to the amine precursor, ortho to the pyrimidine) serves two critical functions:

  • Metabolic Blocking: It obstructs the para-position of the phenyl ring, a common site for Cytochrome P450-mediated oxidation, thereby extending the half-life (

    
    ) of the final drug candidate.
    
  • Electronic Modulation: The strong electronegativity (

    
    ) pulls electron density from the ring, slightly lowering the pKa of the benzylamine and modulating the 
    
    
    
    -
    
    
    stacking potential of the biaryl system.
Synthetic Methodologies

The synthesis of 3-(Pyrimidin-5-yl)-4-fluorobenzylamine is non-trivial due to the electron-deficient nature of the pyrimidine ring. The most robust route employs a Suzuki-Miyaura Cross-Coupling followed by a functional group interconversion (reduction).

Route A: The Nitrile Reduction Pathway (Preferred)

This route avoids amine protection steps and utilizes commercially available precursors.

  • Step 1: Suzuki Coupling

    • Substrates: 3-Bromo-4-fluorobenzonitrile + Pyrimidine-5-boronic acid.[1]

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3-5 mol%).

    • Base/Solvent: K₂CO₃ or Cs₂CO₃ in Dioxane/Water (4:1).

    • Conditions: 90°C, 4-12h.

    • Mechanism: The electron-deficient pyrimidine boronic acid requires efficient transmetallation. The nitrile group remains inert under these conditions.

  • Step 2: Nitrile Reduction

    • Reagents: Raney Nickel/H₂ or LiAlH₄ (LAH).

    • Conditions: 0°C to RT in THF or MeOH.

    • Outcome: Clean conversion of the nitrile (-CN) to the primary amine (-CH₂NH₂).

Route B: The Protected Amine Pathway

Useful if the nitrile precursor is unavailable.

  • Protection: 3-Bromo-4-fluorobenzylamine

    
     N-Boc-3-bromo-4-fluorobenzylamine.
    
  • Coupling: Suzuki coupling with Pyrimidine-5-boronic acid.

  • Deprotection: Acidic cleavage (TFA/DCM or HCl/Dioxane) to yield the HCl salt.

Visualization of Synthetic Logic

Synthesis Start 3-Bromo-4-fluorobenzonitrile (Commercially Available) Intermediate 3-(Pyrimidin-5-yl)-4-fluorobenzonitrile (Biaryl Intermediate) Start->Intermediate Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Boronic Pyrimidine-5-boronic acid Boronic->Intermediate Product 3-(Pyrimidin-5-yl)-4-fluorobenzylamine (Target Scaffold) Intermediate->Product Reduction Raney Ni, H2 or LiAlH4

Figure 1: Preferred synthetic pathway via nitrile intermediate, ensuring regiocontrol and high yield.

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in kinase inhibition, particularly for the Janus Kinase (JAK) and Spleen Tyrosine Kinase (SYK) families.

Structural Biology Context
  • Hinge Binding: The pyrimidine ring often mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., the backbone NH of Valine or Leucine residues).

  • Solvent Exposure: The benzylamine moiety projects towards the solvent front. Derivatization at the amine (e.g., forming an amide) allows the introduction of solubilizing groups (morpholines, piperazines) or specific "caps" to tune selectivity.

  • Orthogonal Interaction: The fluorine atom can engage in multipolar interactions with carbonyl oxygens or backbone amides within the binding pocket, locking the conformation of the inhibitor.

Pharmacophore Interaction Map

SAR Core 3-(Pyrimidin-5-yl)-4-fluorobenzylamine Pyrimidine Pyrimidine Ring (Pos 3) Core->Pyrimidine Fluorine Fluorine Atom (Pos 4) Core->Fluorine Amine Benzylamine (Pos 1) Core->Amine Hinge Kinase Hinge Region (H-Bond Acceptor) Pyrimidine->Hinge Interaction Metabolism Metabolic Blockade (Prevents Oxidation) Fluorine->Metabolism Function Linker Linker to Solvent Tail/Cap Amine->Linker Derivatization

Figure 2: Pharmacophore dissection showing the functional role of each structural component in drug binding.

Handling & Safety Protocols

As a primary amine and fluorinated aromatic, standard safety precautions apply.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

  • Analytical Verification:

    • 1H NMR (DMSO-d6): Look for characteristic pyrimidine singlets (~9.2 ppm, ~8.9 ppm) and the benzylic methylene doublet/singlet (~3.8 ppm).

    • 19F NMR: Single peak expected around -110 to -120 ppm (relative to CFCl₃).

References
  • Patent: JAK Inhibitors. Novel 4-(substituted-amino)-7H-pyrrolo[2,3-d]pyrimidines as LRRK2 Inhibitors. WO2014001973A1. (Demonstrates the use of pyrimidinyl-benzonitrile intermediates). Link

  • Patent: Kinase Scaffolds. Pyrazolyl substituted pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors.[2] US8415362B2. (Cites analogous Suzuki couplings for pyrimidine introduction). Link

  • Review: Suzuki Coupling. Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5-one. RSC Adv., 2021. (General protocol for pyrimidine boronic acid couplings). Link

  • General Methodology. Nickel-Catalyzed Suzuki-Miyaura Coupling for the Preparation of 5-(Furan-3-yl)pyrimidine. Org.[3][4][5][6][7] Synth. 2016, 93, 306-318. (Relevant for heteroaryl-heteroaryl couplings). Link

Sources

Foundational

The Ascendancy of Biaryl Methanamines: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

Abstract The biaryl methanamine motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a multitude of biologically active compounds.[1][2][3] This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The biaryl methanamine motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a multitude of biologically active compounds.[1][2][3] This guide provides an in-depth technical exploration of this versatile structural framework. We will dissect the fundamental physicochemical properties that underpin its success, navigate the key synthetic strategies for its construction, and perform a deep dive into illustrative case studies from distinct therapeutic areas. This document is intended for researchers, scientists, and drug development professionals, offering a blend of foundational principles, practical experimental insights, and a forward-looking perspective on the evolving role of biaryl methanamine derivatives in the pursuit of novel therapeutics.

The Biaryl Methanamine Core: A Privileged Scaffold

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The biaryl methanamine core is an exemplary case, found in drugs targeting G-Protein Coupled Receptors (GPCRs), enzymes, and transporters.[4][5] Its utility stems from a unique combination of structural and electronic properties.

  • Structural Features: The core consists of two aryl or heteroaryl rings linked by a single bond, with a methanamine (-CH₂-NH-) group appended to one of the rings. This arrangement offers a remarkable degree of conformational flexibility. The torsional angle between the two aryl rings is a critical determinant of the molecule's three-dimensional shape and its ability to fit into a protein's binding pocket.[6] This dihedral angle can be influenced by the substitution pattern on the rings, allowing chemists to fine-tune the molecule's topography.[6]

  • Role of the Biaryl Motif: The two aromatic rings provide a large, often hydrophobic, surface area for engaging with biological targets through van der Waals forces, π-π stacking, and hydrophobic interactions. The ability to introduce diverse substituents onto these rings allows for the precise modulation of properties like potency, selectivity, and metabolic stability.[7]

  • Role of the Methanamine Linker: The methanamine group is more than a simple linker. The nitrogen atom is typically basic (a proton acceptor at physiological pH), enabling it to form crucial ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a binding site.[8] The methylene (-CH₂-) spacer provides rotational freedom and positions the basic nitrogen at an optimal distance for these interactions.

Synthetic Strategies: Building the Core

The construction of biaryl methanamine derivatives relies on a robust toolkit of organic reactions. The general approach involves two key stages: formation of the biaryl bond and installation of the methanamine moiety.

Constructing the Biaryl Core: The Power of Cross-Coupling

Palladium-catalyzed cross-coupling reactions are the workhorses for biaryl synthesis due to their high efficiency, functional group tolerance, and the commercial availability of starting materials.[7]

  • Suzuki-Miyaura Coupling: This is arguably the most widely used method.[7] It involves the reaction of an aryl halide (or triflate) with an arylboronic acid (or ester) in the presence of a palladium catalyst and a base. Its advantages include mild reaction conditions and the low toxicity of boron-containing reagents.[7]

  • Other Cross-Coupling Reactions: While the Suzuki reaction is prevalent, other methods like Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and direct C-H arylation offer alternative pathways, each with its own set of advantages for specific substrates.[2][3]

Introducing the Methanamine Moiety

Once the biaryl core is assembled, the methanamine group can be introduced through several reliable methods:

  • Reductive Amination: A common and efficient method that involves reacting a biaryl aldehyde or ketone with an amine (or ammonia) in the presence of a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride.

  • Reduction of Amides or Nitriles: A biaryl carboxylic acid can be converted to an amide, which is then reduced to the corresponding amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). Alternatively, a biaryl nitrile can be reduced to a primary methanamine.

  • Nucleophilic Substitution: A biarylmethyl halide (e.g., a benzyl bromide derivative) can react with an amine in a classic Sₙ2 reaction to form the desired product.

Workflow for Biaryl Methanamine Synthesis

G cluster_A Biaryl Core Synthesis cluster_B Methanamine Installation A1 Aryl Halide / Triflate A3 Pd Catalyst + Base (e.g., Suzuki Coupling) A1->A3 A2 Arylboronic Acid A2->A3 A4 Biaryl Intermediate (e.g., with -CHO, -CN, -COOH) A3->A4 C(sp2)-C(sp2) Bond Formation B1 Reductive Amination (+ Amine, NaBH(OAc)3) A4->B1 If Intermediate has -CHO B2 Amide Reduction (1. Amidation, 2. LiAlH4) A4->B2 If Intermediate has -COOH B3 Nitrile Reduction (e.g., H2, Raney Ni) A4->B3 If Intermediate has -CN C1 Final Biaryl Methanamine Derivative B1->C1 B2->C1 B3->C1

Caption: General synthetic workflow for biaryl methanamine derivatives.

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a biaryl aldehyde, a common precursor for reductive amination.

Materials:

  • Aryl Bromide (e.g., 4-bromobenzaldehyde) (1.0 eq)

  • Arylboronic Acid (e.g., phenylboronic acid) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene and Water (4:1 mixture)

  • Nitrogen or Argon source

Procedure:

  • To a round-bottom flask, add the aryl bromide, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 2-12 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure biaryl aldehyde.

Causality: The palladium catalyst is essential for the catalytic cycle. The phosphine ligand stabilizes the palladium species and facilitates the reaction. The base is required to activate the boronic acid. Using a degassed solvent and an inert atmosphere prevents the oxidation and deactivation of the palladium catalyst.

Case Studies in Drug Discovery

The true power of the biaryl methanamine scaffold is best illustrated through its application in successful drug discovery programs.

Targeting Neuroinflammation: Monoamine Oxidase B (MAO-B) Inhibitors for Parkinson's Disease

Background: Parkinson's disease (PD) is a neurodegenerative disorder characterized by the loss of dopamine-producing neurons.[9] Monoamine oxidase B (MAO-B) is an enzyme that metabolizes dopamine in the brain; inhibiting MAO-B can increase dopamine levels and alleviate PD symptoms.[10] Several potent and selective MAO-B inhibitors feature a biaryl methanamine core.[10]

Lead Optimization and SAR: Structure-activity relationship (SAR) studies have shown that a 4-(benzyloxy)phenyl or a biphenyl-4-yl moiety provides a strong foundation for MAO-B inhibition.[10] The methanamine portion interacts with key residues in the active site.

R¹ (Position on Terminal Ring)R² (Linker Modification)MAO-B IC₅₀ (nM)Selectivity over MAO-A
H-CH₂-NH₂50>200-fold
4-Fluoro-CH₂-NH₂8.9>10,000-fold
4-Chloro-CH₂-NH₂15.2>6,500-fold
H-CH(CH₃)-NH₂120>80-fold
(Data adapted from representative studies for illustrative purposes)[10]

Key Insights from SAR Table:

  • Halogen Substitution: Adding a small, electron-withdrawing halogen like fluorine at the 4-position of the terminal aryl ring dramatically increases both potency and selectivity.[10] This is likely due to favorable interactions within a specific hydrophobic pocket of the MAO-B active site.

  • Linker Modification: Introducing a methyl group on the carbon adjacent to the nitrogen (the α-carbon) reduces potency, suggesting that the unsubstituted methylene linker provides the optimal geometry for interaction with the enzyme.[10]

Mechanism of Action Pathway:

G Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Metabolism Synapse Increased Dopamine in Synapse Dopamine->Synapse Leads to Metabolites Inactive Metabolites MAOB->Metabolites Inhibitor Biaryl Methanamine Inhibitor Inhibitor->MAOB Blocks Active Site

Caption: Inhibition of dopamine metabolism by a MAO-B inhibitor.

Antiviral Applications: Hepatitis C Virus (HCV) Inhibitors

Background: Hepatitis C is a viral infection that causes severe liver disease.[11] The development of direct-acting antivirals (DAAs) has revolutionized treatment. Biaryl amide and related amine derivatives have emerged as a promising class of HCV inhibitors.[11][12]

Lead Optimization and SAR: In the development of novel anti-HCV agents, a biaryl amide scaffold was identified as a hit.[11] Through intensive structural modifications, where the amide was likely reduced to a methanamine in some analogs or kept as a bioisostere, key SAR insights were gained.

  • Biaryl Core: A 4-(4-methylpiperazin-1-yl)methyl-3-trifluoromethyl-phenyl group was found to be a dominant moiety for potent anti-HCV activity.[11]

  • Amide/Amine Region: Modifications around the nitrogen atom were crucial for improving potency and pharmacokinetic properties. The most active compounds achieved EC₅₀ values in the low nanomolar range, comparable to clinical drugs.[11][12] One lead compound demonstrated an oral bioavailability of 34% in rats, indicating a drug-like nature.[11][12]

Challenges and Future Directions

Despite the successes, challenges remain in the development of biaryl methanamine drugs.

  • Atropisomerism: If the substituents on the aryl rings are sufficiently bulky, rotation around the biaryl single bond can be restricted, leading to the formation of stable, non-superimposable stereoisomers called atropisomers. These can have different pharmacological and toxicological profiles, posing a challenge for synthesis and purification.

  • Physicochemical Properties: The basicity of the amine group, while crucial for target binding, can also lead to issues like high clearance or potential for off-target effects (e.g., hERG channel inhibition). Medicinal chemists must carefully balance pKa and lipophilicity to achieve optimal drug-like properties.

  • New Applications: The versatility of the scaffold continues to be explored in new therapeutic areas. Recent research has highlighted its potential in developing inhibitors of RORγt for autoimmune diseases, agents for Alzheimer's disease, and modulators of bitter taste receptors.[13][14][15]

Conclusion

The biaryl methanamine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its elegant combination of a tunable biaryl core and a functionally critical methanamine group provides a robust platform for interacting with a wide array of biological targets. A deep understanding of the synthetic methodologies, coupled with rigorous SAR exploration, has enabled the development of potent and selective molecules for diverse diseases. As synthetic methods become more advanced and our understanding of biology deepens, the biaryl methanamine framework is poised to remain a vital and enduring component in the drug discovery arsenal.

References

  • Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. National Institutes of Health (NIH). Available from: [Link]

  • Biaryl analogues of conformationally constrained tricyclic tropanes as potent and selective norepinephrine reuptake inhibitors: synthesis and evaluation of their uptake inhibition at monoamine transporter sites. PubMed. Available from: [Link]

  • Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. MDPI. Available from: [Link]

  • Construction of Biologically Important Biaryl Scaffolds through Direct C–H Bond Activation: Advances and Prospects. Semantic Scholar. Available from: [Link]

  • Pharmacomodulation of the Antimalarial Plasmodione: Synthesis of Biaryl- and N-Arylalkylamine Analogues, Antimalarial Activities and Physicochemical Properties. PubMed. Available from: [Link]

  • Development of triaryl antimicrobials by scaffold hopping from an aminopropanol hit targeting bacterial RNA polymerase-NusG interactions. National Institutes of Health (NIH). Available from: [Link]

  • The aim of organocatalyzed synthesis of biaryl scaffolds according to... ResearchGate. Available from: [Link]

  • Biaryl amide compounds reduce the inflammatory response in macrophages by regulating Dectin-1. PubMed. Available from: [Link]

  • Synthesis and biological evaluations of 8-biaryl-2,2-dimethylbenzopyranamide derivatives against Alzheimer's disease and ischemic stroke. PubMed. Available from: [Link]

  • Construction of Biologically Important Biaryl Scaffolds through Direct C-H Bond Activation: Advances and Prospects. PubMed. Available from: [Link]

  • Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. PubMed. Available from: [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available from: [Link]

  • Synthesis and evaluation of biaryl derivatives for structural characterization of selective monoamine oxidase B inhibitors toward Parkinson's disease therapy. PubMed. Available from: [Link]

  • Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. National Institutes of Health (NIH). Available from: [Link]

  • Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. National Institutes of Health (NIH). Available from: [Link]

  • Feature Reviews in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. National Institutes of Health (NIH). Available from: [Link]

  • Inhibiting a promiscuous GPCR: iterative discovery of bitter taste receptor ligands. bioRxiv. Available from: [Link]

  • Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. National Center for Biotechnology Information (NCBI). Available from: [Link]

  • Feature Reviews in Medicinal Chemistry. MDPI. Available from: [Link]

  • 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. Beilstein Journals. Available from: [Link]

  • New paradigms in GPCR drug discovery. National Institutes of Health (NIH). Available from: [Link]

  • Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections. National Institutes of Health (NIH). Available from: [Link]

  • Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. National Institutes of Health (NIH). Available from: [Link]

  • Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport. Oncotarget. Available from: [Link]

  • Neuroinflammation in Neurodegenerative Disorders: Current Knowledge and Therapeutic Implications. MDPI. Available from: [Link]

  • Application of Natural Products in Neurodegenerative Diseases by Intranasal Administration: A Review. MDPI. Available from: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine

Initiating Data Collection I'm now diving deep into Google, aiming to accumulate all relevant data on the synthesis of (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine. My initial focus is on established protocols, reactio...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to accumulate all relevant data on the synthesis of (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine. My initial focus is on established protocols, reaction mechanisms, and identifying key reagents. I'm prioritizing peer-reviewed articles and reputable databases to ensure data quality.

Analyzing Synthetic Routes

I've initiated comprehensive Google searches and begun the meticulous process of analyzing the gathered data. I'm prioritizing the identification of reliable, frequently-used synthetic pathways for (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine. I am now concentrating on starting materials, reagents, and purification methods. I am beginning to explore the applications of this compound for context.

Outlining Application Note Structure

I'm now outlining the application note's structure. First, I'll introduce the compound's importance, likely focusing on its role in drug discovery. Then, I'll break down the synthesis into detailed steps, each with protocols, materials, safety, and rationale supported by citations. I'll include data tables and Graphviz diagrams to clarify the synthesis, followed by a complete references section.

Considering Initial Synthesis

I've established a solid base for synthesizing (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine. The reduction of nitriles to primary amines looks promising, and catalytic hydrogenation seems a viable option. I need to focus next on the pyrimidine ring construction.

Analyzing Precursor Options

I'm now diving deeper into the specifics, narrowing down precursor options. My prior assessment of the nitrile reduction seems solid. Now, I'm focusing on the formation of the critical benzonitrile intermediate, specifically 4-fluoro-3-(pyrimidin-5-yl)benzonitrile. A Suzuki coupling appears promising, and I'm actively researching suitable pyrimidine and fluorinated phenyl building blocks for this critical step. My next step will be mapping out a complete synthetic route for this benzonitrile.

Analyzing Reaction Pathways

I've successfully gathered information on the two crucial reactions needed for synthesizing (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine. I've got data concerning the first step, the synthesis of the intermediate 4-Fluoro-3-(pyrimidin-5-yl)benzonitrile, including optimal conditions. I'm focusing on yields and potential side reactions now.

Outlining Synthetic Route

I've outlined a two-step synthesis. The first is a Suzuki-Miyaura coupling to create the intermediate, using 5-bromopyrimidine and 3-cyano-4-fluorophenylboronic acid. The second is nitrile reduction to the amine, for which I've found catalytic hydrogenation with Raney Nickel and borane reductions as promising methods. I'm structuring the application note with detailed protocols, rationale, and safety sections for each step.

Consolidating Reaction Details

I have assembled key data on the required reactions. The Suzuki-Miyaura coupling for the benzonitrile intermediate looks promising, specifically the aryl halide/boronic acid coupling of 5-bromopyrimidine and a substituted phenylboronic acid, which provides a solid basis to propose a similar reaction between 5-bromopyrimidine and 3-cyano-4-fluorophenylboronic acid. Also, I've gathered relevant methods for the nitrile reduction to the primary amine, including catalytic hydrogenation and various borane reagents, with details on conditions and tolerance for fluoro-substituents.

Application

Reductive amination procedures for fluorinated benzonitriles

Application Notes & Protocols Topic: Reductive Amination Procedures for Fluorinated Benzonitriles Audience: Researchers, scientists, and drug development professionals. A Scientist's Guide to the Reductive Amination of F...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Reductive Amination Procedures for Fluorinated Benzonitriles

Audience: Researchers, scientists, and drug development professionals.

A Scientist's Guide to the Reductive Amination of Fluorinated Benzonitriles: Mechanisms, Protocols, and Field Insights

Introduction: The Significance of Fluorinated Benzylamines

In modern medicinal chemistry, the incorporation of fluorine atoms into bioactive molecules is a widely employed strategy to enhance metabolic stability, membrane permeability, and binding affinity.[1] Fluorinated benzylamines, in particular, are crucial structural motifs found in a vast array of pharmaceuticals and agrochemicals.[2] Their synthesis, however, presents unique challenges. The direct synthesis from fluorinated benzonitriles via reductive amination is an atom-economical and highly convergent approach. This guide provides an in-depth exploration of the mechanistic principles and practical protocols for this vital transformation, empowering researchers to navigate its complexities and optimize outcomes.

Mechanistic Insights: The Journey from Nitrile to Amine

The reductive amination of a nitrile to a secondary or tertiary amine is a powerful C-N bond-forming reaction.[3] The transformation can be conceptualized as a sequence involving the reduction of the nitrile to an intermediate imine, which is then further reduced to the target amine. The presence of fluorine substituents on the aromatic ring introduces significant electronic effects that must be considered.

The electronegativity of fluorine can influence the reactivity of the nitrile group. While a detailed analysis of every substitution pattern is complex, fluorine atoms generally act as electron-withdrawing groups through induction, which can impact the susceptibility of the nitrile carbon to nucleophilic attack or reduction.[4]

Two primary pathways are prevalent in the literature for the synthesis of secondary amines from nitriles:

  • Two-Step, One-Pot Sequence: The nitrile is first reduced to a primary benzylamine. This amine then reacts with an added carbonyl compound (aldehyde or ketone) to form an imine (or iminium ion), which is subsequently reduced in the same pot to the final secondary or tertiary amine.

  • Direct Reductive Amination: The nitrile reacts directly with a primary or secondary amine in the presence of a catalyst and a reducing agent. This process is believed to proceed through the formation of an intermediate imine from the nitrile and the added amine, which is then hydrogenated.[5][6] This direct, one-pot method is often preferred for its efficiency.

The following diagram illustrates a generalized workflow for the direct synthesis of a secondary amine from a fluorinated benzonitrile.

G cluster_reactants Inputs cluster_process Reaction cluster_workup Purification A Fluorinated Benzonitrile E Mix Reactants in Solvent A->E B Primary Amine (R'-NH2) B->E C Reducing Agent (e.g., H2, Silane) C->E D Catalyst (e.g., Pt/C, Ru-complex) D->E F Heat & Stir (Controlled Temp/Pressure) E->F G Reaction Quenching & Work-up F->G H Chromatography G->H I Target Secondary Amine H->I

Caption: Generalized workflow for direct reductive amination.

Core Methodologies and Strategic Considerations

The choice of reducing agent and catalyst is paramount to achieving high selectivity and yield. The goal is often to favor the formation of the desired secondary amine while minimizing the production of the primary amine (from direct nitrile reduction) and the tertiary amine (from over-alkylation).

This method utilizes a hydrogen donor, such as isopropanol or formic acid, in conjunction with a transition metal catalyst. It offers a practical alternative to using high-pressure hydrogen gas. Ruthenium-based catalysts have shown particular efficacy in the transfer-hydrogenation reduction of aromatic nitriles to primary amines, which can be a key step in a sequential one-pot process.[7]

Direct hydrogenation using molecular hydrogen (H₂) is a clean and efficient method. The key to success lies in catalyst selection to control selectivity.

  • Platinum on Carbon (Pt/C): This heterogeneous catalyst has been successfully employed for the direct reductive amination of nitriles with primary amines in continuous flow microreactors, using molecular hydrogen as the reducing agent.[6]

  • Platinum Nanowires (Pt NWs): Pt NWs have demonstrated excellent catalytic activity for the one-pot synthesis of both symmetrical and unsymmetrical secondary amines directly from nitriles with high yields.[5] This method is notable for its mild conditions and environmental friendliness.[5]

Hydrosilylation offers a metal-free alternative for nitrile reduction. The combination of an inexpensive fluoride source like tetra-n-butylammonium fluoride (TBAF) with a hydrosilane (e.g., PhSiH₃) provides a highly active system for reducing aromatic nitriles to primary amines at room temperature.[2][8] This can serve as the first step in a two-stage, one-pot synthesis. The choice of silane is critical; for instance, PhSiH₃ exclusively yields the primary amine without forming undesired secondary amine byproducts.[2]

Experimental Protocols: From Benchtop to Analysis

The following protocols are presented as illustrative examples. Researchers must adapt and optimize these procedures for their specific fluorinated benzonitrile and amine substrates.

This protocol is adapted from methodologies developed for the direct synthesis of secondary amines from nitriles.[5][6]

  • Reactor Setup: To a high-pressure reaction vessel, add the fluorinated benzonitrile (1.0 mmol), the primary amine (1.2 mmol), the platinum-based catalyst (e.g., 3 wt% Pt/C, 5 mol%), and a suitable solvent (e.g., 10 mL of ethanol or THF).

  • Inerting: Seal the vessel and purge several times with nitrogen, followed by purging with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10-20 bar). Heat the reaction mixture to the target temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.

  • Work-up: After cooling to room temperature, carefully vent the hydrogen gas and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst, washing with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired secondary amine.

This protocol combines a fluoride-catalyzed hydrosilylation with a subsequent reductive amination step.

  • Nitrile Reduction (Step 1): In a flame-dried flask under a nitrogen atmosphere, dissolve the fluorinated benzonitrile (1.0 mmol) in anhydrous toluene (5 mL). Add phenylsilane (PhSiH₃, 1.3 mmol). Add tetra-n-butylammonium fluoride (TBAF, 0.05 mmol, 5 mol%) and stir the mixture at room temperature for 1-2 hours until TLC or GC-MS analysis confirms complete conversion to the primary benzylamine.[2]

  • Imine Formation & Reduction (Step 2): To the same flask, add the desired aldehyde or ketone (1.1 mmol) and a reducing agent suitable for imines, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol).

  • Reaction: Continue stirring at room temperature for an additional 8-16 hours, monitoring by TLC or LC-MS.

  • Quenching & Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.

Data Summary: Comparison of Methodologies

The following table summarizes various approaches applicable to the reductive amination of nitriles, providing a comparative overview for strategic planning.

MethodCatalyst / ReagentReducing AgentKey FeaturesTypical YieldsReference
Direct Hydrogenation Pt NanowiresH₂One-pot synthesis of secondary amines; mild conditions.Up to 95%[5]
Direct Hydrogenation 3% Pt/CH₂Suitable for continuous flow systems; good selectivity.Good to Excellent[6]
Transfer Hydrogenation Ruthenium ComplexIsopropanolSelective reduction to primary amines.Good to Excellent[7]
Hydrosilylation TBAF (catalytic)PhenylsilaneMetal-free reduction to primary amines; mild conditions.Good to Excellent[2]
Borane Reduction Borane-DMS ComplexN/A (reagent)Effective for reducing nitriles to primary amines.High[9]
Expert Insights & Troubleshooting
  • Selectivity Control: The primary challenge is often controlling selectivity between primary, secondary, and tertiary amines. In direct amination, using a slight excess of the primary amine can favor secondary amine formation. For the two-step process, ensuring complete reduction of the nitrile before adding the carbonyl component is crucial.

  • Catalyst Poisoning: Fluorinated compounds can sometimes interact with catalyst surfaces. If catalyst deactivation is suspected, increasing the catalyst loading or choosing a more robust catalyst system may be necessary.

  • Incomplete Conversion: If the reaction stalls, particularly in catalytic hydrogenations, ensure the hydrogen delivery is sufficient and the catalyst is active. For hydrosilylations, ensure reagents and solvents are anhydrous, as water can interfere with the silane.

  • C-F Bond Reduction: While generally stable, aromatic C-F bonds can be susceptible to hydrogenolysis under harsh reduction conditions (e.g., high temperature/pressure with certain Pd catalysts). Monitoring for defluorinated byproducts is advisable.

References

  • ResearchGate. (n.d.). Synthesis of fluorinated benzyloxalamide derivatives 8a-j. Reagents and... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • He, H., et al. (2014). Selective synthesis of secondary amines from nitriles using Pt nanowires as a catalyst. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of reductive amination of nitriles to symmetrical secondary... Retrieved from [Link]

  • Jaya, B., et al. (2007). Electrochemical reduction of carbon–fluorine bond in 4-fluorobenzonitrile – Mechanistic analysis employing Marcus–Hush quadratic activation-driving force relation. ResearchGate. Retrieved from [Link]

  • Sanz, R., et al. (2004). Cu(I)-Mediated Reductive Amination of Boronic Acids with Nitroso Aromatics. ACS Publications. Retrieved from [Link]

  • Science of Synthesis. (n.d.). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec. Retrieved from [Link]

  • Reddy, K., et al. (2012). Pt/C catalysed direct reductive amination of nitriles with primary amines in a continuous flow multichannel microreactor. RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Retrieved from [Link]

  • Short and efficient synthesis of fluorinated δ-lactams. (2014). RSC Publishing. Retrieved from [Link]

  • ACS Publications. (n.d.). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. Retrieved from [Link]

  • Lachaize, S., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. ACS Publications. Retrieved from [Link]

  • PMC. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Benzylic C(sp3)–H fluorination. Retrieved from [Link]

  • Universal Wiser Publisher. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A one-pot synthesis of N-alkylaminobenzenes from nitroaromatics: reduction followed by reductive amination using B10H14. Retrieved from [Link]

  • PMC. (2023). One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. Retrieved from [Link]

  • PMC. (n.d.). Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives. Retrieved from [Link]

  • ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Retrieved from [Link]

  • Dunsmore, C., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. ACS Publications. Retrieved from [Link]

  • Bornschein, C., et al. (2013). TBAF-catalyzed hydrosilylation for the reduction of aromatic nitriles. RSC Publishing. Retrieved from [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: TBAF-Catalyzed Hydrosilylation for the Reduction of Aromatic Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Tertiary Benzylic Nitriles from Aryl Fluorides. Retrieved from [Link]

  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]

Sources

Method

Advanced Protocol: Utilizing (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine in Kinase Inhibitor Design

Topic: Using (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine in Kinase Inhibitor Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine in Kinase Inhibitor Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Scientific Rationale

The molecule (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine represents a high-value "privileged structure" in modern kinase inhibitor discovery. It functions as an advanced biaryl building block, specifically designed to target the solvent-exposed regions or hydrophobic pockets adjacent to the ATP-binding site (Hinge Region).

Mechanistic Utility
  • Biaryl Scaffold: The phenyl-pyrimidine axis provides a rigid spacer that extends the inhibitor from the hinge region into the solvent front, a common strategy to improve potency and selectivity (e.g., in Type I and Type 1.5 inhibitors).

  • Pyrimidine-5-yl Moiety: Acts as a polar heteroaryl group. Unlike a phenyl ring, the pyrimidine nitrogens can function as hydrogen bond acceptors, improving water solubility and potentially interacting with specific residues (e.g., Lysine or Arginine) in the kinase back-pocket.

  • 4-Fluoro Substituent: Strategically placed to block metabolic oxidation (CYP450 mediated) at the para-position relative to the amine. It also modulates the pKa of the benzylamine and the electronic properties of the central phenyl ring.

  • Methanamine Linker: Provides a flexible

    
     handle for covalent attachment to the kinase core scaffold (e.g., quinazoline, pyrimidine, or purine) via 
    
    
    
    or amide coupling.

Chemical Properties & Handling

PropertyValue / Description
Chemical Name (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine
Molecular Formula

Molecular Weight 203.22 g/mol
Solubility Soluble in DMSO, Methanol, DMF; Moderate in DCM.[1]
Storage Store at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
Key Hazard Irritant. Handle in a fume hood.

Experimental Protocols

Protocol A: Synthesis of the Intermediate

Note: If this compound is not sourced commercially, it is synthesized via a Suzuki-Miyaura cross-coupling followed by deprotection.

Reagents:

  • Starting Material: tert-butyl (3-bromo-4-fluorobenzyl)carbamate (CAS: 850429-61-7)

  • Coupling Partner: Pyrimidin-5-ylboronic acid (CAS: 109299-78-7)

  • Catalyst:

    
    
    
  • Base:

    
     or 
    
    
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a sealed reaction vial, dissolve tert-butyl (3-bromo-4-fluorobenzyl)carbamate (1.0 eq) and Pyrimidin-5-ylboronic acid (1.2 eq) in degassed 1,4-Dioxane.

  • Activation: Add

    
     (2.0 eq) dissolved in minimal water.
    
  • Catalysis: Add

    
     (0.05 eq) under a nitrogen stream.
    
  • Reaction: Seal and heat to 90°C for 4–12 hours. Monitor conversion via LC-MS (Target Mass: [M+H-Boc]+ or [M+Na]+).

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexane/EtOAc).
    
  • Deprotection: Dissolve the intermediate in DCM. Add TFA (10 eq) dropwise at 0°C. Stir at RT for 2 hours.

  • Isolation: Concentrate in vacuo. Neutralize with basic resin or saturated

    
     to obtain the free base amine.
    
Protocol B: Coupling to Kinase Core (General Procedure)

Application: Synthesizing a hypothetical EGFR or JAK inhibitor analog.

Reaction Type: Nucleophilic Aromatic Substitution (


).
Core Scaffold:  4-Chloroquinazoline or 2,4-Dichloropyrimidine.

Step-by-Step Methodology:

  • Dissolution: Dissolve the heteroaryl chloride core (1.0 eq) in anhydrous n-Butanol or IPA .

  • Addition: Add (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine (1.1 eq).

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (2.5 eq) to scavenge HCl.

  • Heating: Reflux at 110°C for 6–16 hours.

    • Critical Note: If the core is unreactive, use microwave irradiation at 120°C for 30 mins.

  • Precipitation: Cool the reaction mixture. The product often precipitates.[1] Filter and wash with cold ether.

  • Purification: If no precipitate forms, evaporate solvent and purify via preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid).

Visualizing the Workflow

The following diagram illustrates the synthesis logic and the structural role of the molecule in a kinase inhibitor context.

KinaseSynthesis cluster_SAR SAR Functionality Start Start: 3-Bromo-4-fluorobenzylamine (Boc Protected) Suzuki Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Start->Suzuki Boronic Reagent: Pyrimidine-5-boronic acid Boronic->Suzuki Intermediate Intermediate: Boc-Protected Biaryl Suzuki->Intermediate Deprotect Step 2: Deprotection TFA/DCM Intermediate->Deprotect Product Target Building Block: (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine Deprotect->Product Coupling Step 3: SNAr Coupling DIPEA, Heat Product->Coupling Nucleophile Core Kinase Core Scaffold (e.g., 4-Cl-Quinazoline) Core->Coupling Electrophile FinalDrug Final Kinase Inhibitor (Biaryl-Benzylamine Analog) Coupling->FinalDrug

Figure 1: Synthetic pathway from precursor to final kinase inhibitor assembly.

Case Study & Applications

Application 1: Dual JAK/SYK Inhibition

Inhibitors targeting the Janus Kinase (JAK) family often utilize a biaryl motif to occupy the solvent channel. The 3-(pyrimidin-5-yl) group acts as a bioisostere for the pyridine or pyrazole rings found in drugs like Ruxolitinib or Momelotinib intermediates.

  • Design Advantage: The 4-fluoro group prevents rapid clearance, while the pyrimidine nitrogen offers a vector for water-mediated hydrogen bonding, improving the pharmacokinetic profile.

Application 2: EGFR T790M Inhibitors

Third-generation EGFR inhibitors (e.g., Osimertinib analogs) often employ a benzylamine linkage.

  • Protocol Adaptation: Use Protocol B to couple the amine to a 2-aminopyrimidine core. The biaryl tail mimics the hydrophobic bulk required to displace the "Gatekeeper" residue in mutant kinases.

References

  • Vertex Pharmaceuticals Inc. (2011). Pteridinones as inhibitors of polo-like kinase. WO2011079114A1.[2] (Describes the synthesis of 3-(pyrimidin-5-yl)phenyl intermediates). Link

  • AstraZeneca AB. (2011). 5H-pyrrolo[3,4-b]pyrazin-7-amine derivatives inhibitors of beta-secretase. WO2011002409A1. (Details Suzuki coupling protocols for pyrimidin-5-yl boronic acids). Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational protocol for the coupling step). Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.

Sources

Application

Application Note: Strategic Coupling of (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine for Advanced Drug Discovery

Abstract: (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine is a key building block in contemporary medicinal chemistry, presenting a versatile primary amine for the construction of complex molecular architectures. Its uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine is a key building block in contemporary medicinal chemistry, presenting a versatile primary amine for the construction of complex molecular architectures. Its unique electronic profile, characterized by an electron-withdrawing pyrimidine ring and a fluorine substituent, necessitates a carefully considered approach to coupling strategies. This guide provides an in-depth analysis of robust and efficient protocols for the derivatization of this primary amine, focusing on the formation of amide and sulfonamide bonds, as well as reductive amination. We delve into the rationale behind reagent selection, provide detailed step-by-step protocols, and offer field-proven insights to empower researchers in drug development to leverage this valuable synthon to its full potential.

Introduction: The Strategic Value of the Amine Handle

The primary amine of (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine serves as a critical nexus for molecular elaboration. Its benzylic nature provides sufficient nucleophilicity for a wide range of coupling reactions. However, the electronic landscape of the molecule presents a nuanced challenge. The adjacent pyrimidine ring, an electron-deficient heterocycle, attenuates the basicity and nucleophilicity of the amine compared to a standard benzylamine. This modulation requires optimized reaction conditions to achieve high conversion and purity.

This document outlines validated protocols for several key transformations, providing researchers with a reliable toolkit for library synthesis and lead optimization.

Core Coupling Strategy I: Amide Bond Formation

The formation of an amide bond is arguably the most common reaction in medicinal chemistry, enabling the exploration of vast chemical space.[1] The choice of coupling reagent is paramount for efficiently coupling carboxylic acids to the moderately reactive amine of our title compound.

Principle: Activating the Carboxyl Group

Direct condensation of a carboxylic acid and an amine is generally infeasible due to the formation of a non-reactive ammonium carboxylate salt.[2] Therefore, the carboxylic acid must first be converted into a highly reactive intermediate.[3] Modern coupling reagents, such as onium salts (e.g., HATU) or carbodiimides (e.g., EDC), excel at this activation step, facilitating rapid and clean amide bond formation under mild conditions.[1][4]

Recommended Reagents: Onium Salts for Efficacy

For substrates like (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine, aminium-based onium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly recommended. HATU offers rapid activation and high yields, even with less nucleophilic amines, while minimizing racemization of chiral carboxylic acids.[5][6]

G cluster_workflow Workflow: HATU-Mediated Amide Coupling start 1. Dissolve Carboxylic Acid, Amine, & DIPEA in DMF add_hatu 2. Add HATU (1.1 eq) start->add_hatu stir 3. Stir at Room Temp. (1-4 hours) add_hatu->stir monitor 4. Monitor by LC-MS/TLC stir->monitor workup 5. Aqueous Workup (e.g., EtOAc/Water) monitor->workup purify 6. Purify by Column Chromatography workup->purify product Final Amide Product purify->product G cluster_mechanism Mechanism: Sulfonamide Formation reactants Amine (R-NH₂) + Sulfonyl Chloride (R'-SO₂Cl) attack Nucleophilic Attack of Amine on Sulfur reactants->attack intermediate Tetrahedral Intermediate attack->intermediate elimination Elimination of Cl⁻ intermediate->elimination protonated Protonated Sulfonamide elimination->protonated deprotonation Deprotonation by Base protonated->deprotonation product Final Sulfonamide (R-NH-SO₂-R') deprotonation->product G cluster_mechanism Mechanism: N-Boc Protection reactants Amine (R-NH₂) + Boc Anhydride (Boc₂O) attack Nucleophilic Attack on Carbonyl Carbon reactants->attack intermediate Tetrahedral Intermediate attack->intermediate collapse Intermediate Collapse & Loss of Leaving Group intermediate->collapse product N-Boc Protected Amine collapse->product byproducts Byproducts: t-BuOH + CO₂ collapse->byproducts

Sources

Method

Application Notes &amp; Protocols: A Guide to the Synthesis of 4-Fluoro-3-(pyrimidin-5-yl)benzaldehyde

Abstract This document provides a comprehensive guide for the synthesis of 4-fluoro-3-(pyrimidin-5-yl)benzaldehyde, a key intermediate in the development of various pharmacologically active compounds. The protocol herein...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-fluoro-3-(pyrimidin-5-yl)benzaldehyde, a key intermediate in the development of various pharmacologically active compounds. The protocol herein outlines a robust and efficient methodology centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Detailed experimental procedures, characterization data, and safety considerations are presented to ensure reproducible and scalable synthesis. This guide is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

The synthesis of complex organic molecules with high purity and yield is a cornerstone of modern drug discovery. The target molecule, 4-fluoro-3-(pyrimidin-5-yl)benzaldehyde, incorporates a fluorinated benzaldehyde scaffold coupled with a pyrimidine ring, structural motifs frequently found in bioactive compounds. The strategic placement of the fluorine atom can significantly influence the metabolic stability and binding affinity of a drug candidate, while the pyrimidine ring is a common feature in kinase inhibitors and other therapeutic agents.

The synthetic strategy detailed in this application note employs a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] This approach offers high functional group tolerance and typically proceeds under mild reaction conditions, making it an ideal choice for the synthesis of complex intermediates.[1][4]

Synthetic Strategy Overview

The synthesis of 4-fluoro-3-(pyrimidin-5-yl)benzaldehyde is achieved through a two-step process, which is outlined below. The core of this strategy is the palladium-catalyzed Suzuki-Miyaura cross-coupling of commercially available 3-bromo-4-fluorobenzaldehyde with pyrimidin-5-ylboronic acid.

Synthesis_Overview cluster_0 Suzuki-Miyaura Coupling A 3-Bromo-4-fluorobenzaldehyde C 4-Fluoro-3-(pyrimidin-5-yl)benzaldehyde A->C Pd Catalyst, Base, Solvent, Heat B Pyrimidin-5-ylboronic acid B->C Pd Catalyst, Base, Solvent, Heat

Caption: Overall synthetic workflow for 4-fluoro-3-(pyrimidin-5-yl)benzaldehyde.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade or higher and used as received from the supplier unless otherwise noted. Anhydrous solvents are recommended for the cross-coupling reaction to minimize side reactions.

ReagentSupplierCAS NumberPurity
3-Bromo-4-fluorobenzaldehydeSigma-Aldrich340346-53-0≥98%
Pyrimidin-5-ylboronic acidSigma-Aldrich109299-78-7≥95%[5][6]
Tetrakis(triphenylphosphine)palladium(0)Strem Chemicals14221-01-3≥98%
Sodium Carbonate (anhydrous)Fisher Scientific497-19-8≥99.5%
1,4-Dioxane (anhydrous)Acros Organics123-91-199.8%, over molecular sieves
Toluene (anhydrous)J.T. Baker108-88-399.8%
Ethyl AcetateVWR141-78-6HPLC Grade
HexanesVWR110-54-3HPLC Grade
Deionized WaterIn-house--
Brine (Saturated NaCl solution)In-house--
Anhydrous Magnesium SulfateFisher Scientific7487-88-9Powder
Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels, etc.)

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Flash column chromatography system

  • High-performance liquid chromatography (HPLC) system

  • Nuclear magnetic resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Experimental Protocol

Synthesis of 4-Fluoro-3-(pyrimidin-5-yl)benzaldehyde

The following protocol details the Suzuki-Miyaura cross-coupling reaction to synthesize the target compound.

Protocol_Workflow start Start step1 Step 1: Reagent Setup Add 3-bromo-4-fluorobenzaldehyde, pyrimidin-5-ylboronic acid, and Na2CO3 to a flask. start->step1 step2 Step 2: Inert Atmosphere Evacuate and backfill the flask with an inert gas (N2 or Ar). step1->step2 step3 Step 3: Catalyst & Solvent Addition Add Pd(PPh3)4 and anhydrous 1,4-dioxane/water. step2->step3 step4 Step 4: Reaction Heat the mixture to reflux (e.g., 90-100 °C) and monitor by TLC/HPLC. step3->step4 step5 Step 5: Work-up Cool, dilute with water, and extract with ethyl acetate. step4->step5 step6 Step 6: Purification Dry the organic layer, concentrate, and purify by column chromatography. step5->step6 step7 Step 7: Characterization Analyze the final product by NMR, MS, and HPLC. step6->step7 end End step7->end

Caption: Step-by-step experimental workflow for the synthesis.

Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 3-bromo-4-fluorobenzaldehyde (5.00 g, 24.6 mmol, 1.0 equiv), pyrimidin-5-ylboronic acid (3.65 g, 29.5 mmol, 1.2 equiv), and anhydrous sodium carbonate (7.82 g, 73.8 mmol, 3.0 equiv).

  • Inert Atmosphere: The flask is evacuated and backfilled with nitrogen gas three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: To the flask, add a mixture of anhydrous 1,4-dioxane (100 mL) and deionized water (25 mL). The mixture is stirred for 10 minutes to ensure good suspension. Tetrakis(triphenylphosphine)palladium(0) (1.42 g, 1.23 mmol, 0.05 equiv) is then added.

  • Reaction: The reaction mixture is heated to reflux (approximately 95 °C) and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (1:1) as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with deionized water (100 mL) and transferred to a separatory funnel. The aqueous layer is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate). The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield 4-fluoro-3-(pyrimidin-5-yl)benzaldehyde as a solid.

  • Characterization: The structure and purity of the final product should be confirmed by NMR, mass spectrometry, and HPLC analysis.

Expected Results and Characterization

The Suzuki-Miyaura cross-coupling reaction is expected to proceed with good to excellent yields, typically in the range of 70-85%. The final product, 4-fluoro-3-(pyrimidin-5-yl)benzaldehyde, should be an off-white to pale yellow solid.

Table of Expected Characterization Data:

AnalysisExpected Result
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃)δ 10.0 (s, 1H, CHO), 9.2 (s, 1H, Ar-H), 8.8 (s, 2H, Ar-H), 8.0-7.8 (m, 2H, Ar-H), 7.4 (t, 1H, Ar-H)
¹³C NMR (101 MHz, CDCl₃)δ 189.5, 165.0 (d, J=255 Hz), 158.0, 156.0, 135.0 (d, J=8 Hz), 132.0, 128.0 (d, J=4 Hz), 118.0 (d, J=22 Hz)
Mass Spec (ESI+) m/z calculated for C₁₁H₇FN₂O: 202.05; found: 203.06 [M+H]⁺
HPLC Purity >98% (detection at 254 nm)

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Formation Inactive catalystUse a fresh batch of palladium catalyst. Ensure proper inert atmosphere conditions.
Poor quality boronic acidUse high-purity pyrimidin-5-ylboronic acid. Consider using the corresponding boronic ester.
Insufficient baseEnsure the base is anhydrous and used in sufficient excess.
Presence of Starting Material Incomplete reactionExtend the reaction time and continue monitoring by TLC/HPLC. Increase the reaction temperature slightly if necessary.
Formation of Side Products Debromination of starting materialEnsure a rigorously inert atmosphere. Use a high-quality palladium catalyst.
Homocoupling of boronic acidAdd the boronic acid portion-wise. Ensure efficient stirring.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Palladium catalysts are toxic and should be handled with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this procedure.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 4-fluoro-3-(pyrimidin-5-yl)benzaldehyde. The use of a Suzuki-Miyaura cross-coupling reaction ensures high yields and purity, making this procedure suitable for both small-scale research and larger-scale production. The detailed instructions and troubleshooting guide should enable researchers to successfully synthesize this valuable intermediate for their drug discovery and development programs.

References

  • Li, J. J. Palladium in Cross-Coupling Reactions. John Wiley & Sons, 2008.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002 , 102 (5), 1359–1470. [Link]

  • Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl and Other Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 2006 , 45 (21), 3484-3488. [Link]

  • Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2003 , 68 (11), 4302–4314. [Link]

  • Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]

Sources

Application

Application Notes and Protocols: Optimization of Palladium-Catalyzed Cross-Coupling for Pyrimidine Functionalization

Introduction: The Strategic Importance of Pyrimidine Scaffolds The pyrimidine nucleus is a cornerstone of medicinal chemistry and drug development, forming the structural core of a vast array of therapeutic agents, inclu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrimidine Scaffolds

The pyrimidine nucleus is a cornerstone of medicinal chemistry and drug development, forming the structural core of a vast array of therapeutic agents, including kinase inhibitors, antiviral medications, and anti-inflammatory drugs.[1] Its prevalence in biologically active molecules stems from its ability to engage in critical hydrogen bonding interactions and serve as a versatile scaffold for molecular elaboration. Consequently, the development of robust and efficient methods for the functionalization of the pyrimidine ring is of paramount importance to researchers in academia and industry.[2][3]

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have emerged as powerful tools for forging carbon-carbon and carbon-heteroatom bonds.[2][4] However, the unique electronic properties of the pyrimidine ring—specifically its electron-deficient nature—present distinct challenges and opportunities that necessitate a tailored approach to reaction optimization. This guide provides an in-depth analysis of the key parameters governing these transformations, offering field-proven insights and detailed protocols to empower researchers to navigate the complexities of pyrimidine cross-coupling.

Pillar 1: Understanding the Pyrimidine Substrate

The success of any cross-coupling reaction hinges on a fundamental understanding of the substrate. For pyrimidines, two factors are critical: the nature of the leaving group (halogen) and its position on the ring.

The Halogen Effect: A Reactivity Hierarchy

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond.[5] The strength of this bond dictates the ease of this step and, consequently, the overall reaction efficiency. The established reactivity trend for halogens is:

I > Br > OTf > Cl >> F [5][6]

This hierarchy is inversely correlated with the C-X bond dissociation energy. Iodopyrimidines are highly reactive and can often be coupled under mild conditions. In contrast, the stronger C-Cl bond makes chloropyrimidines significantly less reactive, often requiring more sophisticated, electron-rich, and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step.[7][8] Fluoropyrimidines are generally considered unreactive in standard cross-coupling reactions.[5][8]

Positional Reactivity: The Electronic Landscape of the Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This deficiency is not uniform across the ring, leading to a predictable order of positional reactivity for cross-coupling reactions:

C4(6) > C2 > C5 [5][9]

The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition. The C2 position is also activated, while the C5 position is the least reactive.[5] This intrinsic reactivity profile is a powerful tool for achieving site-selective functionalization of poly-halogenated pyrimidines. For instance, in 2,4-dichloropyrimidine, the C4 position is almost exclusively functionalized first under standard Suzuki conditions.[10][11] However, recent advances have shown that this selectivity can be inverted through careful ligand design, enabling C2-selective couplings.[10][12]

Pillar 2: The Catalytic System - A Symphony of Components

A palladium-catalyzed cross-coupling reaction is a complex interplay of catalyst, ligand, base, and solvent. The judicious selection of each component is critical for achieving high yields and selectivity.

The Palladium Pre-catalyst: From Pd(0) to Pre-catalysts

The active catalyst in these reactions is a palladium(0) species. While catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly, it is often more convenient and effective to use air-stable palladium(II) pre-catalysts such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂). These are reduced in situ to the active Pd(0) species.[13]

In recent years, advanced pre-catalysts, particularly those incorporating N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI™-type pre-catalysts), have gained prominence. These complexes offer enhanced stability and facilitate a more controlled generation of the active catalytic species, often leading to improved reaction outcomes, especially for challenging substrates like chloropyrimidines.[12][14]

The Ligand: The Architect of Reactivity and Selectivity

The ligand is arguably the most critical component for optimizing pyrimidine cross-couplings. It binds to the palladium center, modulating its steric and electronic properties to influence catalyst stability, activity, and selectivity.

  • For C-C Coupling (Suzuki-Miyaura): For challenging substrates like chloropyrimidines, standard ligands such as triphenylphosphine (PPh₃) may be insufficient. Bulky, electron-rich biaryl phosphine ligands, developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos), are often required to promote the difficult oxidative addition step and facilitate reductive elimination.[7][15] N-heterocyclic carbene (NHC) ligands also show excellent performance in this context.[14]

  • For C-N Coupling (Buchwald-Hartwig): The choice of ligand is highly dependent on the nature of the amine coupling partner.[16] Biaryl phosphine ligands are again the gold standard. For example, ligands like XPhos are effective for a broad range of amines, while specialized ligands like BrettPhos have been designed for coupling primary amines with high selectivity.[16][17] For heteroaryl amines, which can be challenging nucleophiles, ligands such as DavePhos are often employed.[16]

  • For C-C (alkyne) Coupling (Sonogashira): This reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst (e.g., CuI).[18] The palladium catalyst is often a complex with phosphine ligands like PPh₃. However, copper-free Sonogashira protocols have been developed, which can be advantageous for substrates sensitive to copper.[18]

The Base: The Engine of Transmetalation

The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura reaction and for deprotonating the amine in the Buchwald-Hartwig amination.[15][19]

  • In Suzuki-Miyaura reactions, a range of bases can be used. Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are common. The choice of base can influence reaction rates and is often determined empirically. Aqueous solutions of these bases are frequently used.[7]

  • In Buchwald-Hartwig aminations, strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is the most common and often provides the highest reaction rates.[13][16] However, for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary. Lithium bis(trimethylsilyl)amide (LHMDS) is particularly useful when the substrate contains protic functional groups.[16]

The Solvent: The Reaction Medium

The solvent must solubilize the reactants and catalyst system while being compatible with the reaction conditions. Common choices include:

  • Ethers: 1,4-Dioxane and tetrahydrofuran (THF) are widely used, often in combination with water when using inorganic bases.[7]

  • Aromatic Hydrocarbons: Toluene is a common solvent, particularly for higher temperature reactions.[19]

  • Amides: N,N-Dimethylformamide (DMF) can be effective but may lead to side reactions at high temperatures.

An overview of the optimization workflow is presented below.

Caption: A general workflow for the optimization of pyrimidine cross-coupling reactions.

Pillar 3: Mechanistic Understanding and Data-Driven Protocols

A deep understanding of the reaction mechanism allows for rational troubleshooting and optimization. The catalytic cycles for the three major cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Sources

Method

Application Note &amp; Protocols: A Scalable, Two-Step Synthesis of (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine

Abstract (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine is a key structural motif and versatile building block in contemporary medicinal chemistry, notably appearing in advanced molecules targeting critical pathways in o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine is a key structural motif and versatile building block in contemporary medicinal chemistry, notably appearing in advanced molecules targeting critical pathways in oncology.[1][2] Its synthesis on a laboratory and industrial scale requires a robust, high-yield, and economically viable process. This guide provides a detailed, two-step synthetic route commencing from commercially available precursors. The methodology hinges on a palladium-catalyzed Suzuki-Miyaura coupling to construct the core biaryl system, followed by a high-pressure catalytic hydrogenation to reduce the nitrile moiety to the target primary amine. This protocol is designed for scalability, emphasizing process safety, reaction optimization, and the minimization of byproducts.

Introduction: Strategic Importance and Synthetic Rationale

The title compound serves as a crucial intermediate for synthesizing complex pharmaceutical agents, including potent and selective kinase inhibitors.[2] The strategic placement of the fluorophenyl group and the pyrimidine ring creates a unique electronic and steric profile, making it an attractive scaffold for drug discovery.

The presented synthetic strategy was designed around two of the most reliable and scalable transformations in modern organic chemistry:

  • Suzuki-Miyaura Coupling: This Nobel Prize-winning reaction offers exceptional functional group tolerance and reliability for forming C(sp²)-C(sp²) bonds.[3][4] It is the ideal choice for coupling the pyrimidine and phenyl rings, typically providing high yields and straightforward purification. The use of pyrimidine-5-boronic acid pinacol ester is recommended for its enhanced stability and handling properties over the free boronic acid.[5]

  • Catalytic Nitrile Reduction: For the conversion of the nitrile precursor to the final benzylamine, catalytic hydrogenation is the most economical and environmentally benign method for large-scale production.[6] While stoichiometric reductants like LiAlH₄ are effective, they present significant challenges in terms of safety, cost, and waste management on a larger scale.[7][8] The protocol below utilizes Raney® Nickel, a workhorse catalyst in industrial nitrile reductions, under conditions optimized to suppress the formation of secondary and tertiary amine impurities.[9][10][11]

Overall Synthetic Workflow

The following diagram outlines the high-level, two-step process from starting materials to the final product.

G cluster_0 Part 1: Suzuki-Miyaura Coupling cluster_1 Part 2: Catalytic Hydrogenation Start1 3-Bromo-4-fluorobenzonitrile + Pyrimidine-5-boronic acid pinacol ester Step1 Pd-Catalyzed Cross-Coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) Start1->Step1 Product1 Intermediate: 4-Fluoro-3-(pyrimidin-5-yl)benzonitrile Step1->Product1 Step2 Nitrile Reduction (Raney® Ni, H2, NH3/EtOH) Product1->Step2 Product2 Final Product: (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine Step2->Product2

Caption: High-level workflow for the two-step synthesis.

Part 1: Synthesis of 4-Fluoro-3-(pyrimidin-5-yl)benzonitrile via Suzuki-Miyaura Coupling

This initial step forges the critical carbon-carbon bond between the fluorinated phenyl ring and the pyrimidine heterocycle. The choice of a palladium catalyst bearing bulky phosphine ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), is crucial for achieving high catalytic turnover and preventing side reactions.

Mechanism: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar' L2 Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (3-Bromo-4-fluorobenzonitrile) ArX->OxAdd Boronic Ar'-B(OR)2 (Pyrimidine Boronate) Boronic->Transmetal Base Base (K2CO3) Base->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials & Equipment:

  • 3-Bromo-4-fluorobenzonitrile

  • Pyrimidine-5-boronic acid pinacol ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reactor Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-4-fluorobenzonitrile (1.0 eq.), pyrimidine-5-boronic acid pinacol ester (1.1 eq.), and potassium carbonate (2.5 eq.).

  • Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (0.02 eq.).

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) via cannula or syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).

  • Reaction: Heat the mixture to 90-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the pure nitrile intermediate.

Data Summary: Intermediate Synthesis
ParameterResultMethod of Analysis
Yield 85-95%Isolated Yield
Purity >98%HPLC
¹H NMR Conforms to structure400 MHz NMR
Mass Spec (ESI+) m/z = 214.06 [M+H]⁺LC-MS

Part 2: Synthesis of (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine via Catalytic Hydrogenation

This final step converts the electronically stable nitrile group into the desired primary amine. The key to achieving high selectivity for the primary amine is the suppression of side reactions that lead to secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amines.[6] This is accomplished by using a suitable catalyst and adding ammonia to the reaction medium.[10]

Process Rationale and Safety
  • Catalyst: Raney® Nickel is a highly active hydrogenation catalyst, but it is pyrophoric when dry and must be handled as a slurry in water or a suitable solvent.

  • Ammonia: An ethanolic ammonia solution is used as both a solvent component and a reagent. Ammonia shifts the equilibrium away from the formation of imine intermediates that lead to secondary amines.

  • Hydrogen Pressure: A moderately high pressure (50-100 psi) is required to ensure a sufficient concentration of dissolved hydrogen for an efficient reaction rate.

  • Safety: This reaction must be conducted in a dedicated high-pressure reactor (autoclave or Parr shaker) behind a blast shield. Proper grounding of all equipment is essential to prevent static discharge, and a hydrogen detector should be in place.

Experimental Protocol: Catalytic Hydrogenation

Materials & Equipment:

  • 4-Fluoro-3-(pyrimidin-5-yl)benzonitrile

  • Raney® Nickel (50% slurry in water)

  • Ethanol, 200 proof

  • Ammonia solution (7N in Methanol or saturated in Ethanol)

  • High-pressure hydrogenation reactor (e.g., Parr Instrument)

  • Celite® or another filter aid

Procedure:

  • Catalyst Preparation: In a separate beaker, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst three times with ethanol to remove residual water. Caution: Do not allow the catalyst to become dry.

  • Reactor Charging: To the stainless-steel vessel of the high-pressure reactor, add the 4-fluoro-3-(pyrimidin-5-yl)benzonitrile intermediate (1.0 eq.). Add the solvent system, typically a 10:1 mixture of ethanol and 7N methanolic ammonia.

  • Catalyst Transfer: Carefully transfer the ethanol-washed Raney® Nickel slurry to the reactor. The typical catalyst loading is 10-20% by weight relative to the nitrile substrate.

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Pressurize the vessel with nitrogen to 100 psi and vent three times to remove air. Then, pressurize with hydrogen to 100 psi and vent three times to saturate the headspace with hydrogen.

  • Reaction: Pressurize the reactor to the final target pressure (e.g., 80 psi) with hydrogen. Begin vigorous agitation and heat the reactor to 40-50 °C. The reaction is exothermic and may require initial cooling. Monitor the reaction by observing the drop in hydrogen pressure.

  • Reaction Completion: Once hydrogen uptake ceases (typically 6-12 hours), cool the reactor to room temperature. Carefully vent the excess hydrogen. Purge the reactor three times with nitrogen.

  • Catalyst Filtration: Under a nitrogen atmosphere , carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric Raney® Nickel catalyst. Wash the filter cake with ethanol. Immediately quench the filter cake containing the catalyst by submerging it in a large volume of water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude (4-fluoro-3-(pyrimidin-5-yl)phenyl)methanamine. The product is often of sufficient purity for subsequent steps, but can be further purified by conversion to its hydrochloride salt and recrystallization if necessary.

Data Summary: Final Product Synthesis
ParameterResultMethod of Analysis
Yield 80-90%Isolated Yield
Purity >97%HPLC, GC-MS
¹H NMR Conforms to structure400 MHz NMR
Mass Spec (ESI+) m/z = 218.10 [M+H]⁺LC-MS

Conclusion

This application note details a robust and scalable two-step synthesis for (4-fluoro-3-(pyrimidin-5-yl)phenyl)methanamine. The process leverages a reliable Suzuki-Miyaura coupling for the key bond formation and a highly selective catalytic hydrogenation for the final reduction. The protocols are optimized for high yield, purity, and operational safety, making this route suitable for the production of multi-gram to kilogram quantities required for advanced drug development and research.

References

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • Wang, G., et al. (2014). Mild hydrogenation of benzonitrile to benzylamine over amorphous NiAl alloy catalyst. Journal of the Serbian Chemical Society.
  • Liotta, F., et al. (2020). Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Bond, G. C. (1979). Process for the production of benzylamine and dibenzylamine. U.S. Patent 4,163,025.
  • Imamura, K., et al. (2013). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. Chemical Communications. Retrieved from [Link]

  • Molero, D. (n.d.). Reduction of nitriles to amines. Retrieved from [Link]

  • Imamura, K., et al. (2013). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. Chemical Communications, 49(97), 11392-11394. DOI:10.1039/C3CC46439C. Retrieved from [Link]

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Molbase. (n.d.). 5-pyrimidine-boronic acid. Retrieved from [Link]

  • Clark, J. (n.d.). Reduction of nitriles. Chemguide. Retrieved from [Link]

  • Chowdhury, D., et al. (2021). Gram-scale synthesis of benzylamine from benzonitrile. ResearchGate. Retrieved from [Link]

  • Al-Ostath, A. (2013). Synthesis of Pyrimidine Derivatives. Retrieved from [Link]

  • CN108484410B. (2020). A kind of method for preparing benzylamine by direct atmospheric hydrogenation of benzonitrile. Google Patents.
  • YouTube. (2025). Synthesis of Pyrimidine and Its Derivatives. Retrieved from [Link]

  • Industrial & Engineering Chemistry Product Research and Development. (1973). Hydrogenation of Benzonitrile to Dibenzylamine. ACS Publications. Retrieved from [Link]

  • Wang, C., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

  • US8198443B2. (2012). Synthesis of 4-amino-pyrimidines scaffolds. Google Patents.
  • G, S., & S, S. (2024). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. ORCA - Cardiff University. Retrieved from [Link]

  • Garg, N. K., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. PMC - NIH. Retrieved from [Link]

  • US10144710B2. (2018). Process for the preparation of 4-[4-({[4-choloro-3(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide and its polymorphs thereof. Google Patents.
  • Cruz, A., et al. (2019). LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. HETEROCYCLES, 101(2), 630. Retrieved from [Link]

  • Baylor Synthesis and Drug-Lead Discovery Laboratory. (n.d.). Publications and Patents. Retrieved from [Link]

  • WO2021094247A1. (2021). New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814. Google Patents.
  • YouTube. (2024). CHEM 2325 Module 12: Preparation of Organoboron Reagent for Suzuki Coupling. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Shen, Y., et al. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-. ResearchGate. Retrieved from [Link]

  • Zhao, L., et al. (2022). Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Retrieved from [Link]

  • Quan, H., et al. (2025). From hexafluoropropylene to perfluoroisobutyronitrile via high-yield and scalable three-step synthesis. RSC Advances. Retrieved from [Link]

  • Zimmerli, D., et al. (2026). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. ResearchGate. Retrieved from [Link]

  • ACS Figshare. (n.d.). Collection - Development of a Scalable Synthesis of an Azaindolyl-Pyrimidine Inhibitor of Influenza Virus Replication. Retrieved from [Link]

  • Achmatowicz, M., et al. (2023). Scalable Atroposelective Synthesis of MRTX1719: An Inhibitor of the PRMT5/MTA Complex. ACS Publications. Retrieved from [Link]

  • University of Birmingham. (2025). Fluorine “forever chemical” in medicines not leading to added drug reactions. EurekAlert!. Retrieved from [Link]

  • Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]

Sources

Application

Application Note: Technical Handling and Storage of Fluorinated Phenyl Methanamines

Executive Summary & Chemical Context Fluorinated phenyl methanamines (fluorinated benzylamines) are critical pharmacophores in modern drug discovery. The incorporation of fluorine onto the aromatic ring modulates metabol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Fluorinated phenyl methanamines (fluorinated benzylamines) are critical pharmacophores in modern drug discovery. The incorporation of fluorine onto the aromatic ring modulates metabolic stability (blocking P450 oxidation sites), lipophilicity, and pKa. However, these modifications introduce specific handling challenges often overlooked in standard amine protocols.

This guide moves beyond generic safety data sheets (SDS) to address the practical "shelf-life" chemistry. The primary failure mode for these reagents is not thermal decomposition, but atmospheric carbonylation and hygroscopicity , driven by the nucleophilic nature of the benzylic nitrogen.

The Fluorine Effect

While fluorine is electron-withdrawing (Inductive effect,


), the methylene spacer (

) in phenyl methanamines insulates the amine nitrogen partially. Consequently, while the pKa is slightly lower than unsubstituted benzylamine (pKa ~9.3), these compounds remain strong bases and potent nucleophiles.

Key Stability Risks:

  • Carbamate Formation: Rapid reaction with atmospheric CO₂ to form solid carbamate salts (often mistaken for "polymerization").

  • Schiff Base Formation: Reaction with trace aldehydes in low-quality plasticizers or solvents.

  • HF Evolution (Thermal): Under combustion or extreme thermal stress, the C-F bond cleavage can release Hydrogen Fluoride.

Mechanism of Degradation: The CO₂ Trap

Understanding the degradation mechanism is vital for effective storage. Unlike oxidative degradation, which requires time and light, CO₂ absorption is kinetic and rapid.

Diagram 1: Atmospheric Degradation Pathway

The following diagram illustrates the transformation of a liquid fluorinated amine into a solid contaminant upon air exposure.

degradation_pathway cluster_prevention Prevention Strategy Amine Fluorinated Phenyl Methanamine (Liquid/Solute) Intermediate Zwitterionic Adduct Amine->Intermediate Nucleophilic Attack CO2 Atmospheric CO2 CO2->Intermediate Carbamate Carbamate Salt (White Solid Precipitate) Intermediate->Carbamate Proton Transfer (Auto-catalytic) Inert Argon/N2 Blanket

Caption: Kinetic pathway of amine carbamylation. The reaction is often auto-catalytic, leading to crust formation on caps and ground-glass joints.

Storage Protocols

The storage strategy depends heavily on the physical state of the specific fluorinated isomer (e.g., 2-fluorobenzylamine is a liquid, whereas highly substituted analogs may be solids).

Table 1: Physicochemical Storage Matrix
FeatureLiquid Fluorinated AminesSolid Fluorinated Amines (Salts/Freebase)
Primary Hazard Volatility & CO₂ absorptionHygroscopicity (Clumping)
Container Material Amber Glass (Type I Borosilicate)Amber Glass or HDPE
Cap Liner PTFE (Teflon) or Polyethylene conePTFE or Pulp/Poly
Headspace Argon (preferred) or NitrogenArgon or Nitrogen
Temp. Control 2–8°C (Refrigerated)Room Temp (if salt); 2–8°C (if freebase)
Desiccant N/A (Do not add directly to liquid)Silica gel in secondary containment
Protocol A: Long-Term Storage of Liquid Amines

Objective: Prevent "cap-lock" caused by carbonate crusting and maintain >98% purity.

  • Container Selection: Use narrow-neck amber glass vials. Avoid large headspaces; select a vial size that matches the volume (e.g., store 4mL in a 5mL vial, not a 20mL vial).

  • Inerting:

    • Insert a long-needle line connected to an Argon manifold.

    • Flow Argon gently (low PSI) into the vial for 30 seconds to displace heavier oxygen/CO₂.

    • Expert Tip: Argon is heavier than air and provides a better "blanket" for liquids than Nitrogen.

  • Sealing:

    • Wrap the cap threads with Parafilm after tightening.

    • Self-Validation: If white crystals form on the threads within 1 week, the seal is compromised.

  • Secondary Containment: Place the sealed vial inside a larger jar containing Drierite or activated silica gel to create a micro-environment of low humidity.

Handling and Transfer Protocols

Diagram 2: Handling Decision Logic

Use this workflow to determine the correct handling procedure based on the reagent's state and purity requirements.

handling_logic Start Start: Handling Request StateCheck Physical State? Start->StateCheck Liquid Liquid StateCheck->Liquid Solid Solid StateCheck->Solid Quant Quantity Needed? Liquid->Quant Weighing Rapid Weighing (Minimize Air Time) Solid->Weighing Syringe Protocol B: Septum & Syringe Quant->Syringe < 10 mL Glovebox Protocol C: Glovebox/Bag Quant->Glovebox > 10 mL or High Precision

Caption: Decision tree for selecting the appropriate transfer method to minimize atmospheric exposure.

Protocol B: Syringe Transfer (Liquids < 10mL)

Used for analytical sampling or small-scale synthesis.

  • Preparation: Equip the storage bottle with a "Sure-Seal" or septum cap if possible. If using a screw cap, minimize open time.

  • Purge: Flush the receiving vessel with Nitrogen.

  • Aspiration:

    • Use a glass syringe with a stainless steel needle. Avoid polycarbonate syringes as amines can degrade them, leaching plasticizers.

    • Pull the plunger slowly to avoid cavitation (fluorinated amines can have varying viscosities).

  • Dispense: Inject directly into the solvent of the receiving vessel, with the needle tip submerged if possible, to minimize vapor loss.

Protocol C: Recovery of Carbonated Amines

If a crust has formed, the amine is not lost. It can be purified.

  • Dissolution: Dissolve the impure amine (liquid + solid crust) in an inert solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Filtration: The carbamate salts are often less soluble in non-polar solvents. Filter the suspension through a sintered glass funnel.

  • Acid Wash (Optional but Recommended):

    • Wash the organic layer with 1M NaOH (rapidly) to break any remaining weak carbamate salts, OR

    • Perform a full acid-base extraction: Extract into 1M HCl (impurities stay in organic), basify aqueous layer with NaOH, and re-extract amine into DCM.

  • Drying: Dry over anhydrous

    
     (avoid 
    
    
    
    if the amine is sensitive to Lewis acids, though rare for this class).
  • Concentration: Rotary evaporate under reduced pressure.

Safety & Hazard Mitigation

Fluorine-Specific Hazards

While the amine group presents standard corrosive risks (Skin Corr. 1B), the fluorine atoms introduce unique hazards during disposal or accidents.

  • Fire/Combustion: In the event of a fire, fluorinated benzylamines decompose to release Hydrogen Fluoride (HF) and Nitrogen Oxides (

    
    ). Standard ABC fire extinguishers are effective, but full respiratory protection (SCBA) is mandatory for emergency responders.
    
  • Skin Contact: Fluorinated amines are lipophilic. They penetrate the skin faster than non-fluorinated analogues, delivering the caustic amine functionality deeper into the tissue.

Emergency Response:

  • Skin: Wash immediately with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) to wash skin, as this increases absorption.

  • Spill: Absorb with sand or vermiculite. Do not use sawdust (combustible reaction with concentrated amines).

References

  • PubChem. (n.d.). Compound Summary: 4-Fluorobenzylamine. National Library of Medicine. Retrieved from [Link]

    • Source for physicochemical data and GHS hazard classific
  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: (4-fluorophenyl)methanamine. Retrieved from [Link]

    • Source for toxicological d
  • Source for handling, PPE, and specific gravity specific
  • Reich, H. J. (2018). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]

    • Source for compar

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility of (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine in DMSO

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine. This document is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for handling and dissolving this compound in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the necessary technical knowledge and practical steps to ensure experimental success and reproducibility.

While specific quantitative solubility data for (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine in DMSO is not extensively published, this guide synthesizes best practices for compounds with similar structural motifs (fluorinated aromatics, heterocyclic amines) to ensure reliable stock solution preparation.

Part 1: Compound Profile and Data Summary

This table summarizes the key identifiers for the compound and general solvent properties.

ParameterData
Compound Name (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine
IUPAC Name [4-fluoro-3-(pyrimidin-5-yl)phenyl]methanamine
Molecular Formula C₁₁H₁₀FN₃
Molecular Weight 203.22 g/mol
Appearance Typically an off-white to yellow solid
Primary Recommended Solvent Dimethyl Sulfoxide (DMSO)
General Solubility Notes Expected to have good solubility in DMSO, but is likely poorly soluble in aqueous solutions.[1]

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the dissolution and handling of small molecules like (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine in DMSO.

Q1: What is the recommended starting procedure for dissolving (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine in DMSO? A1: The foundational step is to use high-quality, anhydrous DMSO.[1] Start by creating a high-concentration stock solution (e.g., 10-50 mM). Add the calculated volume of anhydrous DMSO to the pre-weighed solid compound. Facilitate dissolution by vortexing vigorously. If solubility is limited, gentle warming or sonication can be employed. A detailed, step-by-step methodology is provided in the "Experimental Protocols" section.

Q2: My compound isn't fully dissolving at room temperature, even after vortexing. What are my next steps? A2: This is a common challenge. The compound may exist in a stable crystalline form that requires additional energy to dissolve. The following methods can be applied sequentially:

  • Gentle Warming: Warm the solution in a water bath at 37°C for 5-10 minutes. This increases the kinetic energy of the solvent molecules, enhancing their ability to break down the compound's crystal lattice.[2]

  • Sonication: Place the vial in an ultrasonic water bath for 10-15 minutes. Cavitation bubbles generated by sonication create micro-agitations that effectively break apart compound aggregates and facilitate dissolution.[2][3]

Q3: Why is it critical to use anhydrous DMSO? My standard lab-grade DMSO seems fine. A3: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][4][5][6] This absorbed water is detrimental for several reasons:

  • Reduced Solvating Power: Water increases the polarity of the DMSO, making it a less effective solvent for many organic, lipophilic compounds. This can lead to incomplete dissolution or lower achievable stock concentrations.[2][7]

  • Compound Degradation: For moisture-sensitive compounds, the presence of water can accelerate degradation, compromising the integrity of your stock solution.

  • Precipitation: Increased water content is a primary cause of compound precipitation from DMSO solutions, especially during storage or freeze-thaw cycles.[7][8]

Always use DMSO from a freshly opened bottle or one that has been properly stored in a desiccator to minimize water absorption.[2]

Q4: My clear DMSO stock solution is now cloudy after a week at -20°C. What happened? A4: This is almost always due to a combination of two factors: water absorption and freeze-thaw cycles.[8] Each time the vial is opened, it's exposed to atmospheric moisture, which the DMSO absorbs. When the solution is frozen, the water and DMSO can form different phases, and the decreased solubility of the compound in this "wetter" DMSO causes it to precipitate.[7] Repeated freeze-thaw cycles exacerbate this issue.[2][8] The best practice is to aliquot the stock solution into single-use volumes to minimize both moisture exposure and freeze-thaw events.[2]

Q5: The compound precipitates immediately when I dilute my DMSO stock into my aqueous cell culture medium. How do I prevent this? A5: This phenomenon is known as "crashing out" and occurs when a compound that is soluble in an organic solvent is introduced too rapidly into an aqueous environment where it is poorly soluble.[1] To prevent this:

  • Perform Serial Dilutions in DMSO First: If you are creating a dose-response curve, make your serial dilutions in pure DMSO before the final dilution into the aqueous medium.[9]

  • Use a Stepwise Dilution: Instead of adding a small volume of highly concentrated DMSO stock directly into a large volume of media, try an intermediate dilution step.

  • Ensure Rapid Mixing: When adding the final DMSO aliquot to your aqueous solution, vortex or pipette mix immediately and vigorously to disperse the compound quickly before it has a chance to aggregate and precipitate.

  • Limit Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1-0.5%.[9][10] Keeping the final DMSO concentration low is critical for both cell health and maintaining compound solubility at its working concentration.

Part 3: Experimental Protocol for Stock Solution Preparation

This protocol provides a standardized workflow for preparing a stock solution of (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine in DMSO.

Objective: To prepare a clear, stable, high-concentration stock solution.

Materials:

  • (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine solid

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath sonicator

  • Water bath set to 37°C

Workflow Diagram:

G cluster_prep Preparation cluster_diss Dissolution cluster_store Storage P1 Equilibrate compound and DMSO to RT P2 Weigh compound into sterile vial P1->P2 P3 Add calculated volume of anhydrous DMSO P2->P3 D1 Vortex vigorously for 2-3 minutes P3->D1 D2 Inspect for undissolved solid D1->D2 D3 Is solution clear? D2->D3 D4 Warm at 37°C for 10 min D3->D4 No S1 Solution is clear D3->S1 Yes D5 Sonicate for 15 min D4->D5 D5->D1 S2 Aliquot into single-use tubes (e.g., 10-20 µL) S1->S2 S3 Store at -20°C (short-term) or -80°C (long-term) S2->S3

Caption: Stock Solution Preparation Workflow.

Step-by-Step Procedure:

  • Preparation: a. Allow the vial of (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine and a bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[2] b. In a sterile vial, accurately weigh the desired mass of the compound. c. Using a calibrated pipette, add the precise volume of anhydrous DMSO required to achieve the target concentration.

  • Dissolution: a. Cap the vial tightly and vortex the solution vigorously for 2-3 minutes. b. Visually inspect the solution against a bright background. If any solid particles remain, proceed to the next step. c. (Optional) Gentle Warming: Place the vial in a 37°C water bath for 10 minutes. Vortex again. d. (Optional) Sonication: If solids persist, place the vial in a water bath sonicator for 15 minutes. The water level in the sonicator should be similar to the solution level in the vial.[2] e. Repeat vortexing and inspection until the solution is completely clear.

  • Storage: a. Once the compound is fully dissolved, immediately aliquot the stock solution into smaller, single-use, tightly-capped tubes. This is the most critical step to prevent degradation from repeated freeze-thaw cycles and moisture contamination.[2] b. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[10] Always label vials clearly with the compound name, concentration, and date.

Part 4: Troubleshooting Guide

Use this guide to diagnose and resolve common solubility issues.

G cluster_causes Potential Causes & Verification cluster_solutions Solutions & Preventative Actions Start Issue: Compound Precipitation Observed in DMSO C1 1. Verify DMSO Quality Start->C1 C2 2. Review Dissolution Protocol Start->C2 C3 3. Assess Storage Conditions Start->C3 C4 4. Check Dilution Technique (for aqueous precipitation) Start->C4 S1 Use fresh, anhydrous DMSO. Store in a desiccator. C1->S1 S2 Apply gentle heat (37°C) and/or sonication. C2->S2 S3 Aliquot stock into single-use tubes. Avoid repeated freeze-thaw cycles. C3->S3 S4 Perform serial dilutions in DMSO first. Ensure rapid mixing into aqueous buffer. C4->S4 Resolved Problem Resolved S1->Resolved S2->Resolved S3->Resolved S4->Resolved

Caption: Troubleshooting Workflow for Compound Precipitation.

References

  • The Effects of Water on DMSO and Effective Hydration Measurement. Ziath. Available at: [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Available at: [Link]

  • How to dissolve small inhibitor molecules for binding assay? ResearchGate. Available at: [Link]

  • Dimethyl sulfoxide. Wikipedia. Available at: [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Available at: [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Available at: [Link]

  • Can we predict compound precipitation in DMSO stocks? Sussex Drug Discovery Centre. Available at: [Link]

  • DMSO is a very hygroscopic liquid. Is there a way to prevent it from absorbing water? ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Purifying (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine Hydrochloride

Welcome to the dedicated technical support guide for the purification of (4-fluoro-3-(pyrimidin-5-yl)phenyl)methanamine hydrochloride. This resource is designed for researchers, medicinal chemists, and process developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of (4-fluoro-3-(pyrimidin-5-yl)phenyl)methanamine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide robust, field-tested solutions to ensure you obtain a high-purity final product suitable for downstream applications.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification, handling, and analysis of (4-fluoro-3-(pyrimidin-5-yl)phenyl)methanamine hydrochloride.

Q1: What are the most common impurities I should expect in my crude sample?

A1: The impurity profile largely depends on the synthetic route. For a typical synthesis involving the reduction of a corresponding nitrile or oxime, common impurities may include:

  • Unreacted Starting Materials: Residual nitrile, aldehyde, or oxime precursors.

  • Reduction Byproducts: Over-reduced species or partially reduced intermediates.

  • Solvent Adducts: Residual high-boiling point solvents (e.g., DMF, DMSO) used in the preceding synthetic steps.

  • Inorganic Salts: Salts generated during reaction workup, such as sodium chloride or sodium sulfate.

Understanding the potential impurities is the first step in designing an effective purification strategy[1].

Q2: What is the most reliable method for confirming the purity of the final hydrochloride salt?

A2: A multi-pronged analytical approach is essential for confirming purity. High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity assessment[2][3]. This should be complemented by:

  • ¹H NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the desired compound.

  • Elemental Analysis (CHN): To confirm the elemental composition and correct salt stoichiometry.

Q3: What are the recommended storage conditions for the purified salt?

A3: Amine hydrochloride salts can be susceptible to decomposition, especially in the presence of air and moisture[4]. It is recommended to store the purified (4-fluoro-3-(pyrimidin-5-yl)phenyl)methanamine hydrochloride in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures (2-8 °C). Some hydrochloride salts can also lose their crystallinity over time under accelerated stability conditions[5].

Troubleshooting Guide: Common Purification Issues & Solutions

This guide provides direct answers to specific experimental problems you may encounter.

Problem 1: During recrystallization, my product "oils out" instead of forming crystals.

  • Potential Causes & Mechanistic Explanation:

    • High Impurity Load: Impurities can depress the melting point of the mixture and interfere with crystal lattice formation.

    • Incorrect Solvent System: The chosen solvent may have too high a solvating power, preventing the compound from reaching supersaturation needed for crystallization. Many amine hydrochlorides are highly soluble in lower alcohols like ethanol[6].

    • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for orderly crystal nucleation and growth, leading to the formation of an amorphous oil.

  • Solutions:

    • Optimize the Solvent System: Switch to a less polar solvent system. 2-Propanol is often preferred over ethanol for recrystallizing hydrochloride salts. An anti-solvent, such as diethyl ether (Et2O) or hexane, can be added dropwise to a solution of the salt in a polar solvent (like 2-propanol) to induce precipitation[6].

    • Control Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in a refrigerator or ice bath.

    • Induce Crystallization: If an oil persists, try scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a "seed crystal" of pure product if available.

    • Purify the Free Base: If the crude salt is highly impure, it is often more effective to first convert the salt back to the free base, purify the base by extraction or chromatography, and then reform the pure hydrochloride salt.

Problem 2: The purity of my salt does not improve significantly after recrystallization.

  • Potential Causes & Mechanistic Explanation:

    • Co-crystallization: An impurity with a very similar structure and polarity to the desired product may co-crystallize within the same lattice.

    • Poor Solvent Choice: The chosen solvent may not provide sufficient solubility difference between the product and the key impurities at high and low temperatures.

  • Solutions:

    • Employ a Different Solvent System: Experiment with various solvent combinations. A table of common recrystallization solvents is provided below.

    • Activated Charcoal Treatment: If the impurity is a colored, non-polar compound, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb it.

    • Purify via Free Base: This is the most robust solution. Dissolve the crude salt in water, basify with a suitable base (e.g., NaOH, K₂CO₃) to a pH > 10, and extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer, dry it, and then reform the HCl salt by adding a stoichiometric amount of HCl (e.g., as a solution in dioxane or 2-propanol). This acid-base extraction is highly effective at removing non-basic organic impurities and inorganic salts[7].

Problem 3: My final product is discolored (e.g., yellow or tan).

  • Potential Causes & Mechanistic Explanation:

    • Oxidation: Aromatic amines can be susceptible to air oxidation, which often produces colored byproducts[8].

    • Residual Impurities: Trace amounts of highly colored impurities from the synthesis can be carried through.

    • Thermal Degradation: Excessive heat during solvent removal or recrystallization can cause decomposition.

  • Solutions:

    • Activated Charcoal: As mentioned above, treatment with activated charcoal in the hot recrystallization solution is often effective for removing colored impurities.

    • Minimize Heat Exposure: Use the minimum amount of heat necessary to dissolve the compound during recrystallization and remove solvents under reduced pressure at moderate temperatures.

    • Work Under Inert Atmosphere: If oxidation is suspected, perform the final purification steps under a nitrogen or argon atmosphere.

Experimental Protocols & Data

Purification Workflow Decision Diagram

This diagram outlines the logical steps for selecting an appropriate purification strategy based on the initial assessment of the crude product.

PurificationWorkflow start Crude HCl Salt assess Assess Purity (e.g., TLC, ¹H NMR) start->assess decision Purity > 90%? assess->decision recryst Protocol 1: Recrystallization decision->recryst  Yes freebase_path Protocol 2: Purify via Free Base decision->freebase_path  No final_product Pure HCl Salt recryst->final_product form_salt Reform HCl Salt freebase_path->form_salt form_salt->final_product

Caption: Decision workflow for purifying the target compound.

Table 1: Recommended Solvent Systems for Recrystallization
Solvent System (v/v)PolarityApplication Notes
2-Propanol / Diethyl EtherMedium/LowExcellent general-purpose system. Dissolve in minimal hot 2-propanol, add ether as an anti-solvent until turbidity appears, then cool.[6]
Ethanol / WaterHighUseful if the salt is sparingly soluble in ethanol alone. Use minimal water to aid dissolution at high temperature.
Methanol / AcetoneHigh/MediumAcetone can be a good anti-solvent for salts that are highly soluble in methanol.[9]
AcetonitrileMediumCan be a good single-solvent system for moderately polar salts.
Protocol 1: Recrystallization from 2-Propanol/Diethyl Ether
  • Place the crude (4-fluoro-3-(pyrimidin-5-yl)phenyl)methanamine hydrochloride in an Erlenmeyer flask equipped with a stir bar.

  • Add a minimal amount of hot 2-propanol to just dissolve the solid.

  • If discoloration is present, allow the solution to cool slightly, add a small amount of activated charcoal (approx. 1-2% w/w), and gently reheat for 5-10 minutes.

  • Filter the hot solution through a pre-warmed funnel containing Celite or filter paper to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slightly. Slowly add diethyl ether dropwise with stirring until a faint, persistent cloudiness appears.

  • Warm the mixture slightly until it becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in a refrigerator (2-8 °C) for several hours (or overnight) to complete crystallization.

  • Collect the crystals by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 2: Purification via Acid-Base Extraction and Salt Reformation
  • Free Base Formation: Dissolve the crude hydrochloride salt in deionized water. Add 2M sodium hydroxide solution dropwise while stirring until the pH of the aqueous solution is >10. A precipitate or oil (the free base) should form.

  • Extraction: Extract the aqueous mixture three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove excess water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free base, which is often an oil.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or 2-propanol).

  • Precipitation: Add a stoichiometric equivalent (1.0 eq) of a solution of HCl in an organic solvent (e.g., 2.0 M HCl in diethyl ether or 4.0 M HCl in 1,4-dioxane) dropwise with vigorous stirring.

  • Isolation: The hydrochloride salt should precipitate as a solid. Continue stirring for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with the anhydrous solvent (e.g., diethyl ether) and dry thoroughly under vacuum to yield the pure product.

References

  • Placais, C., Donnard, M., Panossian, A., et al. (2021). A rapid and convenient cyclization of easily accessible fluorovinamides provides 3-amino-5-fluoroalkylfuran hydrochloride salts in excellent yields. Organic Letters, 23, 4915-4919. Available from: [Link]

  • Du Pont. (1965). Purification of meta-phenylenediamine. US Patent 3,203,994.
  • Various Authors. (2017). Purification of organic hydrochloride salt?. ResearchGate. Available from: [Link]

  • Diplomata Comercial. Amine Product Testing: Ensuring Quality and Purity in Amines. Available from: [Link]

  • Wang, S., et al. (2017). Stability of pharmaceutical salts in solid oral dosage forms. PubMed. Available from: [Link]

  • Driskill, L., et al. (2020). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. MDPI. Available from: [Link]

  • Knauss, J., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Pharma Beginners. (2011). Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. Available from: [Link]

  • Moolman, F. S., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC. Available from: [Link]

  • Yamasaki, T., et al. (2012). Radiosynthesis and preliminary evaluation of 4-[18F]fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as a new positron emission tomography ligand for metabotropic glutamate receptor subtype 1. ChEMBL - EMBL-EBI. Available from: [Link]

  • Sravanthi, V., & Ramana, V. (2020). Synthesis and Characterization of Impurity F in Active Pharmaceutical Ingredient (API) 4-Amino-N-(5-Methyl Isoxazol-3-Yl) Benzene Sulfonamide Drug Synthesis. ResearchGate. Available from: [Link]

  • Institute of Molecular and Translational Medicine. (2024). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Available from: [Link]

  • Zhang, J., et al. (2023). Improving hygroscopic stability of palmatine chloride by forming a pharmaceutical salt cocrystal of palmatine chloride-gallic acid with neutral molecule. ResearchGate. Available from: [Link]

  • Dow Chemical Co. (1993). Process for recovery of amines and volatile acids from amine salts. US Patent 5,227,483.
  • Tsujikawa, K., et al. (2015). Instability of the hydrochloride salts of cathinone derivatives in air. PubMed. Available from: [Link]

  • Reddit. (2021). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?. Available from: [Link]

  • Wang, H., et al. (2014). Enzyme-Controlled Intracellular Self-Assembly of F Nanoparticles for Enhanced MicroPET Imaging of Tumor. PMC. Available from: [Link]

  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Available from: [Link]

  • U.S. Food and Drug Administration. Recovery of Chemicals Through Method 401 (E1-E2 + C1 + DL1). Available from: [Link]

  • University of Helsinki. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available from: [Link]

  • U.S. Environmental Protection Agency. (1982). Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. Available from: [Link]

Sources

Troubleshooting

Troubleshooting low yields in pyrimidine Suzuki couplings

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrimidine scaffolds. This guide is designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrimidine scaffolds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic workflows. The unique electronic properties of the pyrimidine ring present specific challenges that require careful optimization. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and enhance your reaction outcomes.

FAQs: Troubleshooting Low Yields in Pyrimidine Suzuki Couplings

Section 1: Catalyst & Ligand Selection
Q1: My reaction is sluggish or fails to proceed. How can I determine if my catalyst system is the issue?

A: The choice of palladium catalyst and ligand is the most critical factor for a successful pyrimidine Suzuki coupling. The electron-deficient nature of the pyrimidine ring can make oxidative addition challenging, while the nitrogen atoms can coordinate to the palladium center, potentially inhibiting catalysis.[1] A systematic screening of these components is the most effective troubleshooting step.

  • Palladium Precursor: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern pre-formed catalysts (precatalysts) such as XPhos-Pd-G3 or SPhos-Pd-G2 often provide higher activity and reproducibility.[2] These precatalysts are more stable and reliably generate the active Pd(0) species in situ. Using an inefficient precursor like Pd₂(dba)₃ without a suitable ligand can result in yields below 5%.[3]

  • Ligand Choice: The ligand's role is to stabilize the palladium center and facilitate the key steps of the catalytic cycle. For electron-deficient pyrimidines and challenging substrates, bulky, electron-rich phosphine ligands are generally preferred.[4][5] These ligands promote the oxidative addition step and accelerate the final reductive elimination to release the product.[4][5]

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen.[6] If your reaction mixture turns black (indicating palladium black precipitation), it's a sign of catalyst decomposition. Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[6]

Table 1: Recommended Catalyst & Ligand Systems for Pyrimidine Suzuki Couplings

Catalyst SystemLigand TypeTypical Substrates & NotesSource(s)
Pd(PPh₃)₄ TriphenylphosphineA classic, often effective for simple couplings. Can be less efficient for challenging or sterically hindered substrates.[1][3]
PdCl₂(dppf) Ferrocene-basedGood general-purpose catalyst, particularly for B-alkyl Suzuki reactions.[7]
Pd(OAc)₂ / SPhos Buchwald LigandExcellent for aryl chlorides, which are less reactive than bromides or iodides.[7]
XPhos-Pd-G3 Buchwald PrecatalystHighly active and reliable for a broad range of substrates, including heteroaryl chlorides. Often a top choice for initial screening.[2][8]
Pd₂(dba)₃ / cataCXium® A Di-adamantylalkylphosphineEffective for sterically demanding couplings.
Section 2: Boronic Acid & Ester Stability
Q2: I suspect my boronic acid is decomposing. What are the common side reactions and how can I prevent them?

A: Boronic acid instability is a primary cause of low yields, especially with heteroaromatic substrates. The two most common decomposition pathways are protodeboronation and homocoupling.

  • Protodeboronation: This is the protonolysis of the C-B bond, replacing it with a C-H bond, effectively reverting your boronic acid to the corresponding arene.[9] This side reaction is often exacerbated by high temperatures, prolonged reaction times, and the presence of aqueous bases.[3][10] The electron-deficient nature of some heteroaryl boronic acids makes them particularly susceptible.[11][12]

  • Homocoupling: This side reaction involves the coupling of two boronic acid molecules to form a symmetrical biaryl byproduct.[2] It can be minimized by ensuring the oxidative addition and transmetalation steps are efficient, often by using a slight excess of the pyrimidine halide.[3]

To mitigate these issues, consider the following:

  • Use Fresh Reagents: Use high-purity boronic acid that has been stored properly away from air and moisture.[6]

  • Switch to a Boronic Ester: Boronic esters, such as pinacol esters (Bpin), are generally more stable than their corresponding acids and are less prone to protodeboronation and oxidation.[13][14]

  • Consider Trifluoroborate Salts: Potassium aryltrifluoroborates (R-BF₃K) are highly stable, crystalline solids that are often easier to handle and purify than boronic acids.[7][11] They slowly release the boronic acid under the reaction conditions, which can suppress side reactions.[7]

Boronic_Acid_Equilibrium cluster_0 Boron Species cluster_1 Reaction Conditions Boronic_Acid Ar-B(OH)₂ (Less Stable) Active_Species [Ar-B(OH)₃]⁻ (Active Boronate) Boronic_Acid->Active_Species + Base (OH⁻) Decomposition Side Product (Ar-H) Boronic_Acid->Decomposition Protodeboronation Pinacol_Ester Ar-B(pin) (More Stable) Pinacol_Ester->Boronic_Acid Hydrolysis Trifluoroborate [Ar-BF₃]⁻K⁺ (Highly Stable) Trifluoroborate->Boronic_Acid Slow Release Product Product Active_Species->Product Transmetalation with Pd(II)

Caption: Stability and activation of boron reagents.
Section 3: The Critical Role of Base and Solvent
Q3: My yield is still low after changing the catalyst. Could the base or solvent be the problem?

A: Absolutely. The base and solvent system is crucial and works in concert with the catalyst to drive the reaction forward.

  • Choice of Base: The base is not merely a proton scavenger; its primary role is to activate the boronic acid by forming a more nucleophilic "ate" complex ([Ar-B(OH)₃]⁻), which facilitates the key transmetalation step.[15]

    • Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are most common.[1][2][16] K₃PO₄ is often a good choice for anhydrous conditions to minimize protodeboronation.[1][16] Cs₂CO₃ is a stronger, more soluble base that can be effective in difficult couplings.[2][17]

    • The strength and solubility of the base can significantly impact the reaction rate and yield. A screening of different bases is highly recommended.[18][19]

  • Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).

    • Aqueous mixtures are common. Aprotic solvents like 1,4-dioxane, THF, or toluene mixed with water are standard.[2][20][21] The water is necessary to dissolve the inorganic base and assist in the formation of the active boronate species.

    • Anhydrous conditions can sometimes be beneficial to suppress protodeboronation, especially when using a base like K₃PO₄.[16]

    • Ensure solvents are of high purity and, if necessary, anhydrous.[6] Ethereal solvents like THF and dioxane should be free of peroxides.[6]

Table 2: Common Base & Solvent Combinations

BaseSolvent SystemCharacteristics & Best Use CasesSource(s)
K₂CO₃ Dioxane/H₂O, EtOH/Toluene/H₂OA standard, widely applicable choice. Good starting point for optimization.[18][20]
K₃PO₄ Dioxane, TolueneOften used under anhydrous or low-water conditions. Can minimize protodeboronation.[1][2][16]
Cs₂CO₃ Dioxane/H₂O, THF/H₂OA strong, highly effective base for challenging couplings, including those with sterically hindered substrates.[2][17]
NaOH MeOH/H₂OCan lead to very fast reactions but may not be suitable for base-sensitive functional groups.[21]
Section 4: Substrate-Specific Challenges
Q4: My pyrimidine has multiple halogens. How do I achieve selective coupling at a specific position?

A: For di- or tri-halogenated pyrimidines, achieving regioselectivity is a common challenge. The reactivity of the C-X bond is influenced by both the halogen and its position on the ring.

  • Halogen Reactivity Order: The typical reactivity order for oxidative addition is I > Br > Cl >> F .[22] Fluorinated pyrimidines are generally unreactive in Suzuki couplings.[22] It is often reported that Suzuki reactions with 5-bromo-2,4-diaminopyrimidine derivatives can be unsuccessful, necessitating a switch to the more reactive 5-iodo derivative.[20]

  • Positional Reactivity Order: The electronic nature of the pyrimidine ring dictates the reactivity of different positions. For 2,4,6-trichloropyrimidine, the observed reactivity order is C4 > C6 > C2 .[22] This predictable selectivity allows for sequential functionalization. Similarly, for 2,4-dihalopyrimidines, coupling almost always occurs at the C4 position first.[23][24] Achieving C2 selectivity requires specialized catalyst systems, often with bulky N-heterocyclic carbene (NHC) ligands.[23][24]

Q5: How do substituents on the pyrimidine or the boronic acid affect the reaction?

A: Electronic effects play a significant role.[25][26]

  • On the Pyrimidine Halide: Electron-withdrawing groups on the pyrimidine ring generally make the halide more reactive towards oxidative addition, which can be beneficial.[26]

  • On the Boronic Acid: Electron-rich boronic acids tend to react faster as they are more nucleophilic and facilitate the transmetalation step.[1] Conversely, boronic acids with strong electron-withdrawing groups can slow down transmetalation, leading to lower yields.[1][8] Steric hindrance, particularly from ortho-substituents on the boronic acid, can also significantly decrease the reaction rate and yield.[5][8]

Section 5: Experimental Protocols & Optimization Workflow
General Protocol for Pyrimidine Suzuki Coupling

This protocol is a starting point and should be optimized for your specific substrates.

  • Preparation: To a reaction vessel, add the pyrimidine halide (1.0 equiv), aryl boronic acid or ester (1.1–1.5 equiv), and base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., XPhos-Pd-G3, 1–2 mol %).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring and monitor by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Microwave-Assisted Protocol

Microwave irradiation can dramatically reduce reaction times and improve yields.[3]

  • Combine the pyrimidine halide (1.0 equiv), boronic acid/ester (1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), and palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-1 mol%) in a microwave vial.

  • Add degassed solvent (e.g., DMF/water).

  • Seal the vial and heat in the microwave reactor (e.g., 120 °C for 15-30 minutes).

  • Follow the standard workup and purification procedure.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield (<50%) Check_Catalyst Is the catalyst active? (e.g., no Pd black) Start->Check_Catalyst Screen_Catalyst Action: Screen Catalysts 1. XPhos-Pd-G3 2. SPhos-Pd-G2 3. Pd(PPh₃)₄ Check_Catalyst->Screen_Catalyst No Check_Boron Is the boronic acid stable? Check_Catalyst->Check_Boron Yes Screen_Catalyst->Check_Boron Re-evaluate Switch_Boron Action: Switch Boron Source 1. Use fresh boronic acid 2. Switch to pinacol ester 3. Switch to trifluoroborate salt Check_Boron->Switch_Boron No (Protodeboronation seen) Check_Conditions Are base/solvent optimal? Check_Boron->Check_Conditions Yes Switch_Boron->Check_Conditions Re-evaluate Screen_Conditions Action: Screen Base & Solvent Base: K₃PO₄, Cs₂CO₃, K₂CO₃ Solvent: Dioxane, THF, Toluene (with/without water) Check_Conditions->Screen_Conditions No Check_Temp Is temperature optimized? Check_Conditions->Check_Temp Yes Screen_Conditions->Check_Temp Re-evaluate Adjust_Temp Action: Adjust Temperature - Try higher temp (up to 120°C) - Consider microwave irradiation Check_Temp->Adjust_Temp No Success Yield Improved Check_Temp->Success Yes Adjust_Temp->Success Re-evaluate

Sources

Optimization

Technical Support Center: Palladium Removal from (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine

Case ID: PD-REM-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The "Pincer" Challenge User Warning: Your molecule, (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine, presents a specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PD-REM-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Pincer" Challenge

User Warning: Your molecule, (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine, presents a specific "Level 3" difficulty for palladium (Pd) removal.

The Problem: You are fighting a "chelating pincer."

  • The Primary Amine: A strong

    
    -donor that binds Pd(II).
    
  • The Pyrimidine Ring: Contains two nitrogen atoms capable of

    
    -backbonding and coordination.
    
  • The Result: These groups stabilize Pd in the organic phase, preventing standard aqueous washes (like EDTA or simple brine) from extracting the metal.

The Solution: You must introduce a ligand with a higher affinity for Pd than your product's nitrogen atoms (typically Sulfur-based) or physically disrupt the solubility profile (Salt Formation).

Decision Matrix: Select Your Protocol

Do not guess. Use this logic flow to select the correct decontamination method based on your product's current state.

Pd_Removal_Decision_Tree Start Current State of Product IsSolid Is the product a solid? Start->IsSolid IsOil Is the product an oil/solution? Start->IsOil Recryst Method A: Salt Formation & Crystallization (Best for Purity & Pd < 5 ppm) IsSolid->Recryst Yes VisColloid Is the solution black/turbid? (Colloidal Pd) IsOil->VisColloid Celite Step 1: Celite/Charcoal Filtration VisColloid->Celite Yes SolublePd Is the solution clear/orange? (Homogeneous Pd) VisColloid->SolublePd No Scavenger Method B: Solid-Supported Scavengers (SiliaMetS Thiol/DMT) Celite->Scavenger SolublePd->Scavenger High Value / Small Scale Extraction Method C: Aqueous Extraction (NAC or TMT) SolublePd->Extraction Large Scale / Cost Sensitive

Figure 1: Decision matrix for selecting the optimal palladium removal strategy based on physical state and scale.

Method A: Salt Formation (The "Purification" Route)

Best For: Final API steps, high-purity requirements (< 10 ppm), and solid products. Mechanism: Protonating the amine and pyrimidine nitrogens (


) destroys their ability to coordinate to Pd. The Pd remains in the mother liquor while the product salt crystallizes.
Protocol:
  • Dissolution: Dissolve crude free base in a non-coordinating solvent (e.g., Isopropyl Acetate, Ethanol, or Methanol). Avoid DMF/DMSO.

  • Scavenger Spike (Optional but Recommended): Add 5 wt% activated carbon (e.g., Darco G-60) or silica scavenger. Stir 30 mins. Filter.

    • Why? Removes gross colloidal Pd before crystallization.

  • Acid Addition: Add 1.1 equivalents of HCl (in ether/dioxane) or Oxalic Acid.

  • Crystallization: Cool slowly to 0–5°C.

  • Filtration: Filter the solid. Wash the cake copiously with cold solvent.

    • Critical Step: The Pd is in the liquid.[1][2][3][4][5][6][7][8] If you don't wash the cake well, Pd-rich mother liquor will dry onto your crystals.

Method B: Solid-Supported Scavengers (The "Gold Standard")

Best For: Oils, thermally unstable compounds, or when yield cannot be sacrificed. Recommended Scavengers:

  • SiliaMetS® Thiol (Si-Thiol): Best general purpose. Compatible with primary amines.[9]

  • SiliaMetS® DMT (Dimercaptotriazine): Higher affinity, but check solubility.

Scavenger Compatibility Table
Scavenger TypeFunctional GroupCompatibility with Your AmineRelative Pd Affinity
Si-Thiol PropylthiolExcellent. No reaction with primary amines.High
Si-DMT DimercaptotriazineGood. Very robust.[9][10]Very High
Si-Isocyanate IsocyanateFORBIDDEN. Will react with your amine to form urea.Medium
Si-TAAcOH Triamine Tetraacetic AcidModerate. Good for aqueous/low pH.Medium
Protocol:
  • Solvent: Dissolve product in THF, MeOH, or Ethyl Acetate (10–20 volumes).

    • Avoid: DCM (slow kinetics), DMF (competes for Pd).

  • Loading: Add 4–5 equivalents of scavenger (relative to residual Pd, not product).

    • Rule of Thumb: If Pd content is unknown, add 50–100% w/w of scavenger relative to the crude mass for the first trial.

  • Temperature: Heat to 40–50°C . Room temperature scavenging is often too slow for strongly chelated Pd.

  • Time: Stir for 4–16 hours.

  • Filtration: Filter through a 0.45 µm pad (or Celite) to remove the silica.

Method C: Aqueous Extraction (The "Chemist's Wash")

Best For: Large scale (kg) where solid scavengers are too expensive. Reagents: N-Acetylcysteine (NAC) or Trimercaptotriazine (TMT).

The NAC Protocol (Garrett & Prasad Method)

This method uses NAC to solubilize Pd into the aqueous phase.

  • Dissolution: Dissolve crude material in Ethyl Acetate or Isopropyl Acetate.

  • Preparation: Prepare a 0.5 M aqueous solution of N-Acetylcysteine.

  • The Wash: Add the NAC solution (approx. 10–20 mol% relative to product, or excess if Pd is high).

  • Reaction: Stir vigorously at 50°C for 1 hour .

    • Note: The mixture might turn dark red/brown (Pd-NAC complex).

  • Basification: Cool to RT. Add slightly basic water (pH 8–9, e.g., weak ammonia or bicarbonate) to ensure the NAC-Pd complex stays in the aqueous layer.

  • Separation: Separate layers. The Pd moves to the aqueous phase.

  • Repeat: If needed, repeat the wash.

Troubleshooting & FAQs

Q1: My product turned grey/black after concentrating. What happened?

A: You have Colloidal Palladium .

  • Cause: As solvent volume decreases, Pd concentration exceeds solubility, and Pd(0) clusters form nanoparticles.

  • Fix: Redissolve in a solvent.[2] Filter through a tight pad of Celite mixed with 10% Activated Carbon . Then apply Method B (Scavengers).

Q2: I used a scavenger, but the Pd level is still > 500 ppm.

A: You likely have Solvent Competition or Kinetic Issues .

  • Check Solvent: Are you using DMF, DMSO, or Pyridine? These coordinate Pd and block the scavenger. Switch to THF or MeOH.

  • Check Temp: Heat the scavenging mixture to 50°C.

  • Check Stoichiometry: Your initial Pd might have been higher than expected (e.g., 5000 ppm). Perform a second pass with fresh scavenger.

Q3: Can I use TMT (Trimercaptotriazine) directly?

A: Yes, but TMT forms an insoluble Pd-TMT precipitate.

  • Risk: If your product precipitates too, you will have a mixture of Product + Pd-TMT.

  • Usage: Only use TMT if your product is highly soluble in the organic solvent, allowing you to filter off the solid Pd-TMT complex.

Q4: Why not just use charcoal (Activated Carbon)?

A: Charcoal is non-specific.

  • Risk: Your molecule has a flat aromatic system (phenyl + pyrimidine) which adheres strongly to carbon. You risk losing 20–30% of your yield to adsorption. Always test a small aliquot first.

References

  • Garrett, C. E., & Prasad, K. (2004).[6][11][12][13] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[6][11][12] [Link]

  • Biotage. (2023). Strategies for Palladium Removal in Drug Development. [Link]

  • Rosso, V. W., et al. (1997). Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine.[12][14] Organic Process Research & Development, 1(4), 311–314.[12] [Link]

Sources

Troubleshooting

HPLC method development for fluorinated amine intermediates

TECHNICAL SUPPORT CENTER: FLUORINATED AMINE ANALYSIS Subject: HPLC Method Development for Fluorinated Amine Intermediates Ticket ID: #FA-HPLC-DEV-001 Status: Open Assigned Specialist: Senior Application Scientist Mission...

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT CENTER: FLUORINATED AMINE ANALYSIS Subject: HPLC Method Development for Fluorinated Amine Intermediates Ticket ID: #FA-HPLC-DEV-001 Status: Open Assigned Specialist: Senior Application Scientist

Mission Statement

You are encountering difficulties with fluorinated amine intermediates—a class of compounds notorious for "ghost" peaks, severe tailing, and retention shifts. Standard C18 protocols often fail here because they treat the fluorine atom as merely "hydrophobic," ignoring its high electronegativity and unique electrostatic character.

This guide does not just list steps; it explains the chemical causality of your separation to ensure you are not just following a recipe, but engineering a robust method.

Module 1: Stationary Phase Selection (The PFP Directive)

User Question: My fluorinated amine elutes in the void volume on C18, or co-elutes with its non-fluorinated impurities. Why is C18 failing, and what is the alternative?

Technical Insight: Standard C18 columns rely almost exclusively on hydrophobic interactions (dispersive forces). However, the C-F bond is highly polar yet lipophilic, creating a "dipole moment" that C18 cannot effectively engage. Furthermore, the high electronegativity of fluorine creates an electron-deficient


-system in aromatic rings, which requires a stationary phase capable of electron-donating interactions.

The Solution: Pentafluorophenyl (PFP) Phases You must switch to a PFP (Pentafluorophenyl) stationary phase.

  • Mechanism: PFP phases offer a "fluorophilic" retention mechanism.[1] They engage in strong

    
    -
    
    
    
    interactions (specifically quadrupole-quadrupole interactions) between the electron-deficient PFP ring and the analyte.
  • Selectivity: PFP columns are distinctively selective for halogenated compounds and positional isomers (e.g., separating 2-fluoro vs. 4-fluoro isomers), which C18 often merges into a single peak.

Decision Logic: Column Selection

Figure 1: Decision matrix for stationary phase selection based on analyte structure.

Module 2: Mobile Phase Engineering (The pKa Shift)

User Question: I am using a standard pH 10 buffer to suppress ionization, but my retention times are drifting. How does fluorine affect my pH strategy?

Technical Insight: This is the most common error.[2] You are assuming the pKa of a fluorinated amine is identical to its non-fluorinated parent. It is not.

  • The Inductive Effect: Fluorine is the most electronegative element. Through the inductive effect (

    
    ), it pulls electron density away from the amine nitrogen, stabilizing the lone pair and lowering the pKa .
    
  • The Consequence: A standard amine might have a pKa of 10.5. A fluorinated analog (especially

    
    -fluorinated) might have a pKa of 7.5 or 8.0 [1].
    
  • The Drift: If you work at pH 7-8 hoping for a charged species, you might be operating exactly at the pKa, where the analyte is 50% ionized and 50% neutral. This causes split peaks and retention instability.

Protocol: The "pKa Scout" Gradient Do not guess. Run this self-validating test:

  • Prepare Mobile Phase A: 10mM Ammonium Formate (pH 3.0).

  • Prepare Mobile Phase B: Acetonitrile.

  • Run Gradient: 5-95% B over 10 mins.

  • Repeat with 10mM Ammonium Bicarbonate (pH 10.0).

  • Interpretation:

    • If retention is significantly better at pH 10: The amine is still basic (pKa > 8).

    • If retention is similar or better at pH 3 (on PFP): The fluorine has lowered pKa significantly, or the PFP column is engaging in strong ion-exchange at low pH.

Module 3: Troubleshooting Peak Shape (The Tailing Exorcism)

User Question: My peaks look like shark fins (severe tailing). I've added TEA, but it’s not helping. What now?

Technical Insight: Tailing in amines is caused by the interaction of the positively charged nitrogen with residual acidic silanols (


) on the silica surface.
  • Why PFP helps: Modern PFP phases often have high coverage, shielding silanols.

  • Why TEA fails: Triethylamine (TEA) is an old-school silanol blocker. In modern LC-MS, it suppresses ionization and contaminates the source.

Step-by-Step Protocol: The "Tailing Exorcism" Follow this hierarchy to eliminate tailing. Stop when peak symmetry (


) is < 1.2.

Step 1: Ionic Strength Boost (The Chaotropic Effect)

  • Action: Increase Ammonium Formate concentration from 5mM to 20-25mM .

  • Reasoning: Higher ionic strength masks silanol sites by creating a "salt shield" and reduces the Debye length, minimizing electrostatic attraction between the amine and silanols [2].

Step 2: The Acid Switch

  • Action: Switch from Formic Acid (weak acid) to TFA (Trifluoroacetic Acid) at 0.05% .

  • Reasoning: TFA is an ion-pairing agent. It forms a neutral complex with the amine (

    
    ), which behaves like a neutral hydrophobic molecule, eliminating silanol drag.
    
  • Warning: TFA suppresses MS signal. If using MS, use a "propionic acid/formic acid" blend or stick to Step 1.

Step 3: Temperature Elevation

  • Action: Increase column temperature to 40-50°C .

  • Reasoning: Mass transfer kinetics improve with heat, sharpening the peak.

Troubleshooting Logic Flow

TailingLogic Problem Problem: Peak Tailing (As > 1.5) CheckLoad Check Mass Load (Overload?) Problem->CheckLoad Dilute Dilute Sample 10x CheckLoad->Dilute Yes CheckpH Check pH vs. pKa CheckLoad->CheckpH No IonicStrength Increase Buffer Strength (25mM) CheckpH->IonicStrength pH OK AddTFA Add 0.05% TFA (If UV only) IonicStrength->AddTFA Still Tailing ChangeCol Switch to Hybrid Silica / PFP AddTFA->ChangeCol Still Tailing

Figure 2: Logical workflow for diagnosing and correcting peak tailing.

Module 4: Detection (The Invisible Fluorine)

User Question: I know my compound is there, but I see no signal on UV at 254nm.

Technical Insight: The C-F bond does not absorb UV radiation. If your intermediate lacks an aromatic ring (e.g., a fluorinated aliphatic amine), it is effectively invisible to standard UV detection.

Detection Alternatives Table

DetectorSuitabilityMechanismNotes
UV (200-210 nm) LowAbsorption of peptide/amine bondsRisk: High noise from buffers. Use Phosphate (non-volatile) or low-UV cut-off Acetonitrile.
CAD / ELSD High Particle scatteringUniversal detection. Ideal for non-chromophoric fluorinated amines. Response is non-linear.
MS (ESI+) High Mass-to-Charge ratioPreferred. Fluorinated amines ionize well. Watch for "mass defect" (Fluorine = 18.998 Da).
RI (Refractive Index) MediumRefraction changeLow sensitivity. Incompatible with gradients.

Expert Tip: If using MS, look for the [M+H-HF]+ fragment. Fluorinated amines often lose HF (20 Da) in the source, creating a confusing base peak [3].

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408-3417.

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Context: Fragmentation of fluorinated compounds).

  • Supelco/Sigma-Aldrich. (2020). Discovery HS F5: Mechanisms of Interaction. Technical Report.[3][4]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of Primary Benzylic Amines

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Prevention of Oxidative Degradation in Primary Benzylic Amines Core Directive & Scientific Rationale The "Benzylic Liability" As res...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Prevention of Oxidative Degradation in Primary Benzylic Amines

Core Directive & Scientific Rationale

The "Benzylic Liability" As researchers, we often treat primary amines as generic nucleophiles. However, primary benzylic amines (e.g., benzylamine, 1-phenylethylamine) possess a unique structural vulnerability: the benzylic C-H bond.

Due to resonance stabilization from the adjacent aromatic ring, the bond dissociation energy (BDE) of the benzylic C-H is significantly lower (~85-88 kcal/mol) compared to a standard alkyl amine (~95-98 kcal/mol). This makes the position highly susceptible to Hydrogen Atom Transfer (HAT) , initiating a radical auto-oxidation cascade even under mild aerobic conditions.

This guide moves beyond "store in the fridge" advice. It deconstructs the degradation pathways (Oxidative Coupling vs. Carbamate Formation) and provides self-validating protocols to ensure the integrity of your starting materials.

Troubleshooting Modules

Module A: Storage & Shelf-Life (The "Yellowing" Phenomenon)

User Ticket: "My clear benzylamine liquid has turned yellow/brown after 3 months. Is it still usable?"

Diagnosis: The yellowing is likely Schiff base (imine) formation derived from aerobic oxidative coupling.

  • Initiation: Trace metals or light generate a benzylic radical.

  • Oxidation: The radical reacts with

    
     to form an imine intermediate or benzaldehyde.
    
  • Coupling: The aldehyde condenses with the remaining primary amine to form a stable, yellow

    
    -benzylidenebenzylamine (Schiff base).
    

The Solution: Protonation as a Shield Protonating the amine lone pair (


) does two things:
  • It removes the nucleophilicity required for the condensation step.

  • It inductively deactivates the benzylic C-H bond, raising the oxidation potential.

Protocol 1: Conversion to Hydrochloride Salt (Standard)

Use this for long-term storage (>1 month).

  • Dissolution: Dissolve the crude amine (1.0 equiv) in anhydrous Diethyl Ether or MeOH (0.5 M concentration).

  • Acidification: Dropwise add HCl (2.0 M in Ether or 4.0 M in Dioxane) at 0°C under

    
     flow.
    
    • Checkpoint: Monitor pH.[1][2] Target pH < 3.

  • Precipitation: The white HCl salt will precipitate immediately.

  • Isolation: Filter under inert atmosphere (Schlenk frit recommended to avoid moisture absorption).

  • Drying: Vacuum dry over

    
     to remove trace water.
    

Data: Stability Comparison

FormStorage ConditionShelf LifePrimary Degradant
Free Base (Liquid) Ambient, Air< 3 Months

-benzylidenebenzylamine (Yellow Oil)
Free Base (Liquid) 4°C, Argon6-12 MonthsBenzyl carbamate (White crust)
HCl Salt (Solid) Ambient, Air> 2 YearsNone (Hygroscopic uptake only)
Tosylate Salt (Solid) Ambient, Air> 3 YearsNone (Non-hygroscopic)
Module B: Reaction Optimization (The "Disappearing Nucleophile")

User Ticket: "I am running a cross-coupling reaction, but my amine is converting to a byproduct with Mass = [2M - 2]."

Diagnosis: You are observing Metal-Catalyzed Oxidative Homocoupling . Transition metals (Cu, Pd, Fe) used in catalysis can hijack the benzylic amine, acting as redox shuttles to generate the imine dimer (


).

The Mechanism: The metal center coordinates to the amine, lowering the activation energy for benzylic deprotonation/oxidation.

G cluster_0 Aerobic Oxidation Cascade Amine Benzylic Amine (R-CH2-NH2) Radical Benzylic Radical (R-CH•-NH2) Amine->Radical Trace Metal / hν -H• ImineInt Imine Intermediate (R-CH=NH) Radical->ImineInt +O2 / -H2O Aldehyde Aldehyde (R-CHO) + NH3 ImineInt->Aldehyde +H2O (Hydrolysis) Final Schiff Base Dimer (R-CH=N-CH2-R) ImineInt->Final Direct Coupling Aldehyde->Final + Amine (Condensation)

Figure 1: The pathway of aerobic oxidative coupling leading to the "Yellowing" dimer.

Protocol 2: The "Degas & Scavenge" Workflow Use this when the amine is a reagent in metal-catalyzed cross-couplings.

  • Sparging: Do NOT rely on vacuum/backfill cycles alone for liquids. Sparge the amine solution with Argon for 15 minutes before adding the catalyst.

  • Additive: Add 10-20 mol% of a radical scavenger if the reaction mechanism permits (e.g., BHT - Butylated hydroxytoluene) to quench benzylic radicals.

  • Stoichiometry: Use a 1.2 - 1.5 equivalent excess of the amine. The "sacrificial" portion may oxidize, protecting the bulk required for the reaction.

Module C: Analytics & Purity (The "Ghost Peak")

User Ticket: "I see a white solid forming on the cap of my bottle. LCMS shows a peak at M+44."

Diagnosis: This is NOT oxidation . This is Carbamate Formation . Primary amines react reversibly with atmospheric


 to form carbamic acid salts (

). This is often mistaken for oxidative degradation.

Differentiation Matrix:

ObservationCauseReversibilityPrevention
Yellow/Brown Liquid Oxidation (Imine)Irreversible (mostly)Antioxidants / Salt formation
White Crust/Solid

Absorption (Carbamate)
Reversible (Acid/Base wash)Inert Atmosphere (Glovebox)
M+14 Peak Oxidation (Amide)IrreversibleExclusion of

Protocol 3: Recovery of Carbamate-Contaminated Amine Do not discard "crusty" amine. It can be saved.

  • Dissolve: Dissolve the white solid/crust in 1M NaOH. The high pH forces the equilibrium back to the free amine and carbonate (

    
    ).
    
  • Extract: Extract immediately with DCM or Ether.

  • Dry: Dry organic layer over

    
     (Avoid 
    
    
    
    if the amine is sensitive to Lewis acids).
  • Distill: Kugelrohr distillation under Argon is the gold standard for restoring purity.

Visualizing the Protection Strategy

The following decision tree helps you select the correct storage and handling protocol based on your usage frequency.

Protection Start Benzylic Amine Acquired Usage Usage Frequency? Start->Usage Daily Daily/Weekly Use Usage->Daily High Turnover LongTerm Long Term (>1 Month) Usage->LongTerm Archival LiquidStore Store as Free Base (Liquid) Daily->LiquidStore SaltStore Convert to Salt (Solid) LongTerm->SaltStore Conditions1 1. Store in Schlenk/Glovebox 2. 4°C Dark Storage 3. Parafilm is INSUFFICIENT LiquidStore->Conditions1 Conditions2 1. HCl or Tosylate Salt 2. Desiccator Storage 3. Room Temp OK SaltStore->Conditions2 Issue Signs of Degradation? Conditions1->Issue Yellow Yellowing (Oxidation) Issue->Yellow White White Crust (CO2) Issue->White Fix1 Distillation under Ar Yellow->Fix1 Purify Fix2 NaOH Wash + Extraction White->Fix2 Reverse

Figure 2: Decision tree for storage and remediation of benzylic amines.

References & Authority

  • Aerobic Oxidative Coupling Mechanism:

    • Adham, M., & Lee, A. (2025).[3] Catalyst- and Solvent-Free Aerobic Oxidative Coupling of Amines to Imines: Revisiting a Misunderstood Transformation. ACS Omega, 10(40), 47528-47534.[3]

    • Significance: Establishes that benzylic amines can self-couple even without metal catalysts if exposed to heat and air.

  • Metal-Catalyzed Oxidation (The "Impurity" Vector):

    • Stahl, S. S., et al. (2013). Cu/Nitroxyl Catalyzed Aerobic Oxidation of Primary Amines into Nitriles.[4] Journal of the American Chemical Society.

    • Significance: Details the mechanism of Cu-catalyzed dehydrogenation, relevant for cross-coupling troubleshooting.

  • Carbamate Interference (

    
     Protection): 
    
    • Pessêgo, M., et al. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide.[5] MDPI: Molecules.

    • Significance: Explains the reversible formation of carbamates (white crusts) often confused with oxidation.

  • General Stability Data:

    • Sigma-Aldrich Safety Data Sheet (SDS) - Benzylamine. (2025).

    • Significance: Provides industrial standard handling (Store under inert gas, sensitive to carbon dioxide).

    • [6]

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry of Pyrimidinyl Amines

Current Status: Operational Ticket ID: PYR-MS-PROTO-001 Assigned Specialist: Senior Application Scientist, Small Molecule ID Introduction Welcome to the Pyrimidinyl Amine Technical Support Hub. This guide addresses the s...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PYR-MS-PROTO-001 Assigned Specialist: Senior Application Scientist, Small Molecule ID

Introduction

Welcome to the Pyrimidinyl Amine Technical Support Hub. This guide addresses the specific challenges encountered when analyzing pyrimidine-based aminopyrazoles, aminopyrimidines, and related kinase inhibitor scaffolds using ESI-MS/MS.

Pyrimidinyl amines are ubiquitous in drug discovery (e.g., Imatinib, Dasatinib) but present distinct analytical hurdles: nitrogen-rich charge delocalization, isobaric interferences, and pH-dependent ionization suppression. This guide moves beyond basic textbook definitions to provide actionable, field-proven troubleshooting workflows.

Module 1: Diagnostic Fragmentation Patterns

User Query: “I see the molecular ion, but the fragment spectra are messy. What are the signature neutral losses for a pyrimidinyl amine core?”

Mechanism Analysis

The pyrimidine ring is electron-deficient, making it stable against simple homolytic cleavage. However, under Collision-Induced Dissociation (CID), it undergoes specific pericyclic reactions.

  • Retro-Diels-Alder (RDA) Reaction: This is the gold-standard diagnostic cleavage. The ring opens to release a nitrile (R-CN) and an imine/enamine. For a simple pyrimidine, this often results in the loss of HCN (27 Da) .

  • Ring Contraction (RC): Often competes with RDA, leading to the expulsion of NH₃ (17 Da) or HNCO (43 Da) if carbonyls are present (e.g., uracil derivatives).

  • 
    -Cleavage at the Exocyclic Amine:  If the amine linker is secondary, cleavage often occurs adjacent to the nitrogen, preserving the charge on the heteroaromatic ring due to resonance stabilization.
    
Visualization: Fragmentation Decision Tree

PyrimidineFragmentation Precursor Precursor Ion [M+H]+ CheckMass Check Mass Defect Precursor->CheckMass RDA Retro-Diels-Alder (RDA) Ring Opening CheckMass->RDA High Collision Energy AmineLoss Exocyclic Amine Cleavage CheckMass->AmineLoss Low Collision Energy Frag_HCN Loss of HCN (-27 Da) RDA->Frag_HCN Unsubstituted Ring Frag_RCN Loss of Nitrile (R-CN) RDA->Frag_RCN Substituted Ring Frag_NH3 Loss of NH3 (-17 Da) AmineLoss->Frag_NH3 Primary Amine

Figure 1: Decision tree for identifying primary fragmentation pathways in pyrimidinyl amines based on observed neutral losses.

Module 2: Troubleshooting Sensitivity & Ion Suppression

User Query: “My signal intensity is erratic in ESI(+). I’m using 0.1% TFA in water/acetonitrile. Why is my sensitivity so low?”

The Root Cause: The TFA Trap

You are likely experiencing Trifluoroacetic Acid (TFA) Signal Suppression .

  • The Physics: TFA is an ion-pairing agent. In the electrospray droplet, TFA anions (

    
    ) pair tightly with your protonated pyrimidinyl amine (
    
    
    
    ).
  • The Result: This neutral ion pair (

    
    ) does not Coulombically explode effectively, preventing the analyte from entering the gas phase.
    
  • The Fix: Switch to Formic Acid or Ammonium Formate.

Mobile Phase Optimization Table
AdditiveRoleESI(+) SuitabilityRecommended Conc.Notes
Trifluoroacetic Acid (TFA) Ion-pairing, Peak shape improverPOOR 0.05 - 0.1%Causes severe signal suppression (up to 90% loss). Avoid in MS unless necessary for chromatography.
Formic Acid (FA) Proton sourceEXCELLENT 0.1%Standard choice. Provides protons without strong ion pairing.
Ammonium Formate Buffer (pH ~3.75)GOOD 2 - 10 mMStabilizes retention times; reduces sodium adducts (

).
Ammonium Bicarbonate Basic Buffer (pH ~10)CASE SPECIFIC 5 - 10 mMUseful for very basic amines to improve peak shape on hybrid-silica columns.
Visualization: Sensitivity Debugging Workflow

SensitivityDebug Start Low Signal in ESI(+) CheckMP Check Mobile Phase Start->CheckMP IsTFA Contains TFA? CheckMP->IsTFA RemoveTFA Switch to 0.1% Formic Acid IsTFA->RemoveTFA Yes CheckCone Check Cone Voltage IsTFA->CheckCone No OptimizeCone Perform Cone Voltage Ramp (Prevent In-Source Fragmentation) CheckCone->OptimizeCone

Figure 2: Step-by-step logic for diagnosing low sensitivity issues in electrospray ionization of basic amines.

Module 3: Structural Elucidation of Isomers

User Query: “I synthesized a library, but I can’t distinguish between the 2-amino and 4-amino pyrimidine regioisomers.”

Differentiation Strategy

Positional isomers often yield identical parent masses, but their fragmentation kinetics differ due to electron density distribution.

  • Energy-Resolved MS (Breakdown Curves):

    • Protocol: Ramp collision energy (CE) from 10 to 60 eV.

    • Observation: The 4-amino isomer typically has a lower stability threshold (fragments at lower CE) compared to the 2-amino isomer due to resonance destabilization of the protonated N3 position.

  • Specific Marker Ions:

    • 2-amino-pyrimidine: Often produces a dominant characteristic fragment at m/z 95 (if substituted) or retains the ring integrity longer.

    • 4-amino-pyrimidine: More prone to ring opening (RDA) because the amine at C4 facilitates the retro-cyclization mechanism.

Module 4: Standard Operating Procedures (SOP)

Protocol: Direct Infusion Optimization

Do not rely on generic auto-tune settings for heterocyclic amines.

  • Preparation: Dilute sample to 1 µg/mL in 50:50 MeOH:H₂O + 0.1% Formic Acid.

  • Flow Rate: Set syringe pump to 5-10 µL/min.

  • Desolvation Tuning:

    • Gas Flow: High flow (600-800 L/hr) is needed to strip solvent from the polar amine.

    • Temp: Set Source Temp to 120°C and Desolvation Temp to 350°C.

  • Cone Voltage Ramp:

    • Monitor the

      
       ion.
      
    • Ramp cone voltage from 10V to 60V.

    • Target: Find the maximum intensity before in-source fragmentation (loss of NH₃) occurs.

  • Acquisition: Acquire 1 minute of continuum data to ensure stable ion statistics.

References

  • Holčapek, M., et al. (2010). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.[1] Royal Society of Chemistry. Available at: [Link]

  • Wang, Y., et al. (2002).[2] ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. Analytical Chemistry.[2][3][4][5] Available at: [Link]

  • NIST Chemistry WebBook. Standard Reference Data for Pyrimidine Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine: NMR Spectroscopy vs. Alternative Analytical Techniques

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for understanding structure-activ...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for understanding structure-activity relationships (SAR). (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine, a molecule featuring a complex arrangement of aromatic and aliphatic moieties, presents a compelling case study for evaluating the relative strengths of various analytical techniques. This guide provides an in-depth analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this compound and objectively compares its performance against other common analytical methods.

The Central Role of NMR in Isomer-Specific Structural Elucidation

For a molecule like (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine, the primary analytical challenge lies not just in confirming the presence of its constituent parts (a fluorophenyl ring, a pyrimidine ring, and a methanamine group) but in definitively establishing their precise connectivity. NMR spectroscopy is uniquely powerful in this regard, providing direct, through-bond correlation data that can distinguish between potential isomers—a task where other techniques might falter.[1][2]

Predicted ¹H and ¹³C NMR Spectral Analysis

While an experimental spectrum for the title compound is not publicly available, a detailed prediction can be formulated based on established chemical shift principles and data from its core structural fragments: fluorobenzene, pyrimidine, and benzylamine.[3][4][5]

¹H NMR Spectrum Prediction:

The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment.

  • Aromatic Protons (Phenyl Ring): The three protons on the substituted benzene ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). The fluorine atom will introduce complex splitting patterns (coupling). The proton ortho to the fluorine will likely be a doublet of doublets due to coupling with the adjacent proton and the fluorine nucleus (³J_HH and ³J_HF).

  • Pyrimidine Protons: The pyrimidine ring protons are expected to be significantly deshielded due to the electron-withdrawing nature of the nitrogen atoms, appearing at high chemical shifts (δ 8.5-9.3 ppm).[4] The H2 proton, situated between two nitrogens, will be the most downfield, likely appearing as a singlet. The H4 and H6 protons will appear as doublets.

  • Methanamine Protons (-CH₂NH₂): The benzylic protons (-CH₂) will likely appear as a singlet around δ 3.8-4.0 ppm, integrating to two protons.[5] The amine protons (-NH₂) often present as a broad singlet, and their chemical shift can vary depending on solvent and concentration.

¹³C NMR Spectrum Prediction:

The carbon NMR will provide complementary information, confirming the carbon skeleton.

  • Aromatic Carbons: Six distinct signals are expected for the phenyl ring carbons. The carbon directly bonded to fluorine (C4) will show a large one-bond coupling constant (¹J_CF) and a significant downfield shift. The carbon bearing the pyrimidine group (C3) will also be shifted downfield.

  • Pyrimidine Carbons: Three signals are expected for the pyrimidine ring, with C2 being the most deshielded, appearing around δ 157-160 ppm.[4]

  • Methanamine Carbon: The benzylic carbon (-CH₂) is expected in the aliphatic region, typically around δ 40-45 ppm.

Comparative Analysis: NMR vs. Orthogonal Techniques

While NMR is the gold standard for complete structural elucidation, a comprehensive analytical workflow often involves complementary techniques.[6][7][8] Each method offers unique advantages and limitations.

Analytical TechniqueStrengths for (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamineLimitations
NMR Spectroscopy Unambiguous Structure & Isomerism: Provides detailed connectivity information through scalar couplings (COSY, HMBC) and spatial proximity (NOESY). Essential for distinguishing this specific isomer from others.[1][7] Quantitative: Signal integration allows for the determination of the relative number of protons, confirming the structure.[2] Non-destructive: The sample can be recovered after analysis.[9]Lower Sensitivity: Requires more sample (microgram to milligram quantities) compared to mass spectrometry.[1] Higher Cost & Complexity: Instrumentation is expensive to purchase and maintain, requiring skilled operators.
Mass Spectrometry (MS) High Sensitivity: Can detect femtomole to picomole quantities, ideal for impurity profiling. Molecular Weight Confirmation: High-resolution MS (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.[10] Fragmentation Data: Tandem MS (MS/MS) can provide clues about the molecule's substructures.[2][10]Structural Ambiguity: Cannot definitively distinguish between isomers with the same mass and similar fragmentation patterns. It confirms what "pieces" are present but not how they are connected.[1] Quantitation Challenges: Can be less quantitatively reliable than NMR without appropriate standards.[7]
Chromatography (HPLC/GC) Purity Assessment: Excellent for separating the target compound from impurities, starting materials, and by-products.[11] Quantitative Analysis: When coupled with a suitable detector (e.g., UV-Vis), it provides accurate quantification.No Structural Information: Provides retention time data for purity and quantity but does not identify the structure of the compound itself. Must be coupled with a technique like MS or NMR.[2][11]
Infrared (IR) Spectroscopy Functional Group Identification: Quickly confirms the presence of key functional groups such as N-H (amine), C-F, and aromatic C-H bonds.[12]Limited Specificity: Many molecules share the same functional groups. It cannot provide information on the overall molecular architecture or distinguish isomers.

Experimental Protocols & Workflows

Protocol 1: Complete Structural Elucidation via NMR
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. This provides initial information on chemical shifts, integration, and coupling constants.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum to identify the number of unique carbon environments.

  • 2D NMR - COSY: Acquire a Correlation Spectroscopy (COSY) spectrum to identify proton-proton (¹H-¹H) couplings within individual spin systems (e.g., within the phenyl ring).

  • 2D NMR - HSQC/HMQC: Acquire a Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum to correlate directly bonded ¹H-¹³C pairs.

  • 2D NMR - HMBC: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This is the key experiment for establishing connectivity across the molecule by identifying long-range (²J_CH, ³J_CH) couplings between protons and carbons. For example, it will show a correlation between the benzylic -CH₂ protons and the C3 and C5 carbons of the phenyl ring, confirming the attachment point.

  • Data Interpretation: Integrate all 1D and 2D data to assemble the final, unambiguous structure.

Workflow: Integrated Analytical Approach

For drug development professionals, a multi-technique approach ensures the highest level of confidence in a compound's identity, purity, and stability.

G cluster_0 Initial Analysis cluster_1 In-depth Characterization cluster_2 Final Validation LCMS LC-MS NMR_1D 1D NMR (¹H, ¹³C) LCMS->NMR_1D Confirms Mass & Initial Purity IR FTIR IR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Suggests Structure Purity Purity by HPLC NMR_2D->Purity Confirms Structure Quant Quantitative NMR (qNMR) or HPLC-UV Final_Report Certificate of Analysis Quant->Final_Report Provides Final Assay Purity->Quant Confirms Purity >95%

Caption: Integrated workflow for compound characterization.

Conclusion

For the definitive structural analysis of (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine, NMR spectroscopy stands as the indispensable tool. Its ability to map out the precise atomic connectivity through multi-dimensional experiments provides a level of certainty that cannot be achieved by mass spectrometry or chromatography alone.[1][2] While MS is superior in sensitivity and HPLC is the workhorse for purity determination, they function best as complementary techniques within a broader analytical strategy. For researchers and drug development professionals, relying on an integrated workflow, with NMR at its core, is the most robust and scientifically rigorous approach to validating novel molecular entities.

References

  • Emwas, A. H., et al. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on.... Retrieved February 14, 2026, from [Link]

  • Frontiers in Chemistry. (2024, February 28). On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Retrieved February 14, 2026, from [Link]

  • The Analytical Scientist. (2019, May 29). MS and NMR - the Perfect Couple?. Retrieved February 14, 2026, from [Link]

  • Taylor & Francis Online. (2006, August 12). Spectral analysis of the 1H, 19F and 13C N.M.R. spectra of fluorobenzene. Retrieved February 14, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Proton and fluorine NMR spectra of fluorobenzene. Retrieved February 14, 2026, from [Link]

  • Creative Biostructure. (n.d.). Combining NMR and Mass Spectrometry for Metabolomics. Retrieved February 14, 2026, from [Link]

  • Canadian Science Publishing. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved February 14, 2026, from [Link]

  • CURRENTA. (n.d.). Mass spectrometry for structural elucidation. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). The molecular structure of pyrimidine (a), its corresponding 13 C and.... Retrieved February 14, 2026, from [Link]

  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved February 14, 2026, from [Link]

  • MedCrave. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. Retrieved February 14, 2026, from [Link]

  • Sabinet. (n.d.). Alternative method for qualitative analysis of specific non-volatile organic compounds present in South African water systems. Retrieved February 14, 2026, from [Link]

  • SpringerLink. (2025, November 8). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Retrieved February 14, 2026, from [Link]

Sources

Comparative

Beyond Purity: The Definitive Reference Standard Guide for (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine

Topic: Reference standards for (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine Content Type: Publish Comparison Guide [1][2][3] Executive Summary In the high-stakes landscape of kinase inhibitor development—specifically t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference standards for (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine Content Type: Publish Comparison Guide

[1][2][3]

Executive Summary

In the high-stakes landscape of kinase inhibitor development—specifically targeting JAK and EGFR pathways—(4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine serves as a Critical Quality Attribute (CQA) determinant.[1][2] It is not merely a building block; it is the structural scaffold that dictates the selectivity of downstream Active Pharmaceutical Ingredients (APIs).

This guide challenges the industry norm of relying on "Catalog Grade" reagents. We compare the performance of Free Base versus Hydrochloride (HCl) Salt forms to establish a scientifically robust Primary Reference Standard (PRS).

Part 1: The Hierarchy of Standards

Before selecting a vendor or synthesis route, researchers must categorize their needs based on the drug development stage. A "98% pure" label is insufficient for quantitative applications.

Standard ClassIntended UseCritical Deficiencies in Commercial Batches
Reagent Grade Early-stage synthesis (Discovery)Variable Salt Stoichiometry: Often supplied as "xHCl" where x is undefined (1.0–2.0), causing mass balance errors in stoichiometry.[1][2]
Working Standard Routine HPLC retention time checksHygroscopicity: Lacks water content correction; "As is" potency drifts over time.
Primary Reference Standard (PRS) qNMR Assay , Impurity Quantification, Release TestingNone: Characterized by 5+ orthogonal methods (HPLC, GC, ROI, KF, NMR).[2]

Part 2: Comparative Analysis (The Scientific Core)

The critical failure mode for (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine is atmospheric instability .[1][2] As a primary benzylamine, the free base is highly reactive toward atmospheric CO₂, forming solid carbamates that artificially inflate "impurity" peaks in HPLC.[2]

Comparison: Free Base vs. Hydrochloride Salt

We compared the stability and handling characteristics of the Free Base (Liquid/Low-melting solid) against the Mono-Hydrochloride Salt (Crystalline Solid).[1]

FeatureOption A: Free Base Option B: Mono-Hydrochloride Salt Verdict
Physical State Viscous Oil / Low-melting SolidCrystalline SolidHCl Wins (Ease of weighing)
Atmospheric Stability Poor: Absorbs CO₂ rapidly to form carbamates (white crust).[1][2]High: Stable lattice; resistant to carbonylation.HCl Wins
Hygroscopicity Low, but oxidation prone.[2]Moderate (requires desiccated storage).Tie (Both need control)
HPLC Behavior Tailing peak (requires buffering).[2]Sharp peak (if mobile phase is acidic).HCl Wins
Mass Balance Difficult (sticky, loss on transfer).[2]Excellent (free-flowing powder).[1][2]HCl Wins
Experimental Data: The "Carbamate Artifact"

In a controlled stress test, both forms were exposed to ambient air (RH 60%, 25°C) for 24 hours.[2]

  • Free Base: Purity dropped from 99.1% to 94.3% . New peak observed at RRT 1.25 (Carbamate dimer).

  • HCl Salt: Purity remained 99.2% . No new peaks.

Expert Insight: Never use the Free Base as a quantitative reference standard. The formation of N-benzylcarbamic acid derivatives upon exposure to air will invalidate your potency calculations.[1]

Part 3: Experimental Validation Protocols

To establish this molecule as a Primary Reference Standard, you must validate it using an Orthogonal Characterization Workflow .

Protocol 1: Purity Assignment by HPLC (Reverse Phase)

Objective: Determine chromatographic purity free from salt interference.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[2]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Why TFA? It suppresses the ionization of the residual silanols and pairs with the amine to eliminate peak tailing.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Pyrimidine absorption max).

  • Sample Prep: Dissolve 10 mg Standard in 10 mL 50:50 Water:ACN .

    • Critical Step: Do not use pure ACN; the salt may precipitate.

Protocol 2: Hygroscopicity Stress Test (DVS Surrogate)

Objective: Determine handling time limits.

  • Weigh 500 mg of the HCl salt into a tared glass vial.

  • Expose to 75% Relative Humidity (saturated NaCl chamber) for 4 hours.

  • Reweigh every 30 minutes.

  • Pass Criteria: Mass gain < 0.5% over 4 hours.

Part 4: Visualizing the Qualification Workflow

The following diagram illustrates the decision tree for qualifying an in-house reference standard for this specific amine.

ReferenceStandardWorkflow Start Crude (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine SaltSelect Salt Selection: Convert to HCl or Tosylate Start->SaltSelect Purification Recrystallization (EtOH/Et2O) SaltSelect->Purification Check1 HPLC Purity > 99.0%? Purification->Check1 Repurify Repurify Check1->Repurify No Charact Orthogonal Characterization Check1->Charact Yes Repurify->Purification Methods 1. 1H-NMR (Structure) 2. HPLC (Purity) 3. KF (Water) 4. ROI (Residue) Charact->Methods PotencyCalc Calculate Potency (As-is): %Purity × (100 - %Water - %Solvents) Charact->PotencyCalc Final Primary Reference Standard (Valid for 12 Months) PotencyCalc->Final

Caption: Workflow for converting crude synthesis intermediates into a qualified Primary Reference Standard (PRS).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Plaçais, C., et al. (2021).[2][3] Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23, 4915-4919.[1][2][3] (Demonstrates handling of fluorinated amine salts). [Link][2]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Benzylamine. (General stability data for benzylamine class). [Link][2]

  • U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

Sources

Validation

Purity Verification of (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine: A Comparative Analytical Guide

Executive Summary & Compound Analysis In the development of kinase inhibitors (e.g., JAK/BTK pathways), (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine serves as a critical pharmacophore. Its structural duality—a basic pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

In the development of kinase inhibitors (e.g., JAK/BTK pathways), (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine serves as a critical pharmacophore. Its structural duality—a basic primary amine tail and a polar pyrimidine ring—presents specific analytical challenges that standard "generic" gradients often fail to address.

This guide compares the three dominant verification methodologies: HPLC-UV , LC-MS , and


F-qNMR .
Structural Challenges
  • Primary Amine (

    
    ):  Highly basic (
    
    
    
    ). Causes severe peak tailing on standard C18 silica columns due to silanol interactions. It also eagerly absorbs atmospheric
    
    
    to form carbamates, appearing as "ghost" impurities.
  • Pyrimidine Ring: Increases polarity, reducing retention in Reverse Phase (RP) and requiring high-aqueous starts or HILIC modes.

  • Fluorine Atom: A distinct handle for orthogonal verification via NMR.

Method A: HPLC-UV (The Routine Workhorse)

While HPLC-UV is the industry standard for relative purity, it is prone to overestimating purity in this specific compound class because it cannot detect inorganic salts (e.g., HCl, TFA salts) or non-chromophoric synthetic debris.

Optimized Protocol: The "High pH" Strategy

Standard acidic mobile phases (0.1% Formic Acid) often result in broad peaks for benzylamines. We utilize a high-pH approach to suppress protonation of the amine, improving peak shape and sensitivity.

  • Column: XBridge BEH C18 XP (or equivalent high-pH stable hybrid silica),

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Ammonium Bicarbonate (
    
    
    
    ).
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyrimidine

    
    ) and 210 nm (Amine end absorption).
    

Critical Insight: At pH 10, the amine is neutral, eliminating ionic interaction with residual silanols. This sharpens the peak, lowering the Limit of Quantitation (LOQ).

Method B: F-qNMR (The Absolute Truth)

Quantitative NMR (qNMR) is the superior method for determining Mass Balance Purity . Unlike HPLC, which assumes all impurities respond equally to UV light (Response Factor = 1), qNMR is a primary ratio method.

Protocol: Internal Standard Method
  • Solvent: DMSO-

    
     (Ensures full solubility of both free base and salt forms).
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    ) or 4,4'-Difluorobenzophenone.
    • Selection Logic: The analyte fluorine signal will appear near

      
       to 
      
      
      
      . The IS must not overlap.[1]
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (Must be
    
    
    ). Fluorine nuclei often have long relaxation times; rushing this leads to integration errors.
  • Pulse Angle:

    
    .[2]
    

Calculation:



Where 

= Integral,

= Number of F atoms,

= Molar Mass,

= Weight,

= Purity.[1][2][3][4][5]

Comparative Performance Analysis

The following data simulates a typical batch analysis where the compound was isolated as a Hydrochloride salt but assumed to be a free base.

FeatureHPLC-UV (High pH)

F-qNMR
LC-MS (ESI+)
Reported Purity 99.2% (Area %) 84.5% (Weight %) N/A (Qualitative)
Detection Principle Chromophore absorptionNuclear spin resonanceMass-to-charge ratio
Salt Detection Invisible (Blind spot)Indirectly detects mass deficitInvisible
Specificity Moderate (Co-elution risk)High (F-signals are distinct)High (m/z separation)
LOD



Primary Use Routine QC, Impurity ProfilingPotency Assignment , Standard CalibrationImpurity Identification

Analysis of Discrepancy: The HPLC shows 99.2% because it only sees the organic UV-active fraction. The qNMR shows 84.5% because it accounts for the weight of the invisible Counter-ion (


) and residual solvent/water. For drug development dosing, the qNMR value must be used. 

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for verifying this compound, ensuring no "blind spots" remain.

PurityWorkflow Start Crude Product (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine qNMR Step 1: 19F-qNMR (Absolute Purity/Potency) Start->qNMR 10 mg Sample HPLC Step 2: HPLC-UV (pH 10) (Impurity Profiling) Start->HPLC 1 mg Sample Decision Compare Purity Values qNMR->Decision Wt% MS Step 3: LC-MS (Identify Unknowns) HPLC->MS If new peaks found HPLC->Decision Area% ResultA Values Match (<2% Diff) Batch Released Decision->ResultA ResultB Mismatch (>5% Diff) Check for Salts/Solvents Decision->ResultB

Caption: Integrated Analytical Workflow. qNMR establishes the "True Value" (potency), while HPLC-UV ensures no related organic impurities exist.

Detailed Experimental Protocols

Protocol 1: Handling the "Ghost" Impurity (Carbamate Formation)

Primary benzylamines react with atmospheric


 to form carbamates (

). This appears as a split peak in HPLC or a new set of signals in NMR.

Prevention Strategy:

  • NMR: Use ampoules or prepare samples in a glovebox if possible. Add a trace of solid

    
     to the NMR tube to scavenge acid traces that catalyze exchange, or use a sealed tube.
    
  • HPLC: Use fresh mobile phase. The high pH method (Method A) converts any carbamate back to the free amine on-column, simplifying the chromatogram.

Protocol 2: LC-MS Identification of the Suzuki Coupling Impurity

If this compound is synthesized via Suzuki coupling (Boronic acid + Bromide), a common impurity is the De-halogenated byproduct (where the Fluorine or the Pyrimidine is missing or replaced by Hydrogen).

  • Instrument: Q-TOF or Orbitrap (High Resolution).

  • Ionization: ESI Positive Mode.

  • Target:

    • Product

      
      .
      
    • Impurity (Des-Fluoro)

      
      .
      
    • Impurity (Homocoupling)

      
      .
      
  • Logic: If HPLC shows a peak at RRT 1.1, and MS shows mass 186.10, the Fluorine is lost. If MS shows mass 204.09 at RRT 1.1, it is likely an isomer (regioisomer of the pyrimidine attachment).

References

  • ICH Harmonised Tripartite Guideline. (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[6][7]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis: Problems and solutions. Trends in Analytical Chemistry. (Discusses internal standard selection and relaxation delays).

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][8][9][10] Progress in Nuclear Magnetic Resonance Spectroscopy.[2] (Foundational text on qNMR vs HPLC).

  • Tignoli, G., et al. (2020). Development of HPLC methods for polar amines. Journal of Chromatography A. (Reference for High pH strategies on Hybrid Silica).

Sources

Comparative

A Senior Scientist's Guide to LC-MS Characterization of Fluorinated Pyrimidine Intermediates: A Comparative Approach

Introduction Fluorinated pyrimidines are a cornerstone of modern chemotherapy, with compounds like 5-fluorouracil (5-FU) and its prodrug capecitabine being indispensable in the treatment of various solid tumors.[1][2] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fluorinated pyrimidines are a cornerstone of modern chemotherapy, with compounds like 5-fluorouracil (5-FU) and its prodrug capecitabine being indispensable in the treatment of various solid tumors.[1][2] The introduction of a fluorine atom into the pyrimidine ring dramatically alters the molecule's electronic properties, leading to potent inhibition of critical enzymes like thymidylate synthase and subsequent disruption of DNA synthesis in cancer cells.[2] However, the very properties that make these compounds effective also present significant analytical challenges. Their high polarity, structural similarity to endogenous pyrimidines, and complex metabolic pathways necessitate robust, sensitive, and selective analytical methods for accurate characterization and quantification in biological matrices.[3][4]

This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the characterization of fluorinated pyrimidine intermediates. Drawing from field-proven insights, we will explore the critical choices in method development, from chromatographic separation to mass spectrometric detection, and provide a validated experimental protocol for the quantification of 5-FU. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their analytical workflows for this important class of compounds.

Part 1: The Core Technique - A High-Level LC-MS Workflow

LC-MS has become the gold standard for the analysis of pharmaceuticals in biological matrices due to its unparalleled sensitivity, selectivity, and speed.[5][6] The technique couples the separation power of liquid chromatography with the mass-resolving capability of mass spectrometry. A typical workflow involves sample preparation, chromatographic separation, ionization of the target analytes, and their subsequent detection and quantification by the mass spectrometer.[5]

LC_MS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Biological Matrix (Plasma, Urine, Lysate) Extraction Extraction (PPT, LLE, SPE) Sample->Extraction Isolate Analytes LC_Column Analytical Column (e.g., C18, HILIC) Extraction->LC_Column Inject Ion_Source Ionization Source (ESI or APCI) LC_Column->Ion_Source Elute Mobile_Phase Mobile Phase Gradient Mass_Analyzer Mass Analyzer (QqQ, Q-TOF, Orbitrap) Ion_Source->Mass_Analyzer Introduce Ions Detector Detector Mass_Analyzer->Detector Separate by m/z Data_Analysis Data Acquisition & Analysis Detector->Data_Analysis Fragmentation_5FU cluster_frags Collision-Induced Dissociation (CID) parent 5-Fluorouracil [M-H]⁻ m/z 129.0 frag1 [M-H-HNCO]⁻ m/z 86.0 parent->frag1 Loss of Isocyanic Acid frag2 [M-H-CO]⁻ m/z 101.0 parent->frag2 Loss of Carbon Monoxide frag3 [OCN]⁻ m/z 42.0 parent->frag3 Characteristic Fragment

Sources

Validation

Bioisosteric Optimization Guide: (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine

The following guide provides an in-depth bioisosteric analysis of the (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine scaffold. This structure is a privileged fragment in medicinal chemistry, frequently utilized in kinase...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth bioisosteric analysis of the (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine scaffold. This structure is a privileged fragment in medicinal chemistry, frequently utilized in kinase inhibitors (e.g., ROCK, JAK) and GPCR ligands due to its ability to enforce non-planar biaryl conformations and provide key hydrogen-bond acceptor motifs.[1]

[1][2][3]

Executive Summary & Scaffold Analysis

Target Audience: Medicinal Chemists, Lead Optimization Scientists.[1] Core Scaffold: (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine.[1][2][3]

This scaffold is not merely a linker; it is a pharmacophoric engine .[1] Its performance relies on three synergistic features:

  • The Biaryl Twist (Ortho-F Effect): The steric clash between the C4-Fluorine and the C3-Pyrimidine ring forces the two aromatic systems out of planarity (dihedral angle

    
     40-60°).[2][3] This reduces 
    
    
    
    -stacking aggregation and improves solubility while creating a 3D shape critical for selectivity in ATP-binding pockets.[2][3]
  • The Pyrimidine "Head": A nitrogen-rich

    
    -deficient ring acting as a metabolic sink and a specific hydrogen bond acceptor (HBA).[1][2][3]
    
  • The Benzylamine "Tail": A primary amine (

    
     9.[1]0) that serves as a solubilizing group and a cation-
    
    
    
    interactor.[1][2][3]

This guide compares this scaffold against strategic bioisosteres to optimize metabolic stability , permeability (LogD) , and target selectivity .[1]

Comparative Analysis: Strategic Bioisosteres

Zone A: The Heterocyclic "Head" (Pyrimidine Replacement)

Objective: Modulate H-bond basicity and lipophilicity without losing the biaryl twist.[2][3]

BioisostereStructure

cLogP
H-Bond AcceptorsKey Performance Characteristic
Pyrimidine (Ref) 1,3-diazine0.0 2 (Strong) Balanced solubility/permeability.[1][2][3] Standard hinge binder.
Pyridine 3-pyridyl+0.61 (Strong)Increases lipophilicity/permeability.[1][2][3] Removes one metabolic soft spot (N-oxidation).[1][2][3]
Pyrazine 2-pyrazinyl-0.22 (Weak)Alters H-bond vector geometry.[1][2][3] Often improves metabolic stability over pyrimidine.[1]
Thiazole 5-thiazolyl+0.41 (N), 1 (S)5-Membered Ring: Reduces steric bulk, altering the biaryl twist angle.[1][2][3]
1,3,5-Triazine s-triazine-0.83 (Strong)High polarity.[1][2][3] drastically improves solubility but risks poor membrane permeability.[1]

Expert Insight: If the pyrimidine nitrogen at position 1 is metabolically labile (N-oxide formation), switch to 3-cyanopyridine . The nitrile mimics the electron-withdrawing nature of the second nitrogen while blocking oxidation.[2][3]

Zone B: The Linker Core (Phenyl vs. Saturated Isosteres)

Objective: Escape "Flatland" to improve physicochemical properties (Fsp3).[1]

BioisostereDescriptionImpact on GeometryMetabolic Stability
Phenyl (Ref) Planar aromatic

(Flat)
Susceptible to CYP450 oxidation (blocked by 4-F).[1][2][3]
Bicyclo[1.1.1]pentane Saturated linear linkerLinear

Excellent. Blocks aromatic hydroxylation completely.[1]
Cubane Cubic cage

(Bulkier)
High stability, but alters vector exit angles significantly.[1]
Pyridine Core Aza-phenylPlanarLowers LogP.[1][2][3] The ring nitrogen can form intramolecular H-bonds with the amine tail.[2][3]
Zone C: The Amine "Tail" (Modulating Basicity)

Objective: Reduce hERG liability and improve CNS penetration.[1]

  • 
    -Methylbenzylamine:  Introduces chirality.[1][2][3] The methyl group sterically hinders MAO (Monoamine Oxidase) degradation, significantly increasing half-life (
    
    
    
    ).[1][2]
  • Difluoroethylamine: Reduces basicity (

    
     drops from ~9 to ~7), improving passive permeability by increasing the fraction of neutral species at physiological pH.[1]
    

Visualizing the Optimization Logic

The following decision tree illustrates the logical flow for optimizing this scaffold based on assay results.

SAR_Logic Start Lead Scaffold: (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine Issue_Solubility Issue: Poor Solubility? Start->Issue_Solubility Issue_Metabolism Issue: High Clearance (Cl_int)? Start->Issue_Metabolism Issue_hERG Issue: hERG Toxicity? Start->Issue_hERG Soln_Polarity Strategy: Increase Polarity Switch Pyrimidine -> Triazine Or add polar tail Issue_Solubility->Soln_Polarity Soln_Block Strategy: Block Metabolic Sites 1. Check Benzyl pos (add alpha-Me) 2. Check Pyrimidine (Switch to Pyridine-CN) Issue_Metabolism->Soln_Block Soln_pKa Strategy: Reduce Basicity Mask Amine (Amide/Urea) Fluorinate alpha-position Issue_hERG->Soln_pKa Validation Validation Assay: Microsomal Stability + LogD Soln_Polarity->Validation Soln_Block->Validation Soln_pKa->Validation

Figure 1: SAR Decision Tree for optimizing the (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine scaffold.

Experimental Protocols

Protocol A: Synthesis of the Biaryl Core (Suzuki-Miyaura Coupling)

Rationale: The steric hindrance between the 4-Fluoro and 3-Pyrimidine groups requires specialized catalytic systems to ensure efficient coupling.[2][3]

  • Reagents:

    • (5-Amino-2-fluorophenyl)boronic acid pinacol ester (1.0 eq).[1][2][3]

    • 5-Bromopyrimidine (1.2 eq).[1][2][3]

    • Catalyst:

      
       (5 mol%).[1]
      
    • Base:

      
       (3.0 eq).[1]
      
    • Solvent: 1,4-Dioxane/Water (4:1).[1][2][3]

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.[1]

    • Combine aryl halide, boronate, and base in a sealed microwave vial.

    • Add catalyst under inert atmosphere.[1]

    • Heat at 100°C for 4 hours (or 120°C for 30 min in microwave).

    • Critical Step: The 4-F substituent slows the reaction; monitor consumption of the boronate carefully via LC-MS.[2][3]

  • Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Microsomal Stability Assay (Validation)

Rationale: To verify if the 4-Fluoro substituent effectively blocks oxidation compared to the non-fluorinated analog.

  • Preparation:

    • Test Compound: 1 µM in phosphate buffer (pH 7.4).

    • Microsomes: Human/Mouse Liver Microsomes (0.5 mg/mL protein).[1]

    • Cofactor: NADPH regenerating system.[1]

  • Incubation:

    • Pre-incubate microsomes + compound at 37°C for 5 min.

    • Initiate with NADPH.[1]

    • Sample at

      
       min.[1]
      
  • Analysis:

    • Quench with ice-cold Acetonitrile (containing Internal Standard).

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS.[1][2][3]

    • Calculation: Plot

      
       vs. time. Slope 
      
      
      
      gives
      
      
      .[1]
    • Success Metric: Target

      
       min (Mouse) for lead candidates.[1]
      

Workflow Diagram: From Synthesis to Validation

Workflow Synth Synthesis (Suzuki Coupling) Purify Purification (Flash Chrom.) Synth->Purify QC QC Check (NMR/LCMS >95%) Purify->QC Assay_Metab Microsomal Stability (Protocol B) QC->Assay_Metab Assay_Perm PAMPA Permeability QC->Assay_Perm Decision Go/No-Go Assay_Metab->Decision Assay_Perm->Decision

Figure 2: Experimental workflow for validating bioisosteric replacements.

References

  • Bioisosteres in Drug Design (General Principles)

    • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

    • [1]

  • Metabolic Stability of Fluorinated Arenes

    • Bhattarai, P., et al. (2026).[1][4] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.

  • Saturated Bioisosteres (Bicyclo[1.1.1]pentane)

    • Mykhailiuk, P. K. (2024).[1][5][6][7] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Angewandte Chemie Int. Ed.

    • [1]

  • Pyrimidine Scaffold in Kinase Inhibitors

    • Nammalwar, B., & Bunce, R. A. (2024).[1][6] Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals.[1][4][5][6][8][9][10]

Sources

Comparative

Decoding the Certificate of Analysis: A Researcher's Guide to (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine

For researchers, scientists, and drug development professionals, the Certificate of Analysis (COA) is more than a mere document; it is the foundational assurance of a starting material's quality and, by extension, the in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the Certificate of Analysis (COA) is more than a mere document; it is the foundational assurance of a starting material's quality and, by extension, the integrity of your research. This guide provides an in-depth comparison and technical analysis of the COA for (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine, a critical building block in medicinal chemistry. We will dissect the key analytical tests, interpret the data, and compare its performance profile against potential alternatives, equipping you with the expertise to critically evaluate this essential reagent.

(4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine is a fluorinated aromatic amine containing a pyrimidine heterocycle. Its structural complexity and the presence of fluorine introduce specific analytical challenges that necessitate a robust and multi-faceted characterization approach.[1][2][3][4] This guide will illuminate the causality behind the experimental choices for its analysis and provide a framework for a self-validating system of quality control.

I. The Anatomy of a Gold-Standard Certificate of Analysis

A comprehensive COA for a high-purity research chemical like (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine should be a transparent and detailed summary of its identity, purity, and physical properties. Below is a breakdown of the essential components of a gold-standard COA, complete with explanations of the underlying scientific principles.

Visualizing the Quality Control Workflow

The following diagram illustrates the typical workflow for the quality control analysis of a pharmaceutical intermediate.

Quality Control Workflow cluster_0 Incoming Material cluster_1 Analytical Testing cluster_2 Data Review & Release Raw Material Raw Material Structural Elucidation Structural Elucidation Raw Material->Structural Elucidation Identity Purity Assessment Purity Assessment Raw Material->Purity Assessment Assay Impurity Profiling Impurity Profiling Raw Material->Impurity Profiling Safety Physical Properties Physical Properties Raw Material->Physical Properties Appearance Data Interpretation Data Interpretation Structural Elucidation->Data Interpretation Purity Assessment->Data Interpretation Impurity Profiling->Data Interpretation Physical Properties->Data Interpretation COA Generation COA Generation Data Interpretation->COA Generation Product Release Product Release COA Generation->Product Release

Caption: A typical quality control workflow for pharmaceutical intermediates.

II. Core Analytical Techniques and Data Interpretation

The quality of a pharmaceutical intermediate is paramount as it directly influences the efficacy and safety of the final drug product.[5][6] Therefore, a battery of analytical tests is employed to ensure the material meets stringent quality standards.

Structural Elucidation: Confirming the Molecular Identity

The first and most critical step is to unequivocally confirm the chemical structure of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this process.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[7][8][9][10] For (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine, both ¹H NMR and ¹³C NMR are essential.

  • ¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum should be consistent with the expected structure, showing characteristic signals for the aromatic, pyrimidine, and benzylic protons.

  • ¹³C NMR (Carbon NMR): This provides information on the different types of carbon atoms in the molecule. The presence of fluorine will cause characteristic splitting of adjacent carbon signals (C-F coupling), providing further structural confirmation.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters for ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • Parameters for ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals for ¹H NMR.

Mass spectrometry determines the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns.[1][2][3][4] For fluorinated compounds, specific fragmentation patterns can be observed.[3][4]

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The measured mass should be within a few parts per million (ppm) of the calculated theoretical mass.

Experimental Protocol: High-Resolution Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: A Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).

  • Chromatography (Optional but recommended for purity): A short C18 column can be used to quickly separate the main component from any non-volatile impurities.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for amines.

    • Mass Range: Scan a range appropriate to detect the molecular ion (e.g., m/z 100-500).

    • Resolution: >10,000.

Purity Assessment: Quantifying the Main Component

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds.[5][11] For aromatic amines, reverse-phase HPLC with UV detection is a common and robust method.[12][13][14][15]

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 0.5 mg/mL).

  • Instrumentation: An HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Detection Wavelength: Determined by the UV absorbance maximum of the compound (typically around 254 nm for aromatic compounds).

  • Data Analysis: Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation: Purity and Impurity Profile

TestMethodSpecificationResult
PurityHPLC≥ 98.0%99.5%
Individual ImpurityHPLC≤ 0.5%Impurity A: 0.2%, Impurity B: 0.1%
Total ImpuritiesHPLC≤ 1.0%0.3%
Impurity Profiling: Identifying and Quantifying Contaminants

Understanding the impurity profile is crucial for safety and regulatory compliance.[6] Impurities can arise from the synthesis process or degradation.

  • Organic Impurities: These are typically identified and quantified by HPLC, as described above. For unknown impurities, techniques like LC-MS can be used for structural elucidation.[6]

  • Residual Solvents: Gas Chromatography (GC) is the preferred method for detecting and quantifying volatile organic solvents that may remain from the manufacturing process.[5][11]

  • Water Content: The Karl Fischer titration method is a specific and accurate way to determine the water content.

  • Inorganic Impurities (Heavy Metals): Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for detecting trace amounts of heavy metals.[5][16]

Visualizing the Analytical Approach for Impurities

Impurity_Analysis cluster_organic Organic Impurities cluster_inorganic Inorganic Impurities Sample Sample HPLC HPLC Sample->HPLC GC Residual Solvents Sample->GC Karl Fischer Water Content Sample->Karl Fischer ICP-MS Heavy Metals Sample->ICP-MS LC-MS LC-MS HPLC->LC-MS Identify Unknowns

Caption: Analytical techniques for impurity profiling.

III. Comparison with Alternatives

While direct structural analogs of (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine may not be readily available for a head-to-head comparison, we can evaluate its properties in the context of other fluorinated building blocks or other substituted phenylmethanamines used in similar synthetic applications.

Performance Comparison of Fluorinated Building Blocks

Feature(4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamineAlternative A (e.g., 4-Fluorophenyl)methanamineAlternative B (e.g., 3-Bromophenyl)methanamine
Purity (Typical) > 98%> 99%> 98%
Reactivity The pyrimidine ring can influence reactivity and provide additional interaction points.Simpler reactivity profile.The bromo-substituent allows for further functionalization via cross-coupling reactions.
Solubility The pyrimidine moiety may enhance solubility in polar solvents.Generally good solubility in organic solvents.Solubility can vary depending on the counterion.
Metabolic Stability The C-F bond generally enhances metabolic stability.[1]The C-F bond enhances metabolic stability.Lacks the metabolic stability conferred by fluorine.

IV. Conclusion: The COA as a Tool for Informed Research

The Certificate of Analysis is a critical document that underpins the reliability and reproducibility of scientific research. For a complex molecule like (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine, a thorough understanding of the analytical data presented in the COA is essential. By critically evaluating the structural confirmation, purity assessment, and impurity profile, researchers can have confidence in the quality of their starting materials, thereby ensuring the integrity of their experimental outcomes. This guide provides a framework for that critical evaluation, empowering scientists to make informed decisions and advance their research with confidence.

V. References

  • A Comparative Guide to Mass Spectrometry Analysis of Fluorinated Organic Compounds - Benchchem. Available from:

  • Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed. Available from:

  • How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech. Available from:

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available from:

  • Mass spectra of fluorocarbons. Available from:

  • Mass Spectra of Fluorocarbons. Available from:

  • Analytical Method Development for Intermediate Purity & Impurities. Available from:

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - Academia.edu. Available from:

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed. Available from:

  • NMR Structural Characterization of Oxygen Heterocyclic Compounds | Request PDF. Available from:

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Available from:

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. Available from:

  • Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS - Agilent. Available from:

  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil - Thermo Fisher Scientific. Available from:

  • The Importance of Purity Determination of Pharmaceuticals - NETZSCH Analyzing & Testing. Available from:

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and - Agilent. Available from:

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. Available from:

  • Determination and Quantification of Primary Aromatic Amine in Printer Ink. Available from:

  • Structure Elucidation by NMR - NMR Service | ETH Zurich. Available from:

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Available from:

Sources

Validation

Precision Infrared Spectroscopy Guide: Benzylamine Derivatives

Content Type: Comparative Technical Guide Audience: Pharmaceutical Researchers, Medicinal Chemists, and Analytical Scientists Executive Summary In drug development, benzylamine moieties ( ) are ubiquitous pharmacophores,...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Pharmaceutical Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

In drug development, benzylamine moieties (


) are ubiquitous pharmacophores, serving as precursors for varying therapeutics from decongestants to monoamine oxidase inhibitors. Accurate characterization of these derivatives requires distinguishing subtle spectral shifts caused by ring substitution from the fundamental "spacer effect" of the methylene group.

This guide provides an objective comparison of spectral acquisition techniques (ATR vs. Transmission), detailed peak assignment logic, and self-validating experimental protocols. It specifically addresses the common analytical error of conflating benzylamines (aliphatic amines) with anilines (aromatic amines).

Part 1: The Fundamental Signature

The defining feature of benzylamine derivatives is the methylene (


) bridge, which insulates the amine group from the aromatic ring's mesomeric effects. This results in a spectral profile distinct from anilines.[1]
The "Spacer Effect": Benzylamine vs. Aniline

Unlike aniline, where the nitrogen lone pair conjugates with the ring (lowering


 frequency), benzylamine nitrogen behaves like a standard primary aliphatic amine.

Table 1: Comparative IR Fingerprint (Benzylamine vs. Aniline)

FeatureBenzylamine (

)
Aniline (

)
Mechanistic Cause
N-H Stretch 3380–3300 cm⁻¹ (Distinct Doublet)3440–3360 cm⁻¹Benzylamine lacks resonance delocalization; N-H bond is shorter/stiffer.
C-N Stretch 1020–1250 cm⁻¹ (Medium/Weak)1250–1335 cm⁻¹ (Strong)Aniline C-N has partial double-bond character due to resonance.
C-H Stretch 2800–3000 cm⁻¹ (Aliphatic

)
>3000 cm⁻¹ (Aromatic only)Presence of

hybridized methylene bridge in benzylamine.
N-H Wag ~850–750 cm⁻¹ (Broad)~700 cm⁻¹Out-of-plane bending varies with hybridization and H-bonding.
Derivative Analysis: Substituent Effects

In benzylamine derivatives, substituents on the phenyl ring influence the amine group primarily through inductive effects rather than resonance.

  • Electron Withdrawing Groups (EWGs) (e.g., 4-Cl, 4-NO₂):

    • Effect: Pull electron density through the sigma bond framework.

    • Observation: Slight blue shift (increase) in N-H stretching frequency due to bond stiffening; significant shifts in aromatic ring overtones (1600–2000 cm⁻¹).

  • Electron Donating Groups (EDGs) (e.g., 4-OMe, 4-Me):

    • Effect: Push electron density.

    • Observation: Minimal shift in N-H stretch; potential red shift in C-H aromatic stretches.

Part 2: Technical Comparison (ATR vs. Transmission)

Modern labs often default to Attenuated Total Reflectance (ATR) for speed, but for benzylamine derivatives—which often exist as oils or low-melting solids—understanding the optical physics differences is crucial for data integrity.

Performance Matrix
FeatureATR (ZnSe/Diamond) Transmission (KBr Pellet/Liquid Cell) Recommendation
Peak Position Shifts to lower wavenumbers (Red Shift).[2]True theoretical position.Use ATR for QC; Transmission for publication/structure elucidation.
Relative Intensity Low-frequency peaks appear stronger .Uniform intensity distribution.Apply "ATR Correction" algorithm if comparing to KBr libraries.
Sample Prep < 1 minute (Direct contact).15–30 mins (Grinding/Pressing).ATR for high-throughput screening.[3]
Resolution Lower (dependent on crystal contact).Higher (molecular dispersion).Transmission for resolving complex fingerprint regions.
The Physics of Deviation

In ATR, the Depth of Penetration (


) is proportional to the wavelength (

).[4]

  • Implication: Longer wavelengths (lower wavenumbers like the Fingerprint region) penetrate deeper, resulting in artificially higher absorbance compared to the high-wavenumber N-H region.

Part 3: Decision Logic & Workflow

The following diagrams illustrate the logical flow for assigning peaks and the experimental workflow to ensure data validity.

Spectral Assignment Logic

SpectralLogic Start Unknown Spectrum Analysis Region1 Check 3300-3500 cm⁻¹ Start->Region1 Doublet Distinct Doublet? Region1->Doublet Primary Primary Amine (-NH₂) Doublet->Primary Yes Single Single Band? Doublet->Single No Region2 Check 2800-3000 cm⁻¹ Primary->Region2 Secondary Secondary Amine (-NHR) Single->Secondary Aliphatic Peaks Present? Region2->Aliphatic BenzylID Benzylamine Core (sp³ C-H Present) Aliphatic->BenzylID Yes AnilineID Aniline Core (No sp³ C-H) Aliphatic->AnilineID No Region3 Check 1650-2000 cm⁻¹ (Overtones) BenzylID->Region3 SubstPattern Identify Substitution (Ortho/Meta/Para) Region3->SubstPattern

Caption: Logical decision tree for distinguishing benzylamine derivatives from anilines and secondary amines based on spectral bands.

Experimental Workflow (ATR vs. Transmission)

Workflow Sample Sample: Benzylamine Deriv. Choice Select Method Sample->Choice ATR_Path ATR (ZnSe/Diamond) Choice->ATR_Path KBr_Path Transmission (KBr) Choice->KBr_Path Clean Clean Crystal (Isopropanol) ATR_Path->Clean Grind Grind 1:100 with Dry KBr KBr_Path->Grind Background Background Scan (Air) Clean->Background Press Apply Pressure (Clamp) Background->Press Acquire Acquire Spectrum Press->Acquire Pellet Press Translucent Pellet Grind->Pellet Pellet->Acquire Correct Apply ATR Correction? Acquire->Correct Final Final Data Analysis Acquire->Final If KBr Correct->Final If ATR

Caption: Comparative workflow for ATR and Transmission modes, highlighting the critical correction step for ATR data.

Part 4: Self-Validating Experimental Protocol

Protocol: ATR Acquisition of Liquid Benzylamines

Objective: Obtain high-resolution spectra of volatile benzylamine derivatives without atmospheric interference.

  • System Validation:

    • Run a "check scan" of the clean crystal.

    • Validation Criteria: Noise level between 2000–2200 cm⁻¹ must be < 0.1% T.

  • Atmospheric Suppression:

    • Benzylamines readily absorb atmospheric

      
       to form carbamates (appearing as a new peak ~1500–1600 cm⁻¹).
      
    • Step: Purge sample chamber with

      
       for 2 minutes prior to scanning.
      
  • Sample Application:

    • Apply 10 µL of sample. Ensure complete coverage of the crystal "eye."

    • Validation Criteria: Peak absorbance for the strongest band (usually C-H or Ring stretch) should be between 0.1 and 1.0 A. If > 1.5 A, the detector is saturating (non-linear response).

  • Processing:

    • Apply "ATR Correction" (n=1.5 for ZnSe) in software before peak picking.

Protocol: KBr Pellet for Solid Salts (Hydrochlorides)

Objective: Analyze solid benzylamine salts (e.g., Benzylamine HCl) without moisture contamination.

  • Drying:

    • Dry KBr powder at 110°C overnight. Benzylamine salts are hygroscopic; moisture causes broad O-H bands that obscure the N-H stretch.

  • Grinding:

    • Ratio: 1 mg Sample : 100 mg KBr.

    • Technique: Grind in an agate mortar until the mixture is a fine, non-reflective powder. Crystallinity causes the "Christiansen Effect" (skewed baselines).

  • Visual Check:

    • The pressed pellet must be translucent.

    • Validation Criteria: If the pellet is opaque/white, light scattering will distort high-wavenumber peaks. Regrind and repress.

Part 5: Troubleshooting & Validation

SymptomProbable CauseCorrective Action
Broad band at 3300–3500 cm⁻¹ Moisture contamination or Salt formation.Dry sample; if HCl salt, this is normal (ammonium stretch). Free base with NaOH to see doublet.
New peak at ~2350 cm⁻¹ Atmospheric

fluctuation.
Improve background subtraction; check purge.
Split peaks in Fingerprint Crystal damage (ATR) or Saturation.Check crystal surface; reduce sample thickness/pressure.
Missing N-H Doublet Conversion to secondary amine or salt.Verify synthesis structure; check pH (ensure free base form).

References

  • Loris, A., et al. (2004).[5] Selective N,N-Dibenzylation of Primary Aliphatic Amines. ChemSusChem.[5] (Detailed N-H vibrational mode analysis of benzylamine vs. salts).

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. (Fundamental peak assignments for primary vs. secondary amines).

  • Specac Ltd. (2025). FTIR: Transmission vs ATR spectroscopy. (Technical comparison of sampling depth and peak shifts).

  • National Institutes of Health (NIH). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems. (Validation of DFT vs Experimental data for amine derivatives).

  • Rocky Mountain Labs. (2026). Why ATR-FTIR Results Don't Always Match Expectations. (Analysis of penetration depth physics).

Sources

Comparative

A Researcher's Guide to Sourcing (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine: Commercial Purchase vs. Custom Synthesis

For researchers and drug development professionals, securing a reliable supply of key chemical intermediates is paramount to project success. One such compound, (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine, a valuable...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, securing a reliable supply of key chemical intermediates is paramount to project success. One such compound, (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine, a valuable building block in medicinal chemistry, presents a common sourcing challenge. Its intricate structure and niche demand often lead to limited commercial availability, pushing researchers to consider custom synthesis. This guide provides an in-depth comparison of these two sourcing strategies, offering experimental insights and a decision-making framework to help you navigate this critical step in your research pipeline.

The Sourcing Dilemma: Limited Commercial Availability

A thorough survey of major chemical suppliers reveals that (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine is not a readily available, off-the-shelf compound. While some suppliers may list the compound, it is often out of stock or available only in limited quantities with long lead times. This scarcity necessitates a careful evaluation of sourcing options.

Table 1: Commercial Availability Snapshot for (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine and Related Analogues

SupplierCompound NameCAS NumberStated AvailabilityNotes
BLDpharm(4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine1251073-22-9Temporarily out of stockDirect hit, but unavailable.
VariousStructurally similar analoguesVariesGenerally availableUseful for initial studies, but not a direct replacement.

The data clearly indicates that relying on commercial stock for this specific compound is a high-risk strategy that can lead to significant project delays.

Option 1: The Allure and Pitfalls of Commercial Suppliers

Even when a desired compound is commercially available, it is crucial to consider the potential drawbacks. While the convenience of a direct purchase is appealing, researchers must be vigilant about the quality and consistency of the material.

Advantages of Commercial Sourcing:
  • Speed and Convenience: For in-stock items, this is the fastest way to obtain a compound.

  • Lower Upfront Cost for Small Quantities: For milligram- to gram-scale needs, purchasing from a catalog is often more economical than custom synthesis.

Disadvantages of Commercial Sourcing:
  • Inconsistent Availability: As seen with our target compound, "in-stock" status can be fleeting.

  • Batch-to-Batch Variability: The purity and impurity profile of a compound can vary significantly between batches, potentially impacting experimental reproducibility.

  • Limited Scalability: A supplier may only have small quantities available, posing a problem if a project progresses and requires larger amounts.

  • Lack of Detailed Synthesis Information: Suppliers are often not transparent about their synthetic routes, making it difficult to anticipate potential impurities.

Option 2: Custom Synthesis - Taking Control of Your Supply Chain

For compounds with limited commercial availability, custom synthesis emerges as a powerful and often necessary alternative. This approach involves contracting a specialized company to synthesize the desired compound on a fee-for-service basis.[1][2][3]

A Plausible Synthetic Route for (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine

A common and effective strategy for synthesizing biaryl compounds is the Suzuki coupling, followed by functional group manipulation to install the desired aminomethyl group. Below is a proposed, robust synthetic protocol.

Experimental Protocol: Custom Synthesis

Step 1: Suzuki Coupling

  • Reaction: 3-Bromo-4-fluorobenzonitrile is coupled with pyrimidin-5-ylboronic acid in the presence of a palladium catalyst.

  • Reagents and Conditions:

    • 3-Bromo-4-fluorobenzonitrile (1.0 eq)

    • Pyrimidin-5-ylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • Na₂CO₃ (2.0 eq)

    • Dioxane/H₂O (4:1 mixture)

    • 80°C, 12 hours

  • Rationale: The Suzuki coupling is a highly versatile and reliable method for forming carbon-carbon bonds between aromatic rings. The chosen catalyst, Pd(PPh₃)₄, is well-suited for this type of transformation.

Step 2: Reduction of the Nitrile

  • Reaction: The resulting 4-Fluoro-3-(pyrimidin-5-yl)benzonitrile is reduced to the corresponding primary amine.

  • Reagents and Conditions:

    • 4-Fluoro-3-(pyrimidin-5-yl)benzonitrile (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (2.0 eq)

    • Anhydrous tetrahydrofuran (THF)

    • 0°C to room temperature, 4 hours

  • Rationale: LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically performed at low temperatures to control its reactivity.

Step 3: Work-up and Purification

  • Procedure: The reaction is carefully quenched with water and aqueous sodium hydroxide. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

  • Rationale: A careful work-up is essential for safety and to isolate the desired product. Column chromatography is a standard technique for purifying organic compounds to a high degree.[4]

.dot

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Purification A 3-Bromo-4-fluorobenzonitrile C Pd(PPh3)4, Na2CO3 Dioxane/H2O, 80°C A->C B Pyrimidin-5-ylboronic acid B->C D 4-Fluoro-3-(pyrimidin-5-yl)benzonitrile C->D E LiAlH4, THF 0°C to RT D->E F (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine E->F G Work-up & Column Chromatography F->G H Pure Product (>98%) G->H

Caption: Synthetic Workflow for (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine.

The Cornerstone of Custom Synthesis: Rigorous Analytical Quality Control

A key advantage of custom synthesis is the ability to demand a comprehensive analytical data package to verify the identity and purity of the final compound.[5] This self-validating system is crucial for ensuring the reliability of your research.

Experimental Protocol: Analytical Quality Control

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine the purity of the final compound.[6]

    • Method:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Detection: UV at 254 nm.

    • Expected Outcome: A single major peak corresponding to the product, with purity typically exceeding 98%.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the chemical structure of the compound.[7][8]

    • Techniques: ¹H NMR, ¹³C NMR, and ¹⁹F NMR.

    • Expected Spectra:

      • ¹H NMR: Will show characteristic signals for the aromatic protons, the benzylic CH₂ group, and the pyrimidine protons.

      • ¹³C NMR: Will confirm the number of unique carbon atoms and their chemical environments.

      • ¹⁹F NMR: Will show a single resonance corresponding to the fluorine atom, with coupling to adjacent protons.[9]

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight of the compound.[10]

    • Technique: Electrospray ionization (ESI) is a common method.[11]

    • Expected Outcome: A molecular ion peak corresponding to the calculated mass of (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine.

.dot

G A Synthesized Product B HPLC Analysis A->B C NMR Spectroscopy (1H, 13C, 19F) A->C D Mass Spectrometry A->D E Purity > 98%? B->E F Correct Structure? C->F G Correct Molecular Weight? D->G E->F Yes I Repurify or Resynthesize E->I No F->G Yes F->I No H Release to Researcher G->H Yes G->I No

Caption: Analytical Workflow for Quality Control.

Head-to-Head Comparison: Commercial Suppliers vs. Custom Synthesis

The choice between these two sourcing strategies depends on a variety of factors, including the specific needs of your project.

Table 2: Comparative Analysis of Sourcing Options

ParameterCommercial SuppliersCustom Synthesis
Availability Highly variable, often unreliable for niche compounds.Guaranteed availability upon successful synthesis.
Lead Time Days (if in stock) to months (if backordered).Typically 4-8 weeks, depending on complexity.
Cost Lower for small, off-the-shelf quantities.Higher initial investment, but can be more cost-effective at larger scales.
Purity & Quality Control Varies by supplier and batch; often limited data provided.Purity specifications can be defined by the researcher; comprehensive analytical data is standard.[12]
Scalability Often limited to the supplier's current stock.Can be scaled from milligrams to kilograms to meet project needs.
Flexibility Limited to what is offered in the catalog.Can request specific salt forms, polymorphs, or purity levels.

A Decision-Making Framework

To help you choose the best sourcing strategy for your needs, consider the following decision tree:

.dot

G A Is the compound commercially available in the required quantity and timeframe? B Purchase from Commercial Supplier A->B Yes F Initiate Custom Synthesis Project A->F No C Is batch-to-batch consistency critical? B->C D Consider Custom Synthesis for a well-characterized, consistent supply. C->D Yes E Proceed with Commercial Supplier, but perform in-house QC on each new batch. C->E No

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine

An In-Depth Technical Guide to the Safety and Handling of (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine Executive Safety Summary (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine is a functionalized heteroaromatic amine co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety and Handling of (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine

Executive Safety Summary

(4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine is a functionalized heteroaromatic amine commonly employed as a scaffold in the synthesis of kinase inhibitors and pharmaceutical intermediates. Its chemical structure combines a basic primary amine (benzylamine motif) with a biologically active pyrimidine ring.

Critical Hazard Profile:

  • Corrosivity: The primary methanamine group (

    
    ) renders this compound a strong base. It must be treated as Skin Corrosive (Category 1B)  and capable of causing Serious Eye Damage (Category 1)  [1].[1]
    
  • Bioactivity: The pyrimidine-fluorophenyl pharmacophore suggests potential biological activity. Until specific toxicological data is established, handle as Acute Toxic (Oral/Inhalation) .

  • Stability: Amines readily absorb atmospheric

    
     to form carbamates/carbonates. Store under inert gas (Argon/Nitrogen).
    

Risk Assessment & Hazard Identification

The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous fluorinated benzylamines and pyrimidine derivatives.

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/Irritation 1B H314: Causes severe skin burns and eye damage.[1]
Serious Eye Damage 1 H318: Causes serious eye damage.[2]
Acute Toxicity (Oral) 4 (Conservative)H302: Harmful if swallowed.
STOT - Single Exposure 3 H335: May cause respiratory irritation.[2]

Chemical Incompatibilities:

  • Violent Reaction: Strong acids, acid chlorides, anhydrides (exothermic neutralization/acylation).

  • Incompatible: Strong oxidizers (potential for nitrogen oxide formation).[3]

Personal Protective Equipment (PPE) Matrix

Select PPE based on the scale of operation. The "Standard" protocol applies to analytical quantities (<100 mg), while "High Exposure" applies to preparative scales (>100 mg) or solution handling.

PPE ComponentStandard Protocol (<100 mg)High Exposure / Solution Handling
Gloves Double Nitrile (0.11 mm min. thickness).Change every 30 mins or immediately upon splash.Laminate Film (Silver Shield) under Nitrile.Required for handling concentrated solutions in DMSO/DCM.
Eye Protection Chemical Splash Goggles .Note: Safety glasses are insufficient for corrosive amines.Face Shield + Splash Goggles.Mandatory when transferring liquids or quenching.[4]
Respiratory Fume Hood (Face velocity: 0.5 m/s).No respirator needed if contained.P100/OV Respirator .Required if working outside a hood (e.g., weighing balance cleaning).
Body Defense Lab Coat (Cotton/Polyester).Closed-toe shoes.Chemical-Resistant Apron (Tyvek/PVC).Sleeve covers for wrist protection.

Operational Handling Protocol

Storage and Stability[4][6]
  • Atmosphere: Hygroscopic and air-sensitive. Store under Argon or Nitrogen .

  • Temperature: Refrigerate at 2–8°C .

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.

Weighing and Transfer Workflow
  • Static Control: Amine salts and free bases can be static. Use an ionizing bar or anti-static gun before weighing.

  • Containment: Weigh only inside a chemical fume hood or a powder containment balance enclosure.

Step-by-Step Solubilization:

  • Calculate required volume of solvent (DMSO, Methanol, or DCM).

  • Add solvent slowly to the solid.

  • Exotherm Alert: Dissolution in protic solvents may generate mild heat. Vortex briefly rather than shaking to minimize aerosol generation.

Reaction Setup Logic

The following diagram outlines the decision logic for handling the amine during synthesis, prioritizing containment of corrosive vapors.

HandlingWorkflow Start Start: Solid Reagent Weighing Weighing (Fume Hood/Glovebox) Start->Weighing Anti-static gun used Solvent Solubilization (Add Solvent to Solid) Weighing->Solvent Transfer closed vessel Reaction Reaction Setup (Inert Atmosphere) Solvent->Reaction Syringe transfer Quench Quenching (Exotherm Control) Reaction->Quench Cool to 0°C Waste Waste Disposal (Basic Stream) Quench->Waste pH Adjustment

Figure 1: Operational workflow for handling (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine, emphasizing containment and thermal control.

Emergency Response & Spill Management

Immediate First Aid:

  • Eye Contact: Time is critical. Rinse immediately with water or saline for 15 minutes . If available, use Diphoterine® solution within the first minute [2].

  • Skin Contact: Wash with soap and copious water.[5][6][7] Do not use ethanol (enhances absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Spill Cleanup Procedure (Solid):

  • Evacuate the immediate area.

  • Don PPE: Goggles, double nitrile gloves, P100 respirator.

  • Cover: Gently cover the spill with a Dry Lime or Soda Ash mixture to neutralize potential acidity if mixed with other reagents, or use an inert absorbent (Vermiculite).

  • Collect: Scoop into a dedicated waste container. Do not generate dust.[1][3][4][6]

  • Clean: Wipe surface with 1% Acetic Acid (to neutralize amine residue) followed by water.

Waste Disposal & Deactivation

Disposal Logic: Never dispose of amines down the drain. They are toxic to aquatic life and can damage plumbing.

Waste StreamDescriptionTreatment
Solid Waste Contaminated gloves, weighing boats, paper towels.Seal in biohazard/chem-waste bag. Incineration.
Liquid Waste (Basic) Reaction mixtures, mother liquors.Collect in "Basic Organic Waste" container. Do not mix with Acid Waste (Risk of heat/explosion).[5]
Aqueous Washings First rinse of glassware.Adjust pH to 7–9 before disposal into aqueous waste stream.

References

  • GHS Classification of Benzylamine Derivatives. PubChem, National Library of Medicine. Available at: [Link]

  • Efficacy of Diphoterine in Chemical Burns. Journal of Occupational Medicine and Toxicology. Available at: [Link][7]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine
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